MRS4719
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C26H28N6O3S |
|---|---|
Molecular Weight |
504.6 g/mol |
IUPAC Name |
4-oxo-5-[2-(5-sulfanylidene-2H-1,2,4-oxadiazol-3-yl)-4-pyridinyl]-3H-benzo[g][1,5]benzodiazepin-2-olate;triethylazanium |
InChI |
InChI=1S/C20H13N5O3S.C6H15N/c26-16-10-17(27)25(12-7-8-21-14(9-12)19-23-20(29)28-24-19)15-6-5-11-3-1-2-4-13(11)18(15)22-16;1-4-7(5-2)6-3/h1-9H,10H2,(H,22,26)(H,23,24,29);4-6H2,1-3H3 |
InChI Key |
MTKQIUDYZPMMBH-UHFFFAOYSA-N |
Canonical SMILES |
CC[NH+](CC)CC.C1C(=NC2=C(C=CC3=CC=CC=C32)N(C1=O)C4=CC(=NC=C4)C5=NC(=S)ON5)[O-] |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of MRS4719, a P2X4 Receptor Antagonist
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The P2X4 receptor, an ATP-gated cation channel, is a promising therapeutic target for a range of pathologies, including neuroinflammation, chronic pain, and ischemic stroke.[1][2][3] Its activation leads to cation influx and triggers downstream inflammatory signaling.[1] MRS4719 has emerged as a potent and selective antagonist of the human P2X4 receptor, demonstrating significant neuroprotective and neuro-rehabilitative effects in preclinical models. This document provides a comprehensive technical overview of the mechanism of action of this compound, detailing its interaction with the P2X4 receptor, its impact on downstream signaling pathways, and the experimental methodologies used for its characterization.
The P2X4 Receptor: Structure and Function
The P2X4 receptor is a member of the P2X family of ligand-gated ion channels that are activated by extracellular adenosine 5'-triphosphate (ATP).[4] These receptors form trimeric structures in the plasma membrane, functioning as non-selective cation channels that permit the influx of Na+, K+, and Ca2+.[4] Notably, the P2X4 receptor exhibits the highest calcium permeability among all P2X family members.[4]
P2X4 receptors are widely expressed in the central nervous system (CNS) and immune cells, including microglia, macrophages, neurons, and mast cells.[1][4][5] Beyond the plasma membrane, P2X4 is also uniquely localized to intracellular lysosomal compartments, where it plays a role in regulating Ca2+ homeostasis, lysosomal fusion, and autocrine signaling.[1][3][6]
This compound: A Potent and Selective P2X4 Antagonist
This compound is a 1,5-dihydro-2H-naphtho[1,2-b][4]diazepine-2,4(3H)-dione derivative identified as a potent antagonist of the human P2X4 receptor.[7] Structure-activity relationship (SAR) studies identified this compound (analogue 21u) as a highly active compound with significant potential for therapeutic development.[8][7]
Core Antagonistic Mechanism
The primary mechanism of this compound is the direct antagonism of the P2X4 receptor. By binding to the receptor, this compound prevents the conformational changes induced by ATP, thereby inhibiting the opening of the ion channel. This blockade directly prevents the influx of cations, most significantly Ca2+, into the cell.
This antagonistic action has been quantified in cellular assays, demonstrating a potent inhibition of P2X4 receptor function.[8][7][9] this compound effectively reduces ATP-induced intracellular calcium ([Ca2+]i) influx in both recombinant cell lines expressing the human P2X4 receptor and in primary human monocyte-derived macrophages, which endogenously express the target.[8][7][9][10]
Quantitative Data: Potency and Selectivity
The potency and selectivity of this compound have been characterized using in vitro pharmacological assays. The data highlights its high affinity for the human P2X4 receptor and its selectivity over other related P2X subtypes.
| Compound | Target Receptor | Potency (IC50) | Selectivity Profile | Reference |
| This compound | Human P2X4 | 0.503 µM | Selective versus hP2X1, hP2X2/3, and hP2X3 receptors. | [8][7][9][10] |
| MRS4596 | Human P2X4 | 1.38 µM | Selective versus hP2X1, hP2X2/3, and hP2X3 receptors. | [8][7][10] |
Impact on Downstream Signaling Pathways
The influx of Ca2+ through the P2X4 channel is a critical first step in a cascade of downstream signaling events, particularly in immune cells like microglia and macrophages.[4] By blocking this initial calcium signal, this compound effectively inhibits these subsequent pathways.
Key downstream pathways modulated by P2X4 activation include:
-
p38 MAP Kinase (MAPK) Activation: Influx of Ca2+ through P2X4 is a critical step linking receptor stimulation to the activation of p38 MAPK.[4]
-
BDNF Release: In microglia, the P2X4-p38 MAPK pathway drives the synthesis and release of brain-derived neurotrophic factor (BDNF).[1][4] This microglia-neuron communication is implicated in pain hypersensitivity.[4]
-
Prostaglandin E2 (PGE2) Release: In macrophages, P2X4 signaling can activate cytosolic PLA2, leading to the release of arachidonic acid and subsequent production of the inflammatory mediator PGE2.[4][5]
By antagonizing the P2X4 receptor, this compound prevents the initial Ca2+ trigger, thereby disrupting these pro-inflammatory and neuromodulatory signaling cascades.
Experimental Protocols and Methodologies
The characterization of this compound involves a series of standardized in vitro and in vivo assays. The following sections detail the generalized protocols for these key experiments.
In Vitro: Calcium Influx Assay
This assay is fundamental for determining the potency (IC50) of P2X4 antagonists. It measures the change in intracellular calcium concentration in response to receptor activation by ATP, and the inhibition of this response by the antagonist.
Objective: To quantify the inhibitory effect of this compound on ATP-induced calcium influx in cells expressing the human P2X4 receptor.
Materials:
-
Cell Line: Human astrocytoma cell line 1321N1 stably expressing the human P2X4 receptor, or primary human monocyte-derived macrophages.
-
Agonist: Adenosine 5'-triphosphate (ATP), typically used at an EC80 concentration (the concentration that elicits 80% of the maximal response).
-
Antagonist: this compound.
-
Assay Buffer: Hanks’ Balanced Salt Solution (HBSS) or similar physiological buffer.
-
Calcium Indicator Dye: Fluo-4 AM or similar fluorescent Ca2+ indicator.
-
Instrumentation: Fluorescence plate reader with automated liquid handling (e.g., FLIPR, FlexStation).
Protocol:
-
Cell Plating: Seed cells in 96-well or 384-well black-walled, clear-bottom microplates and culture overnight to allow for adherence.
-
Dye Loading: Remove culture medium and load cells with the calcium indicator dye (e.g., Fluo-4 AM) in assay buffer. Incubate for approximately 60 minutes at 37°C.
-
Washing: Gently wash the cells with assay buffer to remove excess extracellular dye.
-
Compound Pre-incubation: Add varying concentrations of this compound to the wells. Incubate for 15-30 minutes at room temperature to allow the antagonist to bind to the receptors.[9]
-
Fluorescence Measurement:
-
Place the microplate into the fluorescence reader.
-
Establish a stable baseline fluorescence reading for each well.
-
Initiate the assay by adding the ATP solution (at EC80 concentration) to all wells simultaneously using the instrument's integrated pipettor.
-
Record the change in fluorescence intensity over time. The influx of calcium binds to the dye, causing a sharp increase in fluorescence.
-
-
Data Analysis:
-
Calculate the peak fluorescence response for each well.
-
Normalize the data to controls (wells with no antagonist).
-
Plot the normalized response against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
In Vivo: Middle Cerebral Artery Occlusion (MCAO) Model
This model is used to evaluate the neuroprotective and neuro-rehabilitative effects of this compound in the context of ischemic stroke.
Objective: To assess the ability of this compound to reduce brain infarct volume and improve functional outcomes following an induced ischemic stroke in mice.
Materials:
-
Animal Model: Male or female mice (e.g., C57BL/6).
-
Anesthesia: Isoflurane or similar.
-
Surgical Equipment: Surgical microscope, micro-forceps, cautery, and sutures.
-
Occluding Filament: Monofilament (e.g., 6-0 nylon) with a silicon-coated tip.
-
Drug Delivery System: Subcutaneous osmotic minipumps (e.g., Alzet).
-
Compound: this compound dissolved in a suitable vehicle.
Protocol:
-
Anesthesia and Incision: Anesthetize the mouse and make a midline cervical incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Occlusion:
-
Temporarily ligate the CCA and permanently cauterize the ECA.
-
Insert the monofilament through an incision in the ECA stump and advance it up the ICA until it lodges in the anterior cerebral artery, blocking the origin of the middle cerebral artery (MCA).
-
-
Reperfusion: After a set occlusion period (e.g., 60 minutes), withdraw the filament to allow blood flow to resume (reperfusion).[10]
-
Drug Administration: Immediately after reperfusion, implant a subcutaneous osmotic minipump loaded with this compound (e.g., at doses of 0.5-3 mg/kg/day) for continuous infusion over several days.[9]
-
Post-operative Care: Suture the incision, provide post-operative analgesia, and monitor the animal for recovery.
-
Endpoint Analysis:
-
Infarct Volume: At a predetermined time point (e.g., 3 days post-MCAO), euthanize the animal, section the brain, and stain with 2,3,5-triphenyltetrazolium chloride (TTC).[7] The unstained (white) area represents the infarct, which can be quantified using image analysis software.
-
Brain Atrophy and Functional Outcomes: For longer-term studies (e.g., 35 days), assess brain atrophy via histological analysis.[7] Perform behavioral tests (e.g., Morris water maze for learning and memory, rotarod for motor coordination) to evaluate functional recovery.[9]
-
Conclusion
This compound is a potent and selective antagonist of the human P2X4 receptor. Its mechanism of action is centered on the direct blockade of the P2X4 ion channel, preventing ATP-induced calcium influx. This primary action inhibits critical downstream pro-inflammatory and neuromodulatory signaling pathways, such as p38 MAPK activation and the subsequent release of BDNF and PGE2. The efficacy of this mechanism has been validated in both cellular calcium influx assays and in vivo models of ischemic stroke, where this compound demonstrates significant neuroprotective effects.[8][7][9] These findings underscore the translational potential of this compound as a therapeutic agent for pathologies involving P2X4 receptor hyperactivation.[10][11]
References
- 1. The P2X4 Receptor: Cellular and Molecular Characteristics of a Promising Neuroinflammatory Target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperazine-based P2X4 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. P2X4: A fast and sensitive purinergic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. P2X4 Receptor Function in the Nervous System and Current Breakthroughs in Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | Structural and Functional Features of the P2X4 Receptor: An Immunological Perspective [frontiersin.org]
- 7. Structure-Activity Relationship and Neuroprotective Activity of 1,5-Dihydro-2 H-naphtho[1,2- b][1,4]diazepine-2,4(3 H)-diones as P2X4 Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. ahajournals.org [ahajournals.org]
- 11. medkoo.com [medkoo.com]
MRS4719: A Potent and Selective P2X4 Receptor Antagonist for Ischemic Stroke
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
MRS4719 is a potent and selective antagonist of the P2X4 receptor, a ligand-gated ion channel activated by extracellular adenosine triphosphate (ATP). Emerging research has highlighted the significant role of the P2X4 receptor in the neuroinflammatory cascade following ischemic stroke. By blocking this receptor, this compound demonstrates considerable neuroprotective and neuro-rehabilitative effects, positioning it as a promising therapeutic candidate for the treatment of ischemic stroke. This technical guide provides a comprehensive overview of the function of this compound, including its mechanism of action, quantitative data on its efficacy and selectivity, detailed experimental protocols for its evaluation, and a visualization of the pertinent signaling pathways.
Introduction to the P2X4 Receptor and its Role in Ischemic Stroke
The P2X4 receptor is a member of the P2X family of purinergic receptors, which are ATP-gated ion channels.[1] In the central nervous system, P2X4 receptors are predominantly expressed on microglia and macrophages.[2] Following an ischemic event, damaged and dying cells release large amounts of ATP into the extracellular space. This surge in extracellular ATP acts as a danger signal, activating P2X4 receptors on microglia and other immune cells.
Activation of the P2X4 receptor leads to an influx of cations, primarily Ca2+, which triggers a downstream signaling cascade.[2] This cascade results in the activation of the NLRP3 inflammasome and the p38 MAPK pathway, leading to the production and release of pro-inflammatory cytokines such as IL-1β and TNF-α.[3][4] This inflammatory response, while a natural part of the immune response, can exacerbate neuronal damage in the acute phase of ischemic stroke.
This compound: A Selective P2X4 Receptor Antagonist
This compound is a novel small molecule that acts as a potent and selective antagonist of the human P2X4 receptor.[5] Its chemical structure is 5-(2-(5-thioxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)pyridin-4-yl)-1,5-dihydro-2H-naphtho[1,2-b][6][7]diazepine-2,4(3H)-dione. By competitively binding to the P2X4 receptor, this compound prevents its activation by ATP, thereby inhibiting the downstream inflammatory signaling cascade.
Quantitative Data
The following tables summarize the key quantitative data for this compound, demonstrating its potency, selectivity, and in vivo efficacy.
Table 1: In Vitro Potency and Selectivity of this compound
| Parameter | Value | Species | Assay | Reference |
| IC50 vs. hP2X4R | 0.503 µM | Human | Ca2+ influx assay in HEK cells | [5] |
| Selectivity | Highly selective vs. hP2X1R, hP2X2/3R, hP2X3R | Human | Not specified | [5] |
Table 2: In Vivo Efficacy of this compound in a Mouse Model of Ischemic Stroke (MCAO)
| Dose | Effect on Infarct Volume | Animal Model | Reference |
| 1.5 mg/kg/day | Significant reduction | Young adult male mice (8-12 weeks old) | [8] |
| 3.0 mg/kg/day | Significant reduction | Young adult male mice (8-12 weeks old) | [8] |
Signaling Pathways
The following diagram illustrates the proposed signaling pathway of the P2X4 receptor in the context of ischemic stroke and the point of intervention for this compound.
Experimental Protocols
In Vitro Intracellular Calcium Influx Assay
This protocol describes the measurement of ATP-induced intracellular calcium influx in human embryonic kidney (HEK293) cells overexpressing the human P2X4 receptor, and the inhibitory effect of this compound.
Materials:
-
HEK293 cells stably expressing human P2X4R
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS)
-
HEPES buffer
-
ATP solution
-
This compound
-
96-well black-walled, clear-bottom plates
-
Fluorescence microplate reader
Procedure:
-
Cell Culture: Culture HEK293-hP2X4R cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Plating: Seed the cells into 96-well black-walled, clear-bottom plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Dye Loading:
-
Prepare a Fluo-4 AM loading solution (e.g., 4 µM Fluo-4 AM with 0.02% Pluronic F-127 in HBSS with 20 mM HEPES).
-
Wash the cells once with HBSS.
-
Add 100 µL of the Fluo-4 AM loading solution to each well.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
-
Compound Incubation:
-
Wash the cells twice with HBSS.
-
Add 100 µL of HBSS containing various concentrations of this compound or vehicle control to the respective wells.
-
Incubate at room temperature for 15-30 minutes.
-
-
Fluorescence Measurement:
-
Place the plate in a fluorescence microplate reader equipped with an automated liquid handling system.
-
Set the excitation wavelength to 490 nm and the emission wavelength to 525 nm.
-
Record a baseline fluorescence reading for each well.
-
Inject a solution of ATP (to a final concentration that elicits a submaximal response) into each well.
-
Continuously record the fluorescence intensity for a set period to measure the change in intracellular calcium concentration.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.
-
Normalize the data to the vehicle control.
-
Plot the normalized response against the concentration of this compound to determine the IC50 value.
-
In Vivo Middle Cerebral Artery Occlusion (MCAO) Model
This protocol describes the induction of transient focal cerebral ischemia in mice and the assessment of the neuroprotective effects of this compound.
Materials:
-
Male C57BL/6 mice (8-12 weeks old)
-
Anesthesia (e.g., isoflurane)
-
Heating pad
-
Surgical microscope
-
Micro-scissors and forceps
-
Nylon monofilament suture (e.g., 6-0) with a silicone-coated tip
-
This compound
-
Vehicle control (e.g., saline)
-
Osmotic minipumps
-
2,3,5-triphenyltetrazolium chloride (TTC)
-
Brain matrix slicer
-
Image analysis software
Procedure:
-
Animal Preparation:
-
Anesthetize the mouse using isoflurane (e.g., 4% for induction, 1.5-2% for maintenance).
-
Place the mouse on a heating pad to maintain body temperature at 37°C.
-
-
Surgical Procedure (Intraluminal Suture Method): [9]
-
Make a midline neck incision to expose the left common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal end of the ECA.
-
Temporarily clamp the CCA and ICA.
-
Make a small incision in the ECA.
-
Introduce the silicone-coated nylon monofilament through the ECA stump into the ICA until it occludes the origin of the middle cerebral artery (MCA). The occlusion is typically maintained for 60 minutes.
-
-
Drug Administration:
-
Immediately after inducing the MCAO, implant a subcutaneous osmotic minipump to deliver a continuous infusion of this compound or vehicle for a specified duration (e.g., 3 days).[8]
-
-
Reperfusion:
-
After the occlusion period, withdraw the monofilament to allow for reperfusion of the MCA territory.
-
Suture the neck incision.
-
-
Post-operative Care:
-
Administer analgesics and monitor the animal for recovery.
-
-
Infarct Volume Assessment (e.g., at 3 days post-MCAO): [8]
-
Anesthetize the mouse and perfuse transcardially with saline.
-
Harvest the brain and slice it into coronal sections (e.g., 2 mm thick) using a brain matrix.
-
Incubate the brain slices in a 2% TTC solution at 37°C for 15-30 minutes. Healthy tissue will stain red, while the infarcted tissue will remain white.
-
Acquire images of the stained sections.
-
-
Data Analysis:
-
Use image analysis software to measure the area of infarction in each brain slice.
-
Calculate the total infarct volume by integrating the infarct areas across all slices.
-
Compare the infarct volumes between the this compound-treated and vehicle-treated groups.
-
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound.
Conclusion
This compound is a potent and selective P2X4 receptor antagonist with demonstrated neuroprotective effects in preclinical models of ischemic stroke. Its ability to inhibit the ATP-induced inflammatory cascade makes it a compelling candidate for further investigation and development as a novel therapeutic agent for this debilitating condition. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals interested in exploring the therapeutic potential of this compound and the broader field of purinergic signaling in neurological disorders.
References
- 1. P2RX4 - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Video: Modeling Stroke in Mice: Transient Middle Cerebral Artery Occlusion via the External Carotid Artery [jove.com]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. Structure-Activity Relationship and Neuroprotective Activity of 1,5-Dihydro-2 H-naphtho[1,2- b][1,4]diazepine-2,4(3 H)-diones as P2X4 Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Structure–Activity Relationship and Neuroprotective Activity of 1,5-Dihydro-2H-naphtho[1,2-b][1,4]diazepine-2,4(3H)-diones as P2X4 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
P2X4 Receptor Signaling Pathways: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The P2X4 receptor, a member of the P2X family of ligand-gated ion channels, is a trimeric, ATP-gated, non-selective cation channel with a widespread distribution throughout the body.[1][2] It is notably expressed in the central and peripheral nervous systems, immune cells, and various epithelial and endothelial tissues.[1][2][3] Upon activation by extracellular adenosine 5'-triphosphate (ATP), the P2X4 receptor facilitates the influx of cations, primarily Ca²⁺ and Na⁺, leading to membrane depolarization and the initiation of a diverse array of downstream signaling cascades.[4][5] This receptor is distinguished from other P2X family members by its high permeability to calcium, slow desensitization kinetics, and unique subcellular localization, with a significant population residing in lysosomal compartments.[4][5][6]
The involvement of P2X4 receptor signaling has been implicated in a range of physiological and pathological processes, including neuropathic pain, inflammation, immune responses, and cardiovascular regulation.[1][2][3][7] Its pivotal role in these pathways has positioned the P2X4 receptor as a promising therapeutic target for various disorders.[2] This technical guide provides a comprehensive overview of the core P2X4 receptor signaling pathways, detailed experimental protocols for their investigation, and quantitative data to support further research and drug development efforts.
Core Signaling Pathways
Activation of the P2X4 receptor by ATP triggers a rapid influx of cations, which serves as the primary stimulus for multiple downstream signaling events. The specific pathway engaged is often cell-type dependent and dictated by the local molecular environment.
p38 MAPK-BDNF Pathway in Neuropathic Pain
In microglia, the P2X4 receptor plays a critical role in the pathogenesis of neuropathic pain.[5][8] Following peripheral nerve injury, the expression of P2X4 receptors on microglia in the spinal cord is upregulated.[8][9] The binding of ATP to these receptors initiates a signaling cascade that is central to the communication between microglia and neurons, leading to pain hypersensitivity.[5]
The key steps in this pathway are:
-
ATP Binding and Cation Influx: ATP released from sources like damaged neurons binds to the P2X4 receptor on microglia.
-
Calcium Influx: The opening of the P2X4 channel leads to a significant influx of Ca²⁺.[4][5]
-
p38 MAPK Activation: The rise in intracellular calcium activates the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[7]
-
BDNF Synthesis and Release: Activated p38 MAPK promotes the synthesis and subsequent release of Brain-Derived Neurotrophic Factor (BDNF).[4][5]
-
Neuronal Disinhibition: BDNF released from microglia acts on TrkB receptors on spinal lamina I neurons, leading to the downregulation of the potassium-chloride cotransporter KCC2. This results in a depolarizing shift in the GABAergic inhibitory postsynaptic potential, causing disinhibition and contributing to central sensitization and allodynia.[4][5]
NLRP3 Inflammasome Activation in Immune Response
The P2X4 receptor is also a key player in the innate immune response through its ability to activate the NLRP3 inflammasome.[10][11] This multiprotein complex is crucial for the processing and release of pro-inflammatory cytokines, such as IL-1β and IL-18.
The signaling pathway involves:
-
Priming Signal: A priming signal, often from lipopolysaccharide (LPS), upregulates the expression of NLRP3 and pro-IL-1β.
-
ATP-Mediated Activation: Extracellular ATP acts as a danger signal and binds to the P2X4 receptor.
-
Cation Flux and NLRP3 Assembly: The resulting ion flux, including K⁺ efflux and Ca²⁺ influx, triggers the assembly of the NLRP3 inflammasome complex, which consists of NLRP3, ASC, and pro-caspase-1.
-
Caspase-1 Activation and Cytokine Release: Pro-caspase-1 is cleaved into its active form, caspase-1, which then cleaves pro-IL-1β and pro-IL-18 into their mature, secretable forms.[11]
Endothelial Nitric Oxide Synthase (eNOS) Activation
In cardiac myocytes, the P2X4 receptor physically associates with endothelial nitric oxide synthase (eNOS).[12] Activation of the P2X4 receptor leads to a localized increase in intracellular calcium, which in turn activates eNOS to produce nitric oxide (NO).[12] This pathway is considered to be cardioprotective.[12]
Quantitative Data
The following tables summarize key quantitative data related to P2X4 receptor pharmacology and function.
Table 1: P2X4 Receptor Agonist Potencies (EC50)
| Agonist | Species | EC50 (µM) | Cell Type/System | Reference |
| ATP | Human | 0.747 ± 0.180 | HEK293 cells | [13] |
| ATP | Mouse | 0.565 ± 0.085 | HEK293 cells | [13] |
| 2-MeSATP | Human | 2 ± 0.2 | HEK293 cells | [13] |
| 2-MeSATP | Mouse | 8 ± 2 | HEK293 cells | [13] |
| CTP | Human | 20 ± 4 | HEK293 cells | [13] |
| CTP | Mouse | 10 ± 1 | HEK293 cells | [13] |
| BzATP | Human | ~100 | 1321N1 astrocytoma cells | [3] |
Table 2: P2X4 Receptor Antagonist Potencies (IC50)
| Antagonist | Species | IC50 (µM) | Cell Type/System | Reference |
| 5-BDBD | Human | 1 ± 0.3 | HEK293 cells | [13] |
| 5-BDBD | Mouse | > 100 | HEK293 cells | [13] |
| PSB-12062 | Human | 0.248 ± 0.041 | HEK293 cells | [13] |
| PSB-12062 | Mouse | 3 ± 2 | HEK293 cells | [13] |
| BX-430 | Human | 0.426 ± 0.162 | HEK293 cells | [13] |
| BX-430 | Mouse | > 100 | HEK293 cells | [13] |
| TNP-ATP | Human | 17 ± 5 | HEK293 cells | [13] |
| TNP-ATP | Mouse | 93 ± 4 | HEK293 cells | [13] |
| PPADS | Human | 34 ± 16 | HEK293 cells | [13] |
| PPADS | Mouse | 42 ± 14 | HEK293 cells | [13] |
Table 3: P2X4 Receptor Ion Channel Properties
| Property | Value | Species | Method | Reference |
| Calcium Permeability (Pf%) | 11% | Rat | Patch clamp photometry | [5] |
| Calcium Permeability (Pf%) | 15% | Human | Patch clamp photometry | [5] |
| Desensitization | Slow, incomplete | Rat | Electrophysiology | [6] |
Experimental Protocols
Whole-Cell Patch Clamp Recording of P2X4 Receptor Currents
This protocol is adapted for recording ATP-gated currents from native or cultured cells expressing P2X4 receptors.
Materials:
-
Cells: HEK293 cells transiently transfected with P2X4 receptor cDNA, or primary cells (e.g., microglia, macrophages).
-
Extracellular Solution (in mM): 150 NaCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 10 glucose, pH 7.4.[14]
-
Intracellular (Pipette) Solution (in mM): 160 KCl, 10 EGTA, 10 HEPES, pH 7.2.[14]
-
Agonist: ATP solution prepared in extracellular solution.
-
Patch Clamp Rig: Inverted microscope, micromanipulator, amplifier, data acquisition system.
-
Borosilicate Glass Capillaries: For pulling micropipettes.
Methodology:
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with intracellular solution.[9] Fire-polish the tip.
-
Cell Preparation: Plate cells on glass coverslips. For primary cells, appropriate isolation and culture protocols should be followed.
-
Recording: a. Fill the micropipette with intracellular solution and mount it on the holder. b. Apply positive pressure and lower the pipette into the bath containing the extracellular solution. c. Approach a target cell and gently press the pipette tip against the cell membrane. d. Release the positive pressure and apply gentle suction to form a high-resistance (>1 GΩ) seal (giga-seal). e. Apply a brief pulse of stronger suction to rupture the cell membrane and establish the whole-cell configuration. f. Clamp the cell at a holding potential of -60 mV and record baseline current. g. Rapidly apply ATP-containing solution to the cell using a perfusion system. h. Record the inward current mediated by P2X4 receptor activation. i. Wash out the agonist with extracellular solution.
Calcium Imaging of P2X4 Receptor Activation
This protocol allows for the measurement of changes in intracellular calcium concentration upon P2X4 receptor activation.
Materials:
-
Cells: Adherent cells expressing P2X4 receptors.
-
Calcium Indicator Dye: Fura-2 AM or Fluo-4 AM.
-
Imaging Buffer (e.g., HBSS): Containing Ca²⁺ and Mg²⁺.
-
Agonist: ATP solution prepared in imaging buffer.
-
Fluorescence Microscope: Equipped with appropriate filters for the chosen dye, a camera, and image acquisition software.
Methodology:
-
Cell Plating: Plate cells on glass-bottom dishes or coverslips.
-
Dye Loading: a. Prepare a loading solution of Fura-2 AM (e.g., 2-5 µM) in imaging buffer. b. Incubate cells with the loading solution for 30-60 minutes at 37°C. c. Wash the cells with imaging buffer to remove excess dye and allow for de-esterification for at least 30 minutes.
-
Imaging: a. Mount the dish on the microscope stage. b. Acquire baseline fluorescence images. For Fura-2, this involves alternating excitation at 340 nm and 380 nm and measuring emission at ~510 nm. c. Add the ATP-containing solution to the cells. d. Continuously record fluorescence images to capture the change in intracellular calcium.
-
Data Analysis: For Fura-2, the ratio of fluorescence intensity at 340 nm to 380 nm is calculated, which is proportional to the intracellular calcium concentration. For Fluo-4, the change in fluorescence intensity (F/F₀) is determined.
Co-Immunoprecipitation (Co-IP) to Detect P2X4 Receptor Interactions
This protocol is used to identify proteins that interact with the P2X4 receptor.
Materials:
-
Cell Lysate: From cells expressing the P2X4 receptor.
-
Lysis Buffer: Non-denaturing buffer (e.g., RIPA buffer with mild detergent).
-
Antibody: Primary antibody specific to the P2X4 receptor.
-
Protein A/G Beads: (e.g., agarose or magnetic beads).
-
Wash Buffer: Lysis buffer or PBS with a low concentration of detergent.
-
Elution Buffer: (e.g., SDS-PAGE sample buffer).
Methodology:
-
Cell Lysis: Lyse cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Pre-clearing: Incubate the lysate with Protein A/G beads for 1-2 hours to reduce non-specific binding. Centrifuge and collect the supernatant.
-
Immunoprecipitation: a. Incubate the pre-cleared lysate with the anti-P2X4 antibody overnight at 4°C with gentle rotation. b. Add Protein A/G beads and incubate for another 2-4 hours.
-
Washing: a. Pellet the beads by centrifugation and discard the supernatant. b. Wash the beads 3-5 times with ice-cold wash buffer.
-
Elution: Resuspend the beads in elution buffer and heat to denature the proteins and release them from the beads.
-
Analysis: Analyze the eluted proteins by Western blotting using antibodies against the suspected interacting proteins.
NLRP3 Inflammasome Activation Assay
This protocol outlines the steps to measure NLRP3 inflammasome activation, typically by quantifying IL-1β release.
Materials:
-
Cells: Immune cells such as THP-1 monocytes (differentiated into macrophages) or bone marrow-derived macrophages (BMDMs).
-
Priming Agent: Lipopolysaccharide (LPS).
-
Activating Agent: ATP.
-
Cell Culture Medium: RPMI-1640 or DMEM.
-
ELISA Kit: For human or mouse IL-1β.
Methodology:
-
Cell Culture and Priming: a. Culture cells in a 96-well plate. For THP-1 cells, differentiate with PMA (50-100 ng/mL) for 24-48 hours.[10] b. Prime the cells with LPS (e.g., 1 µg/mL) for 3-4 hours.[10]
-
Activation: a. Remove the LPS-containing medium and replace it with fresh medium. b. Add ATP (typically in the mM range) to the cells and incubate for 1-2 hours.
-
Supernatant Collection: Collect the cell culture supernatant.
-
IL-1β Quantification: Measure the concentration of IL-1β in the supernatant using an ELISA kit according to the manufacturer's instructions.
Conclusion
The P2X4 receptor is a multifaceted ion channel that orchestrates a variety of critical signaling pathways. Its roles in neuropathic pain and inflammation, driven by distinct downstream cascades, underscore its importance as a therapeutic target. The data and protocols presented in this guide offer a robust framework for researchers and drug development professionals to further elucidate the intricate functions of the P2X4 receptor and to advance the development of novel modulators for therapeutic intervention. The continued investigation into the nuanced regulation and cell-specific signaling of the P2X4 receptor will undoubtedly unveil new avenues for treating a range of debilitating diseases.
References
- 1. Noncanonical NLRP3 Inflammasome Activation: Standard Protocols | Springer Nature Experiments [experiments.springernature.com]
- 2. P2X4: A fast and sensitive purinergic receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Assaying NLRP3-mediated LDH and IL-1β release [protocols.io]
- 5. P2X4 Receptor Function in the Nervous System and Current Breakthroughs in Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Crystal structure of the ATP-gated P2X4 ion channel in the closed state - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recording P2X Receptors Using Whole-Cell Patch Clamp from Native Monocytes and Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. docs.axolbio.com [docs.axolbio.com]
- 10. benchchem.com [benchchem.com]
- 11. Frontiers | Structural and Functional Features of the P2X4 Receptor: An Immunological Perspective [frontiersin.org]
- 12. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
- 13. Pharmacological differences between human and mouse P2X4 receptor explored using old and new tools - PMC [pmc.ncbi.nlm.nih.gov]
- 14. rupress.org [rupress.org]
MRS4719: A Novel Neuroprotective Agent Targeting the P2X4 Receptor
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of MRS4719, a potent and selective antagonist of the P2X4 purinergic receptor (P2X4R), and its emerging role in neuroprotection. The content herein is curated for researchers, scientists, and professionals in the field of drug development, offering detailed insights into its mechanism of action, experimental validation, and therapeutic potential, particularly in the context of ischemic stroke.
Introduction: The P2X4 Receptor as a Therapeutic Target in Neuroinflammation
Ischemic stroke and other neurological disorders are characterized by a complex pathophysiology in which neuroinflammation plays a critical role in secondary neuronal injury.[1][2] In response to tissue damage, such as that occurring during a stroke, significant amounts of adenosine triphosphate (ATP) are released into the extracellular space.[1] This extracellular ATP acts as a danger signal, activating purinergic receptors on various cell types, including immune cells of the central nervous system.[1]
The P2X4 receptor, an ATP-gated ion channel, is highly expressed on microglia and infiltrating macrophages.[1] Its activation by ATP triggers a cascade of events leading to myeloid cell activation, proliferation, and the release of pro-inflammatory cytokines, which exacerbate neuronal damage.[1][3] Consequently, antagonism of the P2X4 receptor has emerged as a promising therapeutic strategy to mitigate this detrimental neuroinflammatory response.
This compound: A Potent and Selective P2X4 Receptor Antagonist
This compound is a novel small molecule identified as a potent and selective antagonist of the human P2X4 receptor.[4][5][6] Its development represents a significant advancement in the quest for targeted therapies against neuroinflammation.
Quantitative Efficacy of this compound
The neuroprotective effects of this compound have been quantified in both in vitro and in vivo models. The following tables summarize the key quantitative data available to date.
Table 1: In Vitro Potency and Selectivity of this compound
| Parameter | Species | Receptor | Value | Reference |
| IC50 | Human | P2X4R | 0.503 µM | [4][5][6][7][8][9] |
| Selectivity | Human | P2X1R, P2X2/3R, P2X3R | Highly Selective | [4][5][6][7][8] |
Table 2: In Vivo Neuroprotective Efficacy of this compound in a Mouse Model of Ischemic Stroke (MCAO)
| Animal Model | Treatment Group | Dosage | Outcome Measure | Result | p-value | Reference |
| Middle-aged mice (11-12 months) | Vehicle | - | Infarct Volume | 59.6 ± 5.3 mm³ | [7][8] | |
| This compound | 1.5 mg/kg/day | Infarct Volume | 27.47 ± 10.23 mm³ | <0.05 | [7][8] | |
| Young mice (8-12 weeks) | This compound | Dose-dependent | Neuroprotection | Observed | [7][8] | |
| Middle-aged mice | This compound | 3 mg/kg | Learning & Memory (NORT) | Significant Improvement | <0.05 | [4] |
Mechanism of Neuroprotection: Signaling Pathway
The primary neuroprotective mechanism of this compound is the inhibition of the P2X4R-mediated inflammatory cascade in myeloid cells. In the context of ischemic brain injury, the sequence of events is as follows:
-
Ischemic Insult: Reduced blood flow leads to neuronal cell death and the massive release of ATP into the extracellular environment.
-
P2X4R Activation: Extracellular ATP binds to and activates P2X4 receptors on resident microglia and infiltrating macrophages.
-
Myeloid Cell Activation: This activation leads to a pro-inflammatory phenotype, characterized by the release of cytotoxic factors and pro-inflammatory cytokines.
-
Neuroinflammation and Secondary Injury: The sustained inflammatory response contributes to further neuronal damage and exacerbates the initial ischemic injury.
-
This compound Intervention: By blocking the P2X4 receptor, this compound prevents ATP-mediated activation of myeloid cells, thereby dampening the neuroinflammatory response and reducing secondary neuronal loss.
The signaling pathway is illustrated in the diagram below.
Experimental Protocols
The following sections detail the key experimental methodologies used to characterize the neuroprotective effects of this compound.
This assay is fundamental for determining the potency and selectivity of P2X4R antagonists.
-
Cell Line: Human Embryonic Kidney (HEK) cells stably overexpressing the human P2X4 receptor.
-
Methodology:
-
Cells are plated in a multi-well format and loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
A baseline fluorescence reading is established.
-
Cells are pre-incubated with varying concentrations of this compound or vehicle control.
-
The P2X4R is stimulated with a specific agonist, typically ATP.
-
The change in intracellular calcium concentration ([Ca²⁺]i) is measured by monitoring the fluorescence intensity.
-
The inhibitory effect of this compound is calculated relative to the response in the absence of the antagonist, and the IC50 value is determined.
-
-
Selectivity Profiling: The same protocol is followed using HEK cell lines expressing other P2X receptor subtypes (e.g., P2X1, P2X2/3, P2X3) to assess the selectivity of this compound.
The MCAO model is a widely used and clinically relevant model of focal ischemic stroke in rodents.
-
Animal Model: Both young adult (8-12 weeks) and middle-aged (11-12 months) mice of both sexes have been used.
-
Surgical Procedure:
-
Anesthesia is induced and maintained throughout the surgery.
-
A midline cervical incision is made to expose the common carotid artery.
-
A filament is inserted into the internal carotid artery and advanced to occlude the origin of the middle cerebral artery.
-
The occlusion is maintained for a defined period, typically 60 minutes.
-
The filament is then withdrawn to allow for reperfusion of the ischemic territory.
-
-
Drug Administration: this compound is administered subcutaneously, often via a continuous infusion pump, for a period of 3 days following the stroke.
-
Outcome Measures:
-
Infarct Volume Assessment: At a specified time point (e.g., 3 days post-MCAO), brains are harvested, sectioned, and stained with 2,3,5-triphenyltetrazolium chloride (TTC). The unstained (infarcted) tissue is quantified using image analysis software.
-
Behavioral Testing: Cognitive functions, such as learning and memory, are assessed at later time points (e.g., 4 weeks post-MCAO) using tests like the Novel Object Recognition Task (NORT).
-
References
- 1. Deletion of the P2X4 receptor is neuroprotective acutely, but induces a depressive phenotype during recovery from ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacologic neuroprotection in ischemic brain injury after cardiac arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of P2X4/NLRP3 Pathway-Mediated Neuroinflammation in Perioperative Neurocognitive Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure–Activity Relationship and Neuroprotective Activity of 1,5-Dihydro-2H-naphtho[1,2-b][1,4]diazepine-2,4(3H)-diones as P2X4 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-Activity Relationship and Neuroprotective Activity of 1,5-Dihydro-2 H-naphtho[1,2- b][1,4]diazepine-2,4(3 H)-diones as P2X4 Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. ahajournals.org [ahajournals.org]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to MRS4719: A Potent and Selective P2X4 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
MRS4719 is a novel small molecule that has emerged as a potent and highly selective antagonist of the P2X4 receptor (P2X4R), an ATP-gated ion channel implicated in neuroinflammatory processes. This technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacological activity of this compound. It details its mechanism of action in modulating microglial activation and downstream signaling pathways, highlighting its therapeutic potential in ischemic stroke. This document also furnishes detailed experimental protocols for in vivo and in vitro assays used to characterize its effects, supported by quantitative data and visual diagrams to facilitate understanding and replication of key findings.
Chemical Structure and Properties
This compound is a complex heterocyclic compound. Its chemical identity and fundamental properties are summarized in the tables below.
Table 1: Chemical Identification of this compound
| Identifier | Value |
| IUPAC Name | 5-(2-(5-thioxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)pyridin-4-yl)-1,5-dihydro-2H-naphtho[1,2-b][1][2]diazepine-2,4(3H)-dione compound with triethylamine (1:1)[1] |
| CAS Number | 2840581-32-8[2][3][4] |
| Synonyms | MRS-4719, MRS 4719[1] |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C26H28N6O3S[1] |
| Molecular Weight | 504.61 g/mol [1] |
| Exact Mass | 504.1944[1] |
| Appearance | To be determined[1] |
| Purity | >98%[1] |
| Solubility | To be determined[1] |
| Storage | Store at -20°C for long-term storage (months to years)[1][5] |
Pharmacological Properties and Mechanism of Action
This compound is a potent and selective antagonist of the P2X4 receptor, an ion channel expressed on various cells, including microglia in the central nervous system.[2][5]
Primary Target and Potency
The primary molecular target of this compound is the human P2X4 receptor. It exhibits a half-maximal inhibitory concentration (IC50) of 0.503 μM for the human P2X4 receptor.[2][4][5]
Selectivity Profile
This compound demonstrates high selectivity for the P2X4 receptor over other P2X receptor subtypes, including P2X1, P2X2/3, and P2X3.[6][7]
Table 3: In Vitro Pharmacological Data for this compound
| Parameter | Species | Value |
| IC50 (P2X4R) | Human | 0.503 µM[2][4][5] |
Mechanism of Action and Signaling Pathway
In the context of neuroinflammation, particularly following an ischemic event, damaged cells release adenosine triphosphate (ATP). This extracellular ATP binds to and activates P2X4 receptors on the surface of microglia. The activation of these ligand-gated ion channels leads to an influx of calcium ions (Ca2+). This rise in intracellular calcium triggers a cascade of downstream signaling events, including the activation of p38 mitogen-activated protein kinase (MAPK). The p38 MAPK pathway, in turn, promotes the synthesis and release of brain-derived neurotrophic factor (BDNF). While BDNF is typically associated with neuronal survival, in the context of neuropathic pain and neuroinflammation, its release from microglia can be maladaptive.
This compound exerts its neuroprotective effects by binding to the P2X4 receptor and preventing its activation by ATP. This blockade inhibits the initial influx of calcium, thereby suppressing the downstream activation of p38 MAPK and the subsequent release of BDNF, which helps to mitigate the neuroinflammatory response.
In Vivo Efficacy in Ischemic Stroke Model
The neuroprotective effects of this compound have been demonstrated in a mouse model of transient focal cerebral ischemia induced by middle cerebral artery occlusion (MCAO). Continuous infusion of this compound for three days following the ischemic event resulted in a significant, dose-dependent reduction in infarct volume and brain atrophy.[2]
Table 4: In Vivo Efficacy of this compound in a Mouse MCAO Model
| Dosage (subcutaneous infusion) | Outcome |
| 1.5 mg/kg/day | Significant reduction in total hemispheric infarct volume[2] |
| 3.0 mg/kg/day | Significant reduction in total hemispheric infarct volume[2] |
| 3.0 mg/kg/day | Dose-dependent improvement in learning and memory[2] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound.
Transient Middle Cerebral Artery Occlusion (MCAO) in Mice
This protocol describes the induction of transient focal cerebral ischemia to model stroke.
Materials:
-
Male C57BL/6 mice (8-12 weeks old)
-
Isoflurane anesthesia
-
Heating pad with rectal probe
-
Surgical microscope
-
Micro-scissors and forceps
-
6-0 nylon monofilament with a silicone-coated tip
-
Microvascular clips
-
Suture materials
-
This compound solution
-
Alzet minipumps for continuous infusion
Procedure:
-
Anesthetize the mouse with isoflurane (3-4% for induction, 1.5-2% for maintenance).
-
Place the mouse in a supine position on a heating pad to maintain body temperature at 37°C.
-
Make a midline cervical incision and expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal ECA and place a temporary ligature around the CCA.
-
Introduce a 6-0 nylon monofilament with a silicone-coated tip into the ECA and advance it to the origin of the middle cerebral artery (MCA) to induce occlusion.
-
After 60 minutes of occlusion, withdraw the filament to allow for reperfusion.
-
Close the incision with sutures.
-
For drug treatment, implant an Alzet minipump subcutaneously for continuous infusion of this compound at the desired dose for 3 days.
-
Assess neurological deficits and measure infarct volume at specified time points post-MCAO.
Intracellular Calcium Influx Assay
This assay measures the ability of this compound to inhibit ATP-induced calcium influx in primary human monocyte-derived macrophages.[2]
Materials:
-
Primary human monocyte-derived macrophages
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS)
-
ATP solution
-
This compound solutions at various concentrations
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Culture primary human monocyte-derived macrophages in a 96-well black-walled, clear-bottom plate.
-
Load the cells with Fluo-4 AM (e.g., 2-5 µM) and Pluronic F-127 (e.g., 0.02%) in HBSS for 30-60 minutes at 37°C in the dark.
-
Wash the cells with HBSS to remove excess dye.
-
Pre-incubate the cells with various concentrations of this compound (e.g., 0.1, 0.3, 0.6, 1.0, and 3.0 μM) for 15 minutes.[2]
-
Measure the baseline fluorescence (Excitation ~490 nm, Emission ~525 nm).
-
Add ATP solution to stimulate the P2X4 receptors.
-
Immediately record the change in fluorescence intensity over time.
-
Calculate the inhibition of the calcium response at each concentration of this compound to determine the IC50 value.
Conclusion
This compound is a valuable research tool for investigating the role of the P2X4 receptor in health and disease. Its high potency and selectivity, coupled with demonstrated in vivo efficacy in a preclinical model of ischemic stroke, underscore its potential as a therapeutic candidate. The detailed chemical, pharmacological, and methodological information provided in this guide is intended to support further research and development efforts in the field of neuroinflammation and purinergic signaling.
References
- 1. Modeling Transient Focal Ischemic Stroke in Rodents by Intraluminal Filament Method of Middle Cerebral Artery Occlusion | Springer Nature Experiments [experiments.springernature.com]
- 2. A Novel Model of Transient Occlusion of the Middle Cerebral Artery in Awake Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transient Middle Cerebral Artery Occlusion with an Intraluminal Suture Enables Reproducible Induction of Ischemic Stroke in Mice [en.bio-protocol.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Intraluminal Middle Cerebral Artery Occlusion (MCAO) Model for Ischemic Stroke with Laser Doppler Flowmetry Guidance in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. resources.tocris.com [resources.tocris.com]
- 7. hellobio.com [hellobio.com]
MRS4719: A Technical Guide for Investigating P2X4 Receptor-Mediated Purinergic Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
Purinergic signaling, mediated by extracellular nucleotides like adenosine triphosphate (ATP), plays a critical role in a vast array of physiological and pathological processes. The P2X4 receptor, an ATP-gated ion channel, has emerged as a key player in neuroinflammation, chronic pain, and ischemic injury. This technical guide provides an in-depth overview of MRS4719, a potent and selective antagonist of the human P2X4 receptor. We detail its pharmacological properties, provide established experimental protocols for its use in both in vitro and in vivo models, and present visual diagrams of its mechanism of action and relevant signaling pathways. This document serves as a comprehensive resource for researchers leveraging this compound to explore the function of P2X4 receptors in purinergic signaling.
Introduction to this compound
This compound is a small molecule antagonist belonging to the 1,5-dihydro-2H-naphtho[1,2-b][1][2]diazepine-2,4(3H)-dione chemical class.[3][4] It was identified through structure-activity relationship studies as a highly potent and selective antagonist of the human P2X4 receptor (hP2X4R).[3][4] P2X4 receptors are trimeric, ATP-gated non-selective cation channels that permit the influx of Na⁺ and Ca²⁺ upon activation.[5][6] They are widely expressed in the central nervous system, particularly in microglial cells, where their activation is a critical step in the neuroinflammatory cascade.[2][5][7] The selectivity and potency of this compound make it an invaluable pharmacological tool for elucidating the specific roles of P2X4 in cellular signaling and disease models.
Pharmacological Data
The efficacy and selectivity of this compound have been quantified in various assays. The following tables summarize its key pharmacological parameters.
Table 1: In Vitro Pharmacological Profile of this compound
| Parameter | Value | Target Species | Notes |
| IC₅₀ | 0.503 µM | Human P2X4 Receptor | Determined via Ca²⁺ influx assay in hP2X4R-overexpressing HEK cells.[8] |
| Selectivity | High | Human | Highly selective against hP2X1R, hP2X2/3R, and hP2X3R.[3][4] |
Table 2: In Vivo Efficacy of this compound in a Mouse Model of Ischemic Stroke
| Animal Model | Dosage | Administration | Key Findings |
| MCAO Model | 1.5 - 3.0 mg/kg/day | 3-day continuous subcutaneous infusion | Significantly reduced total hemispheric infarct volume.[3] |
| MCAO Model | 1.5 mg/kg/day | 3-day continuous subcutaneous infusion | Significantly reduced infarct volume in middle-aged mice (11-12 months).[8] |
| MCAO Model | 3.0 mg/kg/day | 3-day continuous subcutaneous infusion | Improved learning and memory after 4 weeks post-stroke.[8] |
Mechanism of Action and Signaling Pathways
This compound exerts its effect by directly antagonizing the P2X4 receptor, thereby blocking the downstream signaling cascades initiated by extracellular ATP.
P2X4 Receptor Antagonism
In response to tissue damage or stress, such as in ischemic stroke, ATP is released into the extracellular space. This ATP binds to and activates P2X4 receptors on the surface of cells like microglia. Activation opens the ion channel, leading to an influx of Ca²⁺. This compound competitively binds to the receptor, preventing ATP-mediated channel opening and subsequent calcium mobilization.
Figure 1: Mechanism of this compound as a P2X4 receptor antagonist.
Role in Neuroinflammation
In the context of the central nervous system, P2X4 receptors are crucial mediators of microglial activation. ATP-induced P2X4 activation can trigger the assembly of the NLRP3 inflammasome, a multiprotein complex that leads to the cleavage of pro-caspase-1 into active caspase-1.[7][9][10] Caspase-1 then processes pro-inflammatory cytokines like IL-1β and IL-18 into their mature, secreted forms, propagating a potent inflammatory response that can contribute to neuronal damage.[7][9] this compound can interrupt this pathway at an early stage by preventing the initial P2X4-mediated signal.
Figure 2: this compound inhibits the P2X4-NLRP3 neuroinflammatory pathway.
Experimental Protocols
This compound is a versatile tool for both cell-based assays and animal models. Below are detailed methodologies for key experiments.
In Vitro Intracellular Calcium Mobilization Assay
This protocol is designed to measure the inhibitory effect of this compound on ATP-induced calcium influx in cultured cells, such as HEK293 cells overexpressing the P2X4 receptor or primary microglia/macrophages.[8] It is adapted from standard procedures using ratiometric fluorescent calcium indicators like Fura-2 AM.[11][12][13]
Materials:
-
Cultured cells seeded in a clear flat-bottom, black 96-well plate
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127 (optional, aids dye solubilization)
-
Probenecid (optional, inhibits dye extrusion)
-
HEPES-Buffered Saline (HBS)
-
Low-serum or serum-free cell culture medium
-
This compound stock solution (in DMSO)
-
ATP stock solution (in HBS)
-
Fluorescence plate reader with dual excitation capabilities (340 nm and 380 nm) and emission at ~510 nm.
Procedure:
-
Cell Plating: Seed cells in a 96-well plate to achieve 80-90% confluency on the day of the experiment.
-
Dye Loading Solution Preparation: Prepare a fresh loading solution containing 2-5 µM Fura-2 AM in HBS or appropriate buffer. Probenecid (2.5 mM) can be added to prevent dye leakage.
-
Cell Loading:
-
Remove the culture medium from the wells.
-
Wash cells once with 200 µL/well of HBS.
-
Add 100 µL/well of the Fura-2 AM loading solution.
-
Incubate for 45-60 minutes at room temperature or 37°C (optimize for cell type) in the dark.
-
-
Washing:
-
Remove the dye solution.
-
Wash the cells twice with 200 µL/well of HBS (containing 2.5 mM probenecid if used previously).
-
After the final wash, add 180 µL of HBS to each well.
-
-
Compound Addition: Add 20 µL of 10X this compound working solution (or vehicle control) to the appropriate wells. Incubate for 15-30 minutes.
-
Measurement:
-
Place the plate in the fluorescence plate reader.
-
Set the instrument to measure fluorescence emission at 510 nm, alternating excitation between 340 nm and 380 nm.
-
Establish a stable baseline reading for 1-2 minutes.
-
Using the reader's injector, add a defined concentration of ATP (e.g., EC₅₀ concentration) to stimulate the cells.
-
Continue recording the fluorescence ratio (F340/F380) for 3-5 minutes to capture the peak response and subsequent plateau.
-
-
Data Analysis: The change in the F340/F380 ratio is proportional to the change in intracellular calcium concentration. Calculate the percentage inhibition of the ATP-induced response by this compound compared to the vehicle control.
In Vivo Middle Cerebral Artery Occlusion (MCAO) Model
This protocol describes the induction of focal cerebral ischemia in mice to evaluate the neuroprotective effects of this compound.[8] This procedure is highly technical and must be performed in accordance with institutional animal care and use guidelines.[1][14][15]
Materials:
-
Male C57BL/6 mice (or other appropriate strain)
-
Anesthetic (e.g., Isoflurane)
-
Heating pad with rectal probe to maintain body temperature (37.0 ± 0.5 °C)
-
Dissecting microscope
-
Surgical tools (forceps, scissors, microvascular clips)
-
Suture thread (e.g., 6-0 or 7-0)
-
Coated monofilament (e.g., 6-0 nylon with silicone tip)
-
This compound solution for subcutaneous infusion
-
Alzet osmotic minipumps
-
Saline
Procedure:
-
Anesthesia and Preparation:
-
Anesthetize the mouse using isoflurane (e.g., 2% for induction, 1.5% for maintenance).
-
Place the animal in a supine position on a heating pad to maintain normothermia.
-
Make a midline incision in the neck to expose the underlying structures.
-
-
Vessel Isolation:
-
Under a dissecting microscope, carefully isolate the left common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA). Separate them from the vagus nerve.
-
Ligate the distal end of the ECA permanently. Place a temporary ligature around the CCA and a loose ligature around the ICA.
-
-
Occlusion:
-
Temporarily clip the ICA and the CCA.
-
Make a small incision in the ECA stump.
-
Introduce the coated monofilament through the ECA stump and advance it into the ICA until it occludes the origin of the middle cerebral artery (MCA). A slight resistance indicates proper placement.
-
Tighten the loose suture around the ICA to secure the filament.
-
The duration of occlusion is typically 60 minutes for transient MCAO.
-
-
Drug Administration: Immediately following occlusion, implant a pre-filled osmotic minipump subcutaneously for continuous delivery of this compound (e.g., 1.5 mg/kg/day) or vehicle.
-
Reperfusion (for transient MCAO): After 60 minutes, withdraw the filament to allow blood flow to resume. Permanently ligate the ECA stump.
-
Recovery: Suture the neck incision. Allow the animal to recover from anesthesia in a heated cage. Provide post-operative care, including analgesics and hydration (subcutaneous saline), as required by protocol.
-
Outcome Assessment: At predetermined endpoints (e.g., 3 days for infarct analysis, 4 weeks for behavioral tests), animals are euthanized. Brains can be sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to measure infarct volume, or processed for immunohistochemistry. Behavioral tests (e.g., Morris water maze) can be used to assess cognitive function.
Figure 3: Experimental workflow for the in vivo MCAO mouse model.
Conclusion
This compound is a robust and highly specific pharmacological tool for the investigation of P2X4 receptor function. Its demonstrated efficacy in blocking ATP-induced calcium signaling and its neuroprotective effects in preclinical models of ischemic stroke highlight its value.[3][8] By providing detailed data, signaling pathway diagrams, and standardized protocols, this guide aims to facilitate the effective use of this compound by researchers in the field of purinergic signaling, ultimately advancing our understanding of the P2X4 receptor's role in health and disease.
References
- 1. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 2. P2X4 receptor controls microglia activation and favors remyelination in autoimmune encephalitis | EMBO Molecular Medicine [link.springer.com]
- 3. researchgate.net [researchgate.net]
- 4. Structure-Activity Relationship and Neuroprotective Activity of 1,5-Dihydro-2 H-naphtho[1,2- b][1,4]diazepine-2,4(3 H)-diones as P2X4 Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. P2X4-Receptor-Mediated Synthesis and Release of Brain-Derived Neurotrophic Factor in Microglia Is Dependent on Calcium and p38-Mitogen-Activated Protein Kinase Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification and characterization of a selective allosteric antagonist of human P2X4 receptor channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Role of P2X4/NLRP3 Pathway-Mediated Neuroinflammation in Perioperative Neurocognitive Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. The mechanism behind activation of the Nod-like receptor family protein 3 inflammasome in Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 12. Calcium Imaging in mDA neurons [protocols.io]
- 13. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Modeling Stroke in Mice - Middle Cerebral Artery Occlusion with the Filament Model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
Extracellular ATP Signaling in Neurological Disorders: A Technical Guide for Researchers and Drug Development Professionals
An in-depth exploration of the role of purinergic signaling in the healthy and diseased central nervous system, this guide provides a technical overview of the core mechanisms, experimental methodologies, and therapeutic potential of targeting extracellular adenosine 5'-triphosphate (ATP) pathways in neurological disorders.
Extracellular ATP, once primarily known as the intracellular energy currency, is now firmly established as a critical signaling molecule in the central nervous system (CNS).[1][2][3] Released from various cell types including neurons, astrocytes, and microglia, ATP acts as a potent neurotransmitter and neuromodulator, orchestrating a wide array of physiological processes. However, under pathological conditions such as neurodegenerative diseases, stroke, and traumatic brain injury, the dysregulation of extracellular ATP signaling contributes significantly to neuroinflammation and neuronal damage.[4][5][6] This guide delves into the intricate world of purinergic signaling in the context of neurological disorders, offering researchers, scientists, and drug development professionals a comprehensive resource to navigate this promising therapeutic landscape.
Core Concepts of Extracellular ATP Signaling
In the CNS, extracellular ATP and its breakdown product, adenosine, exert their effects through a family of purinergic receptors, broadly classified into P1 (adenosine-sensitive) and P2 receptors (ATP-sensitive).[2][7] P2 receptors are further subdivided into two families:
-
P2X receptors: These are ligand-gated ion channels (P2X1-7) that, upon binding ATP, allow the influx of cations like Na+ and Ca2+, leading to rapid excitatory responses.[5][6]
-
P2Y receptors: This family comprises G protein-coupled receptors (P2Y1, P2Y2, P2Y4, P2Y6, P2Y11, P2Y12, P2Y13, and P2Y14) that initiate slower, more modulatory intracellular signaling cascades upon activation by ATP, ADP, UTP, or UDP.[7]
The concentration of extracellular ATP is tightly regulated by the activity of ectonucleotidases, a group of cell-surface enzymes that sequentially hydrolyze ATP to ADP, AMP, and finally adenosine.[8] This enzymatic cascade not only terminates ATP signaling but also generates adenosine, which has its own distinct set of effects through P1 receptors, often counteracting the pro-inflammatory actions of ATP.
The Role of Extracellular ATP in Neurological Disorders
A growing body of evidence implicates aberrant purinergic signaling in the pathophysiology of a wide range of neurological disorders. In many of these conditions, cellular stress and damage lead to a massive release of ATP into the extracellular space, triggering a cascade of detrimental events.[4][8]
Alzheimer's Disease (AD): In the context of AD, damaged neurons and the accumulation of amyloid-β (Aβ) peptides lead to a significant release of extracellular ATP.[1][9] This, in turn, activates microglia and astrocytes, contributing to the chronic neuroinflammation that is a hallmark of the disease. The P2X7 receptor, in particular, is upregulated in the brains of AD patients and has been shown to be a key player in these inflammatory processes.[9][10][11]
Parkinson's Disease (PD): Purinergic signaling is also deeply involved in the pathophysiology of Parkinson's disease.[12][13] ATP and adenosine modulate dopaminergic neurotransmission, and alterations in their signaling pathways are implicated in the progressive loss of dopaminergic neurons.[12] The P2X7 receptor has been shown to be involved in α-synuclein-induced neuroinflammation and cell death.[12]
Multiple Sclerosis (MS): In multiple sclerosis, an autoimmune disease characterized by demyelination and neuroinflammation, extracellular ATP acts as a danger signal that activates immune cells and glia.[14][15][16] The P2X7 and P2Y12 receptors are particularly implicated in the pathogenesis of MS, with their expression levels and activity being altered during the course of the disease.[14][17]
Ischemic Stroke: Following an ischemic stroke, massive amounts of ATP are released from dying cells in the ischemic core.[11][18] This surge in extracellular ATP contributes to excitotoxicity and neuroinflammation in the surrounding penumbra. The P2Y12 receptor, primarily known for its role in platelet aggregation, is also expressed on microglia and is involved in the neuroinflammatory response to stroke.[18]
Traumatic Brain Injury (TBI): Traumatic brain injury is characterized by an immediate and massive release of ATP into the extracellular space.[17][19] This acute increase in ATP contributes to the secondary injury cascade, including neuroinflammation, cerebral edema, and neuronal cell death.[4]
Quantitative Data on Extracellular ATP Signaling in Neurological Disorders
The following tables summarize key quantitative data related to the dysregulation of extracellular ATP and purinergic receptors in various neurological disorders.
Table 1: Changes in Extracellular ATP Concentration
| Neurological Disorder | Brain Region/Fluid | Change in ATP Concentration | Reference |
| Ischemic Stroke | Rat Striatum | 3.10 ± 0.34 nM (normoxic) vs. 5.90 ± 0.61 nM (ischemia) | [19] |
| Traumatic Brain Injury | Rat Cortex | 3.53-fold increase post-injury | [18][20] |
| Rat Hippocampus | 2.97-fold increase post-injury | [18][20] | |
| Amyotrophic Lateral Sclerosis | Human Cerebrospinal Fluid | 2676 ± 3959 pmol/L (mild) vs. 6860 ± 8312 pmol/L (severe) | [2] |
| Multiple Sclerosis | Human Cerebrospinal Fluid | Sum of ATP metabolites >19.7 µmol/litre associated with disability progression | [21] |
Table 2: Alterations in Purinergic Receptor Expression
| Neurological Disorder | Receptor | Brain Region/Cell Type | Change in Expression | Reference |
| Alzheimer's Disease | P2X7R | Hippocampus | ~2-fold increase in AD patients vs. controls | [9] |
| P2X7R | Microglia | 70% increase in AD microglia vs. non-demented controls | [22] | |
| P2X7R | Temporal Cortex (FTLD-Tau) | +1073 ± 507% vs. controls | [23] | |
| Parkinson's Disease | P2X7R | Substantia Nigra (6-OHDA model) | Upregulated mRNA and protein levels | [24] |
| Multiple Sclerosis | P2X7R | Frontal Cortex (SPMS) | ~2-fold increase in MCP-1 (downstream of P2X7R) | [25] |
| Stroke | P2X7R | Infiltrating T cells | Upregulated in CD4+ and CD8+ T cells | [26] |
| P2Y12R | Rat Brain | Most upregulated P2Y receptor post-ischemia | [27] | |
| Traumatic Brain Injury | P2X7R | Cortex | ~2-fold increase 3 months post-injury | [14] |
Key Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to investigate extracellular ATP signaling in neurological disorders.
In Vivo Measurement of Extracellular ATP using Bioluminescence (pmeLUC)
This protocol describes the use of a plasma membrane-tethered luciferase (pmeLUC) to measure extracellular ATP levels in real-time in vivo.[9]
Materials:
-
pmeLUC expressing cells or viral vectors
-
D-luciferin
-
In vivo imaging system (e.g., IVIS)
-
Anesthesia
Procedure:
-
Animal Model: Generate a relevant animal model of a neurological disorder.
-
pmeLUC Delivery: Introduce pmeLUC into the brain region of interest. This can be achieved by stereotactic injection of pmeLUC-expressing cells or a viral vector encoding pmeLUC.
-
Acclimatization: Allow the animals to recover from surgery and for pmeLUC to be expressed (typically 1-2 weeks for viral vectors).
-
Baseline Imaging: Anesthetize the animal and acquire baseline bioluminescence images using the in vivo imaging system.
-
Substrate Administration: Administer D-luciferin (typically via intraperitoneal injection).
-
Post-Stimulus Imaging: Following the induction of the pathological event (e.g., TBI, stroke induction), acquire a time-series of bioluminescence images to monitor changes in extracellular ATP levels.
-
Data Analysis: Quantify the bioluminescence signal in the region of interest and normalize to baseline levels to determine the relative change in extracellular ATP.
Microdialysis for Brain Extracellular ATP Measurement
Microdialysis is a technique used to sample the extracellular fluid of the brain for subsequent analysis of ATP concentration.[15][17]
Materials:
-
Microdialysis probes (with appropriate molecular weight cut-off)
-
Stereotaxic apparatus
-
Microinfusion pump
-
Artificial cerebrospinal fluid (aCSF)
-
ATP detection assay (e.g., bioluminescence kit)
Procedure:
-
Probe Implantation: Under anesthesia, stereotaxically implant a microdialysis probe into the brain region of interest.
-
Perfusion: Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min) using a microinfusion pump.
-
Equilibration: Allow the system to equilibrate for a period of time (e.g., 1-2 hours) to establish a stable baseline.
-
Sample Collection: Collect dialysate samples at regular intervals into collection vials kept on ice to prevent ATP degradation.
-
ATP Quantification: Immediately analyze the ATP concentration in the collected dialysate samples using a sensitive ATP assay, such as a luciferin-luciferase bioluminescence assay.
-
Data Analysis: Plot the ATP concentration over time to observe changes in response to the neurological insult.
Patch-Clamp Electrophysiology for P2X Receptor Currents
This technique allows for the direct measurement of ion currents through P2X receptors in response to ATP application.
Materials:
-
Cultured neurons or brain slices
-
Patch-clamp amplifier and data acquisition system
-
Micromanipulators
-
Glass micropipettes
-
Extracellular and intracellular recording solutions
-
ATP and specific P2X receptor agonists/antagonists
Procedure:
-
Cell Preparation: Prepare cultured neurons or acute brain slices from a relevant animal model.
-
Pipette Fabrication: Pull glass micropipettes to a desired resistance (e.g., 3-5 MΩ) and fill with intracellular solution.
-
Patching: Under a microscope, approach a cell with the micropipette and form a high-resistance seal (giga-seal) with the cell membrane.
-
Whole-Cell Configuration: Rupture the patch of membrane under the pipette tip to gain electrical access to the cell's interior.
-
Recording: Clamp the cell at a holding potential (e.g., -60 mV) and record the baseline current.
-
Drug Application: Perfuse the cell with an extracellular solution containing ATP or a specific P2X receptor agonist to evoke a current.
-
Data Analysis: Measure the amplitude and kinetics of the ATP-evoked current. Use specific antagonists to confirm the involvement of particular P2X receptor subtypes.
Calcium Imaging of ATP-Induced Responses
Calcium imaging is used to visualize and quantify changes in intracellular calcium concentration in response to ATP, which is a key downstream event of P2 receptor activation.
Materials:
-
Primary astrocyte or microglia cultures
-
Fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Fluorescence microscope with a sensitive camera
-
Perfusion system
-
ATP and other relevant pharmacological agents
Procedure:
-
Cell Culture: Plate primary astrocytes or microglia on glass coverslips.
-
Dye Loading: Incubate the cells with a calcium indicator dye (e.g., 2-5 µM Fura-2 AM) for 30-60 minutes at 37°C.
-
Washing: Wash the cells with a physiological saline solution to remove excess dye.
-
Imaging: Mount the coverslip on the stage of a fluorescence microscope and continuously perfuse with saline.
-
Stimulation: Apply ATP to the cells via the perfusion system to induce a calcium response.
-
Image Acquisition: Acquire a time-series of fluorescence images before, during, and after ATP application. For ratiometric dyes like Fura-2, alternate excitation wavelengths (e.g., 340 nm and 380 nm).
-
Data Analysis: Measure the change in fluorescence intensity or the ratio of fluorescence at the two excitation wavelengths over time in individual cells to quantify the intracellular calcium concentration changes.
Signaling Pathways and Visualizations
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows related to extracellular ATP in neurological disorders.
Therapeutic Targeting of Purinergic Signaling
The central role of extracellular ATP signaling in the pathology of numerous neurological disorders makes it an attractive target for therapeutic intervention.[28][29] Several strategies are being explored:
-
P2X7 Receptor Antagonists: A significant focus of drug development has been on the discovery and development of potent and selective P2X7 receptor antagonists to dampen neuroinflammation.[28]
-
P2Y12 Receptor Antagonists: While primarily used as antiplatelet agents, P2Y12 receptor antagonists are also being investigated for their neuroprotective effects in stroke and other conditions involving microglial activation.[18][25]
-
Modulation of Ectonucleotidase Activity: Enhancing the activity of ectonucleotidases could accelerate the breakdown of pro-inflammatory ATP and increase the levels of neuroprotective adenosine.
Conclusion
Extracellular ATP signaling is a complex and multifaceted system that plays a pivotal role in both the normal functioning of the CNS and the progression of neurological diseases. A deeper understanding of the intricate mechanisms governing purinergic signaling in different disease contexts is crucial for the development of novel and effective therapeutic strategies. This technical guide provides a foundational resource for researchers and drug developers to navigate this exciting and rapidly evolving field, with the ultimate goal of translating fundamental discoveries into clinical applications that can improve the lives of individuals affected by neurological disorders.
References
- 1. mdpi.com [mdpi.com]
- 2. goldbio.com [goldbio.com]
- 3. sysy.com [sysy.com]
- 4. Extracellular ATP induces intracellular alpha-synuclein accumulation via P2X1 receptor-mediated lysosomal dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ca2+ Imaging of Glia | Springer Nature Experiments [experiments.springernature.com]
- 6. Frontiers | Calcium Signaling in Astrocytes: Modeling Fura-2AM Measurements [frontiersin.org]
- 7. The role of P2Y12 receptor in ischemic stroke of atherosclerotic origin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fujifilmcdi.com [fujifilmcdi.com]
- 9. biorxiv.org [biorxiv.org]
- 10. moodle2.units.it [moodle2.units.it]
- 11. Amyloid Peptide Induced Neuroinflammation Increases the P2X7 Receptor Expression in Microglial Cells, Impacting on Its Functionality - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. In Vivo Microdialysis | Hope Center for Neurological Disorders | Washington University in St. Louis [hopecenter.wustl.edu]
- 14. Western blot protocol | Abcam [abcam.com]
- 15. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. m.youtube.com [m.youtube.com]
- 17. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 19. Western blot protocol for detecting ATP10B in mouse/rat brain [protocols.io]
- 20. Western blot for tissue extract [protocols.io]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Early P2X7R-dependent activation of microglia during the asymptomatic phase of autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Western Blot Protocol | Proteintech Group [ptglab.com]
- 26. mdpi.com [mdpi.com]
- 27. Temporal mRNA Expression of Purinergic P2 Receptors in the Brain Following Cerebral Ischemia and Reperfusion: Similarities and Distinct Variations Between Rats and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. Protocol for immunofluorescence staining and large-scale analysis to quantify microglial cell morphology at single-cell resolution in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Administration of MRS4719 in Mice
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed protocol for the in vivo administration of MRS4719, a potent and selective P2X4 receptor antagonist, to mice. This compound has demonstrated significant neuroprotective effects in preclinical models of ischemic stroke, making it a promising candidate for further investigation. This document outlines the necessary materials, preparation of the dosing solution, and a step-by-step procedure for subcutaneous administration. Additionally, it includes a summary of key quantitative data from relevant studies and visual diagrams of the experimental workflow and the underlying signaling pathway to facilitate experimental design and execution.
Introduction
This compound is a small molecule antagonist of the P2X4 receptor, an ATP-gated ion channel primarily expressed on microglia in the central nervous system. In pathological conditions such as ischemic stroke, excessive ATP release leads to the activation of P2X4 receptors on microglia, triggering a neuroinflammatory cascade that contributes to neuronal damage. By blocking this receptor, this compound mitigates this inflammatory response, reduces infarct volume, and improves neurological outcomes in mouse models of stroke. This protocol provides a standardized method for the in vivo administration of this compound to enable researchers to further explore its therapeutic potential.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound based on preclinical studies.
| Parameter | Value | Species/Model | Citation |
| P2X4 Receptor Antagonist Activity (IC50) | 0.503 µM | Human P2X4 Receptor | [1] |
| Effective In Vivo Dose | 1.5 mg/kg and 3.0 mg/kg | Mouse (Middle Cerebral Artery Occlusion model) | [1] |
| Administration Route | Subcutaneous (SC) | Mouse | [1] |
| Dosing Frequency | Daily for 3 days | Mouse | [1] |
| Effect on Infarct Volume (1.5 mg/kg) | Significant reduction | Mouse | [1] |
Experimental Protocols
Materials
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, injectable grade
-
Polyethylene glycol 300 (PEG300), sterile, injectable grade
-
Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Sterile 1.5 mL microcentrifuge tubes
-
Sterile insulin syringes (e.g., 28-30 gauge)
-
Animal balance
-
Standard laboratory personal protective equipment (PPE)
Preparation of Dosing Solution
Note: this compound is poorly soluble in aqueous solutions. A co-solvent system is required for subcutaneous administration. The following is a recommended vehicle formulation based on common practices for similar compounds. Researchers should perform small-scale solubility tests to confirm stability and solubility before preparing the final dosing solution.
-
Vehicle Preparation: Prepare a vehicle solution consisting of 10% DMSO, 40% PEG300, and 50% sterile saline or PBS.
-
For 1 mL of vehicle: mix 100 µL of DMSO, 400 µL of PEG300, and 500 µL of sterile saline/PBS.
-
Vortex thoroughly to ensure a homogenous solution.
-
-
This compound Stock Solution:
-
Weigh the required amount of this compound powder based on the desired final concentration and the number of animals to be dosed.
-
Dissolve the this compound powder in the appropriate volume of the prepared vehicle to achieve the desired final concentration (e.g., 0.15 mg/mL for a 1.5 mg/kg dose in a 25g mouse receiving a 250 µL injection).
-
Vortex or sonicate briefly until the compound is completely dissolved. The solution should be clear.
-
-
Dose Calculation:
-
The volume to be injected depends on the animal's weight and the desired dose. The formula is:
-
Injection Volume (mL) = (Desired Dose (mg/kg) * Animal Weight (kg)) / Concentration of Dosing Solution (mg/mL)
-
-
It is recommended to keep the injection volume for subcutaneous administration in mice between 100-200 µL.
-
In Vivo Administration Protocol
-
Animal Handling and Restraint:
-
Acclimatize the mice to the experimental conditions.
-
Weigh each mouse accurately on the day of dosing to calculate the precise injection volume.
-
Gently restrain the mouse by scruffing the loose skin on its back to expose the injection site between the shoulder blades.
-
-
Subcutaneous Injection:
-
Draw the calculated volume of the this compound dosing solution into a sterile insulin syringe. Ensure there are no air bubbles.
-
Lift the loose skin over the back of the mouse to form a "tent".
-
Insert the needle, bevel up, into the base of the tented skin, parallel to the spine. Be careful not to puncture the underlying muscle.
-
Gently pull back the plunger to ensure the needle is not in a blood vessel (no blood should enter the syringe).
-
Slowly inject the solution.
-
Withdraw the needle and gently apply pressure to the injection site for a few seconds.
-
-
Post-Administration Monitoring:
-
Return the mouse to its cage and monitor for any immediate adverse reactions.
-
For multi-day dosing studies, repeat the procedure as required (e.g., daily for 3 days)[1].
-
A control group receiving the vehicle only should be included in all experiments.
-
Visualizations
Experimental Workflow
Caption: Workflow for the in vivo administration of this compound in mice.
This compound Signaling Pathway in Microglia
Caption: Simplified signaling pathway of this compound action in microglia.
References
Application Notes and Protocols for MRS4719 in Neuroprotection Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of MRS4719, a potent and selective P2X4 receptor antagonist, in preclinical neuroprotection studies. Detailed protocols for in vitro and in vivo experimental models are provided to facilitate the investigation of this compound and other potential neuroprotective agents.
Introduction
This compound has emerged as a promising therapeutic candidate for neuroprotection, particularly in the context of ischemic stroke. It functions as a selective antagonist of the P2X4 receptor, an ATP-gated ion channel implicated in the neuroinflammatory cascade following ischemic injury.[1][2][3][4] By blocking P2X4 receptors, this compound mitigates the detrimental effects of excessive ATP release from damaged neurons, thereby reducing infarct volume and improving neurological outcomes in animal models of stroke.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound in neuroprotection studies.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Cell Line | Assay | Reference |
| IC₅₀ | 0.503 µM | Human P2X4R-expressing HEK cells | Calcium Influx Assay | [1][2] |
Table 2: In Vivo Efficacy of this compound in a Mouse Model of Ischemic Stroke
| Animal Model | Dosage | Administration Route | Treatment Duration | Key Findings | Reference |
| Middle-aged Mice (11-12 months) with Middle Cerebral Artery Occlusion (MCAo) | 1.5 mg/kg/day | Subcutaneous continuous infusion | 3 days post-stroke | Significantly reduced infarct volume (from 59.6 ± 5.3 mm³ to 27.47 ± 10.23 mm³) | [1][2] |
| Young Adult Mice (8-12 weeks) with MCAo | 0.5 - 3.0 mg/kg/day | Subcutaneous continuous infusion | 3 days post-stroke | Dose-dependent reduction in infarct volume, with optimal effects at 1.5 mg/kg/day. Showed learning and memory enhancing activity 4 weeks post-stroke. | [1][2] |
Signaling Pathway of this compound in Neuroprotection
The neuroprotective effect of this compound is primarily mediated through the blockade of the P2X4 receptor on immune cells, such as microglia and macrophages.
References
- 1. ahajournals.org [ahajournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Neuroprotective and neuro-rehabilitative effects of acute purinergic receptor P2X4 (P2X4R) blockade after ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Deletion of the P2X4 receptor is neuroprotective acutely, but induces a depressive phenotype during recovery from ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for MRS4719 in a Middle Cerebral Artery Occlusion (MCAO) Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ischemic stroke, a leading cause of mortality and long-term disability worldwide, is characterized by a complex pathophysiology involving excitotoxicity, oxidative stress, and neuroinflammation. Microglia and infiltrating macrophages play a crucial role in the post-ischemic inflammatory response. The P2X4 receptor, an ATP-gated ion channel highly expressed on these immune cells, has emerged as a key player in this process. Following ischemic injury, massive amounts of ATP are released from damaged and dying cells, leading to the overactivation of P2X4 receptors on microglia and macrophages. This activation triggers a cascade of downstream signaling events that contribute to neuroinflammation and secondary brain injury.
MRS4719 is a potent and selective antagonist of the P2X4 receptor.[1] By blocking the P2X4 receptor, this compound offers a promising therapeutic strategy to mitigate the detrimental neuroinflammatory response following ischemic stroke. Preclinical studies utilizing the middle cerebral artery occlusion (MCAO) model, a widely accepted animal model of focal cerebral ischemia, have demonstrated the neuroprotective efficacy of this compound.
These application notes provide a comprehensive overview of the use of this compound in the MCAO model, including its mechanism of action, detailed experimental protocols, and a summary of its therapeutic effects.
Mechanism of Action
This compound exerts its neuroprotective effects by antagonizing the P2X4 receptor on microglia and macrophages. In the context of ischemic stroke, the mechanism can be summarized as follows:
-
Ischemic Insult and ATP Release: Cerebral ischemia leads to energy failure and cell death, resulting in a massive release of ATP into the extracellular space.
-
P2X4 Receptor Activation: Extracellular ATP binds to and activates P2X4 receptors on microglia and infiltrating macrophages.
-
Inflammatory Cascade: Activation of P2X4 receptors initiates a downstream signaling cascade, leading to the activation of the NLRP3 inflammasome and the subsequent release of pro-inflammatory cytokines such as IL-1β. This exacerbates the inflammatory response and contributes to secondary neuronal damage.
-
This compound Intervention: this compound selectively blocks the P2X4 receptor, preventing its activation by ATP. This inhibition of P2X4 receptor signaling leads to a reduction in neuroinflammation, thereby protecting neurons from secondary damage and reducing the overall infarct volume.
Quantitative Data Summary
The neuroprotective effects of this compound have been quantified in a mouse model of MCAO. The following table summarizes the key findings.
| Parameter | Vehicle Control | This compound (1.5 mg/kg/day) | Reference |
| Infarct Volume (mm³) | 59.6 ± 5.3 | 27.47 ± 10.23 | [1][2] |
| Animal Model | Middle-aged mice (11-12 months) | Middle-aged mice (11-12 months) | [1][2] |
| MCAO Duration | 60 minutes | 60 minutes | [1][2] |
| Reperfusion Duration | 3 days | 3 days | [1][2] |
| Administration Route | Subcutaneous | Subcutaneous | [1][2] |
| Dosing Regimen | Daily for 3 days | Daily for 3 days | [1][2] |
Experimental Protocols
Middle Cerebral Artery Occlusion (MCAO) Model: Intraluminal Filament Method
This protocol describes the induction of transient focal cerebral ischemia in mice using the intraluminal filament method.
Materials:
-
Male C57BL/6 mice (8-12 weeks old or aged 11-12 months)
-
Anesthesia (e.g., isoflurane)
-
Heating pad with rectal probe for temperature monitoring
-
Surgical microscope or loupes
-
Micro-surgical instruments
-
6-0 nylon monofilament with a silicon-coated tip
-
Microvascular clips
-
Sutures (6-0 silk)
-
Laser Doppler flowmeter (optional, for monitoring cerebral blood flow)
Procedure:
-
Anesthesia and Preparation:
-
Anesthetize the mouse with isoflurane (4% for induction, 1.5-2% for maintenance).
-
Maintain the body temperature at 37.0 ± 0.5°C using a heating pad and rectal probe.
-
Place the mouse in a supine position and secure its limbs.
-
Make a midline cervical incision to expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
-
Vessel Isolation and Ligation:
-
Carefully dissect the CCA, ECA, and ICA from the surrounding tissues and vagus nerve.
-
Ligate the distal end of the ECA with a 6-0 silk suture.
-
Place a temporary ligature around the proximal CCA.
-
Place a microvascular clip on the ICA to temporarily block blood flow.
-
-
Filament Insertion:
-
Make a small incision in the ECA stump.
-
Introduce the silicon-coated 6-0 nylon monofilament through the ECA stump and advance it into the ICA.
-
Gently advance the filament approximately 9-11 mm from the carotid bifurcation until a slight resistance is felt, indicating the occlusion of the origin of the middle cerebral artery (MCA).
-
(Optional) A significant drop in cerebral blood flow (>80%) as measured by Laser Doppler flowmetry can confirm successful occlusion.
-
-
Occlusion and Reperfusion:
-
Maintain the filament in place for 60 minutes.
-
After the occlusion period, carefully withdraw the filament to allow for reperfusion.
-
Remove the temporary ligature on the CCA.
-
Close the neck incision with sutures.
-
-
Post-operative Care:
-
Administer subcutaneous saline for hydration.
-
Monitor the animal during recovery from anesthesia.
-
Provide soft food and easy access to water.
-
Preparation and Administration of this compound
This protocol describes the preparation and subcutaneous administration of this compound to mice.
Materials:
-
This compound powder
-
Vehicle (e.g., 10% DMSO, 10% Tween 80 in sterile saline)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile syringes (1 mL) and needles (27-30 gauge)
Procedure:
-
Preparation of this compound Solution:
-
Due to the hydrophobic nature of many P2X4 receptor antagonists, a vehicle containing a solubilizing agent is recommended.
-
Prepare a stock solution of this compound in 100% DMSO.
-
For a final concentration of 1.5 mg/mL (assuming a 10 mL/kg injection volume for a 1.5 mg/kg dose), dilute the DMSO stock solution with 10% Tween 80 in sterile saline to achieve a final vehicle composition of 10% DMSO and 10% Tween 80.
-
Vortex the solution thoroughly to ensure complete dissolution.
-
Note: The exact vehicle composition may need to be optimized based on the solubility of the specific batch of this compound.
-
-
Subcutaneous Administration:
-
Gently restrain the mouse.
-
Lift the loose skin over the back of the neck or flank to form a "tent".
-
Insert the needle at the base of the tented skin, parallel to the body.
-
Aspirate briefly to ensure the needle is not in a blood vessel.
-
Slowly inject the this compound solution (volume calculated based on the animal's weight).
-
Withdraw the needle and gently massage the injection site.
-
-
Dosing Regimen:
-
Administer this compound subcutaneously once daily for 3 consecutive days, starting after the MCAO procedure.
-
Conclusion
This compound represents a promising neuroprotective agent for the treatment of ischemic stroke. Its targeted mechanism of action, focused on the inhibition of the pro-inflammatory P2X4 receptor on microglia and macrophages, offers a novel therapeutic avenue. The data and protocols presented here provide a foundation for researchers to further investigate the therapeutic potential of this compound in preclinical models of ischemic stroke, with the ultimate goal of translating these findings into clinical applications for stroke patients.
References
Application Notes and Protocols for Subcutaneous Infusion of MRS4719
Audience: Researchers, scientists, and drug development professionals.
Introduction:
MRS4719 is a potent and selective antagonist of the P2X4 receptor (P2X4R), an ATP-gated ion channel.[1][2] P2X4R is implicated in neuroinflammatory processes, particularly following ischemic events.[1][3] Antagonism of this receptor by this compound has demonstrated neuroprotective effects in preclinical models of ischemic stroke, making it a compound of significant interest for therapeutic development.[2][4] These application notes provide detailed protocols for the subcutaneous administration of this compound in a research setting, a summary of key quantitative data from preclinical studies, and diagrams illustrating its mechanism of action and experimental workflow.
Quantitative Data Summary
The following tables summarize the in vitro potency and in vivo efficacy of this compound from published preclinical studies.
Table 1: In Vitro Potency of this compound
| Parameter | Species | Cell Type | Value (IC50) | Reference |
| P2X4R Antagonism | Human | HEK cells overexpressing P2X4R | 0.503 µM | [2] |
Table 2: In Vivo Efficacy of this compound in a Mouse Model of Ischemic Stroke (MCAO)
| Animal Model | Dosage | Administration Route | Duration | Outcome | Reference |
| Young Mice (8-12 weeks) | 1.5 mg/kg/day | Subcutaneous | 3 days post-stroke | Dose-dependent neuroprotective effects | [2][4] |
| Middle-aged Mice (11-12 months) | 1.5 mg/kg/day | Subcutaneous | 3 days post-stroke | Significantly reduced infarct volume (27.47 ± 10.23 mm³ vs. 59.6 ± 5.3 mm³ in vehicle) | [2][4] |
| Middle-aged Mice | 1.5 mg/kg/day | Subcutaneous | 3 days post-stroke | Reduced brain atrophy at 35 days post-stroke | [1] |
| Young and Middle-aged Mice | Not specified | Subcutaneous | 4 weeks post-stroke | Learning and memory enhancing activity | [2][4] |
Experimental Protocols
Protocol 1: Preparation of this compound for Subcutaneous Administration
1. Materials:
- This compound compound
- Vehicle (e.g., sterile saline, PBS, or a solution containing a solubilizing agent like DMSO and a surfactant like Tween 80, depending on compound solubility)
- Sterile microcentrifuge tubes
- Vortex mixer
- Sonicator (optional, for compounds with poor solubility)
- Sterile, pyrogen-free syringes and needles (e.g., 27-30 gauge)
2. Procedure:
- Determine the appropriate vehicle. The choice of vehicle is critical and should be based on the solubility of this compound and its compatibility with subcutaneous administration. A common vehicle for preclinical studies is a mixture of DMSO, Tween 80, and saline. A final DMSO concentration of <5% is generally recommended to minimize toxicity.
- Calculate the required amount of this compound. Based on the desired dose (e.g., 1.5 mg/kg) and the average weight of the experimental animals, calculate the total amount of this compound needed.
- Prepare the dosing solution.
- In a sterile microcentrifuge tube, weigh the calculated amount of this compound.
- If using a co-solvent system, first dissolve the this compound in the smallest necessary volume of DMSO.
- Add the surfactant (e.g., Tween 80) and vortex thoroughly.
- Bring the solution to the final volume with sterile saline or PBS, adding it dropwise while vortexing to prevent precipitation.
- If necessary, sonicate the solution for a few minutes to ensure complete dissolution.
- Ensure sterility. All preparation steps should be conducted in a sterile environment (e.g., a laminar flow hood) to prevent contamination.
- Storage. Prepare the dosing solution fresh on the day of administration. If short-term storage is necessary, store protected from light at 4°C.
Protocol 2: Subcutaneous Administration of this compound in Mice
1. Materials:
- Prepared this compound dosing solution
- Experimental animals (mice)
- Appropriate animal restraints
- Sterile insulin syringes with a 27-30 gauge needle
- 70% ethanol for disinfection
2. Procedure:
- Animal Handling. Handle the mice gently to minimize stress. Acclimatize the animals to the experimental conditions before the start of the study.
- Dose Calculation. Weigh each mouse immediately before dosing to calculate the precise volume of the this compound solution to be administered.
- Injection Site. The subcutaneous injection is typically given in the scruff of the neck or the flank. The loose skin in these areas allows for easy administration and minimizes discomfort to the animal.
- Administration:
- Securely restrain the mouse.
- Gently lift a fold of skin at the chosen injection site to create a "tent."
- Wipe the injection site with 70% ethanol.
- Insert the needle at the base of the skin tent, parallel to the body, ensuring it does not penetrate the underlying muscle.
- Slowly inject the calculated volume of the this compound solution.
- Withdraw the needle and gently pinch the injection site for a few seconds to prevent leakage.
- Monitoring. After administration, monitor the animals for any adverse reactions at the injection site (e.g., swelling, redness) or systemic effects.
- Dosing Schedule. For studies modeling ischemic stroke, administration is typically initiated post-insult. Based on existing data, a once-daily injection for 3 consecutive days is a recommended starting point.[2][4]
Visualizations
Signaling Pathway of this compound Action
Caption: this compound inhibits the P2X4R, blocking ATP-mediated neuroinflammation.
Experimental Workflow for In Vivo Efficacy Testing
References
- 1. Structure–Activity Relationship and Neuroprotective Activity of 1,5-Dihydro-2H-naphtho[1,2-b][1,4]diazepine-2,4(3H)-diones as P2X4 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. Role of P2X4/NLRP3 Pathway-Mediated Neuroinflammation in Perioperative Neurocognitive Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Preparing MRS4719 Stock Solution for Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the preparation and use of MRS4719, a potent and selective P2X4 receptor antagonist, in cell culture applications. This compound has demonstrated significant neuroprotective and neuro-rehabilitative activities, making it a valuable tool for research in areas such as ischemic stroke.[1][2] These guidelines will ensure accurate and reproducible experimental results when working with this compound.
Introduction to this compound
This compound is a powerful antagonist of the P2X4 receptor, a ligand-gated ion channel activated by extracellular adenosine triphosphate (ATP).[3][4] It has an IC50 value of 0.503 μM for the human P2X4 receptor.[2][3][5][6] Research has shown that this compound can reduce infarct volume and brain atrophy in ischemic stroke models.[2][3][5] Furthermore, it inhibits ATP-induced calcium influx in primary human monocyte-derived macrophages.[1][2][3] These properties make this compound a compound of interest for studying the role of P2X4 receptors in various physiological and pathological processes.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value | Source |
| Molecular Formula | C26H13N5O3S.C6H15N | [1] |
| Molecular Weight | 504.6 g/mol | [1][7] |
| IC50 (human P2X4R) | 0.503 μM | [1][2][3][5][6][8] |
| Appearance | Powder | [1] |
| Purity | >98% | [7] |
Experimental Protocols
Materials
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Sterile, pyrogen-free water or phosphate-buffered saline (PBS)
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Cell culture medium appropriate for the cell line being used
Preparation of this compound Stock Solution (10 mM)
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
-
Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to maintain the sterility of the stock solution.
-
Weighing the Compound: Carefully weigh out the required amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.5046 mg of this compound (Molecular Weight = 504.6 g/mol ).
-
Dissolving in DMSO: Add the appropriate volume of DMSO to the weighed this compound powder. For the example above, add 100 µL of DMSO to the 0.5046 mg of this compound.
-
Ensuring Complete Dissolution: Vortex the solution thoroughly until the this compound powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound. Store the aliquots under the following conditions:
Preparation of Working Solutions
For cell culture experiments, the concentrated DMSO stock solution must be diluted to the final working concentration in the cell culture medium. Typical working concentrations for in vitro studies range from 0.1 µM to 3.0 µM.[2]
-
Thawing the Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial Dilution: Perform a serial dilution of the stock solution in cell culture medium to achieve the desired final concentration. It is crucial to add the this compound solution to the medium and mix immediately to avoid precipitation.
-
Example for a 1 µM working solution:
-
Prepare an intermediate dilution by adding 1 µL of the 10 mM stock solution to 999 µL of cell culture medium to get a 10 µM solution.
-
Add 100 µL of the 10 µM intermediate solution to 900 µL of cell culture medium to achieve a final concentration of 1 µM.
-
-
-
Vehicle Control: It is essential to include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the experimental conditions to account for any effects of the solvent on the cells.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its use in cell culture.
Caption: Mechanism of action of this compound as a P2X4 receptor antagonist.
Caption: General experimental workflow for using this compound in cell culture.
References
- 1. This compound Datasheet DC Chemicals [dcchemicals.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Structure–Activity Relationship and Neuroprotective Activity of 1,5-Dihydro-2H-naphtho[1,2-b][1,4]diazepine-2,4(3H)-diones as P2X4 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Structure-Activity Relationship and Neuroprotective Activity of 1,5-Dihydro-2 H-naphtho[1,2- b][1,4]diazepine-2,4(3 H)-diones as P2X4 Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medkoo.com [medkoo.com]
- 8. ahajournals.org [ahajournals.org]
Application Notes and Protocols for MRS4719 in Primary Microglia Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Microglia, the resident immune cells of the central nervous system (CNS), play a pivotal role in brain homeostasis and the pathogenesis of various neurological disorders. Their activation is a hallmark of neuroinflammation. Purinergic signaling, mediated by extracellular nucleotides like ATP, is a key mechanism regulating microglial function. The P2X4 receptor, an ATP-gated ion channel, has emerged as a significant modulator of microglial activity. This document provides detailed application notes and protocols for the use of MRS4719, a potent P2X4 receptor antagonist, in primary microglia cultures.
Disclaimer: The following application notes are based on the known function of this compound as a P2X4 receptor antagonist and the established role of P2X4 receptors in microglia. Direct studies detailing the effects of this compound on primary microglia cultures were not available in the public domain at the time of writing. Therefore, the described applications and expected outcomes are hypothetical and intended to guide researchers in designing their experiments.
Application Notes
This compound is a selective antagonist of the P2X4 receptor, with an IC50 value of 0.503 μM for the human P2X4 receptor. In the context of primary microglia cultures, this compound can be utilized to investigate the role of P2X4 receptor signaling in various aspects of microglial biology.
Potential Applications:
-
Modulation of Microglial Activation: ATP released from damaged cells can activate microglia via P2X4 receptors, leading to morphological changes and the release of inflammatory mediators. This compound can be used to block this activation pathway, allowing for the study of P2X4 receptor-dependent microglial responses.
-
Investigation of Neuroinflammation: By antagonizing the P2X4 receptor, this compound is expected to inhibit the production and release of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), from activated microglia. This makes it a valuable tool for studying the mechanisms of neuroinflammation and for screening potential anti-inflammatory compounds.
-
Phagocytosis Studies: P2X4 receptor signaling has been implicated in regulating microglial phagocytosis. This compound can be employed to elucidate the specific contribution of this receptor to the phagocytic clearance of cellular debris, protein aggregates (e.g., amyloid-beta), or pathogens by microglia.
-
Neurotoxicity and Neuroprotection Assays: Aberrant microglial activation can be neurotoxic. This compound can be used in co-culture systems with neurons to assess whether blockade of the P2X4 receptor on microglia can mitigate inflammation-induced neuronal damage.
Quantitative Data Summary
The following table presents hypothetical data illustrating the potential effects of this compound on primary microglia activated with ATP. These values are for illustrative purposes and will need to be determined experimentally.
| Treatment Group | Iba1-Positive Cells with Amoeboid Morphology (%) | TNF-α Release (pg/mL) | IL-6 Release (pg/mL) | Phagocytic Index (% of Control) |
| Control (Vehicle) | 15 ± 3 | 50 ± 10 | 30 ± 8 | 100 ± 12 |
| ATP (100 µM) | 85 ± 7 | 550 ± 45 | 480 ± 38 | 150 ± 15 |
| ATP (100 µM) + this compound (1 µM) | 30 ± 5 | 150 ± 20 | 120 ± 15 | 110 ± 10 |
| ATP (100 µM) + this compound (5 µM) | 20 ± 4 | 80 ± 12 | 65 ± 10 | 105 ± 8 |
Signaling Pathway
Caption: P2X4 receptor signaling pathway in microglia and the inhibitory action of this compound.
Experimental Workflow
Caption: Experimental workflow for investigating the effects of this compound on primary microglia.
Experimental Protocols
Protocol 1: Isolation and Culture of Primary Microglia
This protocol is adapted from established methods for isolating primary microglia from neonatal mouse or rat pups (P0-P3).
Materials:
-
DMEM with high glucose, L-glutamine, and sodium pyruvate
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (10,000 U/mL)
-
Trypsin-EDTA (0.25%)
-
DNase I
-
Poly-D-lysine (PDL) coated T75 flasks and culture plates
-
Sterile dissection tools
-
70% Ethanol
Procedure:
-
Dissection and Dissociation:
-
Euthanize neonatal pups and sterilize with 70% ethanol.
-
Dissect cortices in ice-cold Hanks' Balanced Salt Solution (HBSS).
-
Mince the tissue and incubate in Trypsin-EDTA and DNase I at 37°C for 15 minutes.
-
Triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Filter the cell suspension through a 70 µm cell strainer.
-
-
Mixed Glial Culture:
-
Centrifuge the cell suspension at 300 x g for 10 minutes.
-
Resuspend the cell pellet in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Plate the cells in PDL-coated T75 flasks.
-
Incubate at 37°C in a 5% CO2 incubator. Change the medium every 3-4 days. A confluent layer of astrocytes will form with microglia growing on top.
-
-
Microglia Isolation:
-
After 10-14 days, when the astrocyte layer is confluent, shake the flasks on an orbital shaker at 200 rpm for 2 hours at 37°C to detach the microglia.
-
Collect the supernatant containing the microglia and centrifuge at 300 x g for 10 minutes.
-
Resuspend the microglial pellet in fresh culture medium and plate onto PDL-coated plates for experiments.
-
Protocol 2: Treatment of Primary Microglia with this compound
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Primary microglia culture medium
-
ATP solution
Procedure:
-
Preparation of this compound Stock Solution:
-
Dissolve this compound powder in DMSO to prepare a 10 mM stock solution.
-
Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.
-
-
Cell Treatment:
-
Seed primary microglia in appropriate culture plates and allow them to adhere and rest for 24 hours.
-
Prepare working solutions of this compound by diluting the stock solution in culture medium to the desired final concentrations (e.g., 0.1, 1, 5, 10 µM).
-
Pre-treat the microglia with the this compound working solutions or vehicle (DMSO at the same final concentration) for 1 hour.
-
Stimulate the cells with ATP (e.g., 100 µM final concentration) for the desired time period (e.g., 6-24 hours for cytokine analysis, 1 hour for phagocytosis).
-
Protocol 3: Immunocytochemistry for Microglial Activation
Materials:
-
4% Paraformaldehyde (PFA)
-
Phosphate Buffered Saline (PBS)
-
Triton X-100
-
Blocking solution (e.g., 5% normal goat serum in PBS with 0.1% Triton X-100)
-
Primary antibody: Rabbit anti-Iba1
-
Secondary antibody: Goat anti-rabbit IgG conjugated to a fluorophore
-
DAPI for nuclear staining
Procedure:
-
Fixation and Permeabilization:
-
After treatment, wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Blocking and Staining:
-
Wash three times with PBS.
-
Block with blocking solution for 1 hour at room temperature.
-
Incubate with the primary anti-Iba1 antibody overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Counterstain with DAPI for 5 minutes.
-
-
Imaging and Analysis:
-
Mount the coverslips and visualize using a fluorescence microscope.
-
Analyze microglial morphology, categorizing cells as ramified (resting) or amoeboid (activated).
-
Protocol 4: ELISA for Cytokine Measurement
Materials:
-
Commercially available ELISA kits for TNF-α and IL-6
-
Microplate reader
Procedure:
-
Sample Collection:
-
After the treatment period, collect the cell culture supernatant.
-
Centrifuge the supernatant at 1,000 x g for 10 minutes to remove any cellular debris.
-
-
ELISA Assay:
-
Perform the ELISA according to the manufacturer's instructions provided with the kit.
-
Briefly, this involves adding the supernatant to antibody-coated wells, followed by the addition of detection antibodies and a substrate for color development.
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the concentration of TNF-α and IL-6 in the samples by comparing the absorbance values to a standard curve generated with known concentrations of the cytokines.
-
Protocol 5: Phagocytosis Assay
Materials:
-
Fluorescently labeled microspheres (e.g., latex beads)
-
Primary microglia culture medium
Procedure:
-
Bead Preparation:
-
Opsonize the fluorescent beads by incubating them in FBS for 1 hour at 37°C.
-
Wash the beads with PBS to remove excess serum.
-
-
Phagocytosis:
-
After this compound and ATP treatment, replace the culture medium with medium containing the opsonized fluorescent beads.
-
Incubate for 1-2 hours at 37°C to allow for phagocytosis.
-
-
Analysis:
-
Wash the cells extensively with ice-cold PBS to remove non-internalized beads.
-
Fix the cells with 4% PFA.
-
The amount of phagocytosed beads can be quantified either by fluorescence microscopy (counting beads per cell) or by flow cytometry.
-
Application Notes and Protocols for Studying Neuropathic Pain Models with MRS4719 and other P2Y14 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing P2Y14 receptor antagonists, such as MRS4719, in preclinical studies of neuropathic pain. The protocols detailed below are based on established methodologies for inducing and assessing neuropathic pain in rodent models, as well as for analyzing the underlying molecular mechanisms.
Introduction to P2Y14 Receptor in Neuropathic Pain
The P2Y14 receptor (P2Y14R), a G-protein-coupled receptor, has emerged as a promising therapeutic target for chronic pain conditions.[1][2] This receptor is expressed in immune cells and glial cells within the nervous system, including satellite glial cells in the dorsal root ganglia.[2][3] In neuropathic pain states, the expression of P2Y14R is often upregulated.[3] Activation of P2Y14R by its endogenous agonist, UDP-glucose, is associated with the release of pro-inflammatory cytokines and the activation of intracellular signaling pathways, such as the extracellular signal-regulated kinase 1/2 (ERK1/2) and p38 MAP kinase pathways, which contribute to neuroinflammation and pain hypersensitivity.[4][5] Selective antagonists of the P2Y14R have demonstrated efficacy in reversing pain-like behaviors in animal models of neuropathic pain, highlighting their potential as a novel class of analgesics.[1][6][7]
Quantitative Data Summary
The following table summarizes the efficacy of various P2Y14 receptor antagonists in preclinical models of neuropathic pain. This data provides a comparative overview of their potential for reversing mechanical allodynia, a key symptom of neuropathic pain.
| Antagonist | Animal Model | Administration Route & Dose | Maximum Reversal of Mechanical Allodynia (%) | Time to Maximum Effect | Duration of Action | Reference |
| Compound 1 * | Mouse CCI | i.p., 10 µmol/kg | 100% | 1-2 hours | Up to 3 hours | [1][7] |
| Compound 4 (N-acetyl analogue of 1) | Mouse CCI | i.p., 10 µmol/kg | 100% | 1-2 hours | Significant relief up to 5 hours | [1][7] |
| Compound 7 (Reversed triazole analogue) | Mouse CCI | i.p., 10 µmol/kg | 87% | ~1 hour | Not specified | [1][7] |
| PPTN | Mouse CCI-ION | Trigeminal Administration | Significant decrease | Not specified | Not specified | [4] |
Note: Compound 1 is identified as 4-[4-(4-piperidinyl)phenyl]-7-[4-(trifluoromethyl)phenyl]-2-naphthalenecarboxylic acid.[1][7]
Key Experimental Protocols
Chronic Constriction Injury (CCI) Model of Neuropathic Pain in Mice
This surgical procedure induces a peripheral nerve injury that mimics many of the symptoms of human neuropathic pain.
Materials:
-
Adult male mice (e.g., C57BL/6J or ICR)
-
Anesthetic (e.g., isoflurane)
-
Surgical scissors, forceps, and wound clips or sutures
-
Surgical microscope or magnifying lens
-
Chromic gut or silk sutures (e.g., 4-0 or 5-0)
-
Sterile saline
-
Betadine or other surgical scrub
-
Heating pad
Procedure:
-
Anesthetize the mouse using isoflurane.
-
Shave the fur from the lateral side of the thigh of the desired hind limb.
-
Clean the surgical area with a surgical scrub.
-
Make a small incision in the skin over the biceps femoris muscle.
-
Bluntly dissect through the biceps femoris muscle to expose the sciatic nerve.
-
Carefully free the nerve from the surrounding connective tissue.
-
Loosely tie four ligatures (e.g., 4-0 chromic gut or silk) around the sciatic nerve with approximately 1 mm spacing between each ligature. The ligatures should be tight enough to cause a slight constriction of the nerve without arresting blood flow.
-
Close the muscle layer with sutures.
-
Close the skin incision with wound clips or sutures.
-
Administer post-operative analgesics as per institutional guidelines.
-
Allow the animals to recover on a heating pad until they are fully ambulatory.
-
Behavioral testing can typically begin 7 days post-surgery.
Assessment of Mechanical Allodynia using the Von Frey Test
This test measures the withdrawal threshold of the paw in response to a mechanical stimulus.
Materials:
-
Von Frey filaments with varying stiffness (calibrated in grams)
-
Elevated wire mesh platform
-
Plexiglas enclosures for each animal
Procedure:
-
Place the mice in individual Plexiglas enclosures on the elevated wire mesh platform and allow them to acclimate for at least 30-60 minutes before testing.
-
Begin with a filament near the expected withdrawal threshold (e.g., 0.4g or 0.6g).
-
Apply the von Frey filament to the plantar surface of the hind paw until it just bends. Hold for 3-5 seconds.
-
A positive response is a sharp withdrawal, flinching, or licking of the paw.
-
If there is no response, use the next filament of increasing stiffness. If there is a positive response, use the next filament of decreasing stiffness.
-
The "up-down" method of Dixon is commonly used to determine the 50% paw withdrawal threshold.
-
Record the pattern of responses and calculate the 50% withdrawal threshold using the appropriate formula.
-
Testing should be performed before and at various time points after administration of the P2Y14R antagonist or vehicle.
Western Blot for ERK1/2 and p38 Activation
This protocol allows for the quantification of phosphorylated (activated) ERK1/2 and p38 in tissues like the trigeminal ganglion or spinal cord.
Materials:
-
Tissue samples (e.g., trigeminal ganglion, spinal cord)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blotting transfer system
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2, anti-phospho-p38, anti-total-p38)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Homogenize the dissected tissue in ice-cold lysis buffer.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of the supernatant using a protein assay.
-
Denature an equal amount of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK1/2) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe for total ERK1/2 or p38 and a loading control (e.g., GAPDH or β-actin) to normalize the data.
Visualizations
Signaling Pathway of P2Y14R in Neuropathic Pain
Caption: P2Y14R signaling cascade in neuropathic pain.
Experimental Workflow for Evaluating this compound
Caption: Workflow for testing this compound in a neuropathic pain model.
References
- 1. m.youtube.com [m.youtube.com]
- 2. P2Y14 Receptor Antagonists Reverse Chronic Neuropathic Pain in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Treatment of chronic neuropathic pain: purine receptor modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. P2Y14 receptor in trigeminal ganglion contributes to neuropathic pain in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mmpc.org [mmpc.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Long-Term In Vivo Studies of MRS4719
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the long-term in vivo administration of MRS4719, a potent and selective P2X4 receptor antagonist. The compound has demonstrated significant neuroprotective and restorative effects in preclinical models of ischemic stroke.[1][2][3]
Mechanism of Action
This compound functions by blocking the P2X4 receptor, an ATP-gated ion channel.[1][2][3] In the context of ischemic stroke, excessive ATP release from damaged cells can lead to overactivation of P2X4 receptors on immune cells like microglia and macrophages. This activation triggers a downstream cascade, including increased intracellular calcium, leading to neuroinflammation and neuronal damage. By antagonizing the P2X4 receptor, this compound mitigates this inflammatory response, reduces neuronal injury, and promotes functional recovery.[1][2][3]
Signaling Pathway
Caption: Mechanism of action of this compound in mitigating neuroinflammation.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies of this compound in a mouse model of ischemic stroke (middle cerebral artery occlusion, MCAO).
| Parameter | Young Mice (8-12 weeks) | Middle-Aged Mice (11-12 months) | Reference |
| This compound Dose | Dose-dependent effects observed | 1.5 mg/kg/day (optimal dose) | [1] |
| Administration Route | Subcutaneous | Subcutaneous | [1] |
| Treatment Duration | 3 days post-stroke | 3 days post-stroke | [1] |
| Primary Outcome | Neuroprotective effects | Significant reduction in infarct volume | [1] |
| Infarct Volume | Data not specified, but dose-dependent reduction noted | Control: 59.6 ± 5.3 mm³this compound: 27.47 ± 10.23 mm³ | [1] |
| Long-Term Outcome (35 days post-stroke) | Result | Reference |
| Brain Atrophy | Reduced | [2][3] |
| Learning and Memory | Enhanced activity observed | [1][2] |
Experimental Protocols
Long-Term In Vivo Treatment Protocol for this compound in a Mouse Model of Ischemic Stroke
This protocol outlines the long-term administration of this compound in a middle cerebral artery occlusion (MCAO) mouse model.
1. Animal Model and Stroke Induction:
-
Species: Mouse (protocols have been established in both young and middle-aged mice).[1]
-
Model: Ischemic stroke induced by middle cerebral artery occlusion (MCAO). A common procedure involves 60 minutes of occlusion followed by reperfusion.[1]
2. This compound Formulation and Dosing:
-
Compound: this compound
-
Dosage: 1.5 mg/kg/day.[1]
-
Formulation: Prepare a stock solution of this compound in a vehicle suitable for subcutaneous administration (e.g., sterile saline with a solubilizing agent like DMSO, with final DMSO concentration kept to a minimum).
-
Administration: Administer subcutaneously once daily.[1]
3. Experimental Workflow:
References
Troubleshooting & Optimization
Technical Support Center: Optimizing MRS4719 Concentration for In Vitro Assays
This guide provides researchers, scientists, and drug development professionals with essential information for effectively using MRS4719, a potent P2X4 receptor antagonist, in in vitro assays. Find troubleshooting advice, frequently asked questions, and detailed protocols to ensure optimal experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective antagonist of the P2X4 receptor.[1][2][3][4][5] The P2X4 receptor is an ATP-gated ion channel. When ATP binds to the P2X4 receptor, it opens a channel that allows the influx of cations, primarily Ca2+ and Na+, into the cell. This influx of ions leads to various downstream cellular responses. This compound blocks this channel activation by ATP, thereby inhibiting the associated signaling pathways.
Q2: What is a good starting concentration for this compound in a new in vitro assay?
A sensible starting point for this compound is to test a concentration range centered around its reported half-maximal inhibitory concentration (IC50). The IC50 for this compound at the human P2X4 receptor is approximately 0.503 µM.[1][2][3][4] Therefore, a preliminary dose-response experiment could include concentrations ranging from 0.1 µM to 10 µM (e.g., 0.1, 0.3, 0.6, 1.0, 3.0, and 10 µM) to determine the optimal concentration for your specific cell type and experimental conditions.[1]
Q3: I am not observing any inhibitory effect of this compound. What are the possible reasons?
Several factors could contribute to a lack of observed inhibition:
-
Suboptimal Concentration: The concentration of this compound may be too low to effectively antagonize the P2X4 receptors in your system. It is recommended to perform a dose-response curve to determine the effective concentration range.
-
Agonist Concentration: The concentration of the P2X4 receptor agonist (e.g., ATP) might be too high, outcompeting this compound for binding. Consider reducing the agonist concentration to a level that elicits a submaximal response (e.g., EC80) to increase the sensitivity of the assay to antagonism.
-
Compound Stability: Ensure that the this compound stock solution is properly stored and has not degraded. It is recommended to prepare fresh working solutions from a frozen stock for each experiment.
-
Cellular Expression of P2X4: Confirm that your cell model expresses a sufficient level of functional P2X4 receptors. This can be verified using techniques like RT-PCR, Western blot, or by observing a robust response to a P2X4 agonist.
-
Assay Sensitivity: The assay readout may not be sensitive enough to detect subtle changes in P2X4 receptor activity. Optimize your assay parameters to ensure a good signal-to-noise ratio.
Q4: I am observing cell toxicity or a high background signal at higher concentrations of this compound. What should I do?
-
Reduce Concentration: High concentrations of any small molecule can lead to off-target effects or direct cellular toxicity.[6][7][8] If you observe such effects, it is crucial to lower the concentration of this compound to the minimal effective dose determined from your dose-response studies.
-
Solvent Control: Ensure that the final concentration of the solvent (e.g., DMSO) in your assay is consistent across all conditions and is at a level that does not affect cell viability or the assay readout.
-
Cell Viability Assay: Perform a separate cell viability assay (e.g., MTT or trypan blue exclusion) in parallel with your functional assay to assess the cytotoxic potential of this compound at the concentrations being tested.
-
Selectivity Profiling: this compound has been shown to be highly selective for the P2X4 receptor over other P2X subtypes like P2X1, P2X2/3, and P2X3.[4] However, at very high concentrations, the risk of off-target activity increases. If you suspect off-target effects are confounding your results, consider using a structurally different P2X4 antagonist as a control.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High variability between replicate wells. | Inconsistent cell seeding, pipetting errors, or edge effects in the microplate. | Ensure uniform cell seeding density. Use calibrated pipettes and consider using a multichannel pipette for additions. Avoid using the outer wells of the plate if edge effects are suspected. |
| No response to the P2X4 agonist (e.g., ATP). | Low or no expression of P2X4 receptors in the cell line. Inactivation of the agonist. | Confirm P2X4 receptor expression via RT-PCR or Western blot. Prepare fresh agonist solutions for each experiment. |
| This compound effect diminishes over time in long-term assays. | Metabolic instability of the compound or internalization of the receptor. | For long-term experiments, consider replenishing the medium with fresh this compound at regular intervals. Monitor receptor expression levels over the course of the experiment. |
| Precipitation of this compound in the assay medium. | Poor solubility of the compound at the tested concentration. | Check the solubility limits of this compound in your specific assay buffer. Consider using a lower concentration or a different solvent for the stock solution, ensuring the final solvent concentration is non-toxic to the cells. |
Quantitative Data Summary
| Parameter | Value | Receptor | Reference |
| IC50 | 0.503 µM | Human P2X4 | [1][2][3][4] |
Experimental Protocols
Protocol: Determining the Optimal Concentration of this compound using a Calcium Influx Assay
This protocol outlines a general procedure for determining the inhibitory potency of this compound on ATP-induced calcium influx in a cell line endogenously or recombinantly expressing the P2X4 receptor.
Materials:
-
Cells expressing P2X4 receptors
-
Cell culture medium
-
96-well black, clear-bottom microplates
-
Fluo-4 AM or other suitable calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable assay buffer
-
This compound stock solution (e.g., 10 mM in DMSO)
-
ATP stock solution (e.g., 10 mM in water)
-
Automated fluorometric imaging plate reader or fluorescence microscope
Procedure:
-
Cell Seeding: Seed the P2X4-expressing cells into a 96-well black, clear-bottom microplate at an appropriate density to achieve a confluent monolayer on the day of the experiment. Culture the cells overnight under standard conditions.
-
Dye Loading:
-
Prepare a loading buffer containing Fluo-4 AM (e.g., 2-5 µM) and Pluronic F-127 (e.g., 0.02%) in HBSS.
-
Remove the culture medium from the wells and wash once with HBSS.
-
Add the Fluo-4 AM loading buffer to each well and incubate for 30-60 minutes at 37°C.
-
-
Compound Pre-incubation:
-
Prepare serial dilutions of this compound in HBSS to achieve the desired final concentrations (e.g., 0.1, 0.3, 0.6, 1.0, 3.0, 10 µM). Include a vehicle control (e.g., DMSO at the same final concentration as the highest this compound concentration).
-
After incubation with the dye, wash the cells twice with HBSS.
-
Add the this compound dilutions and vehicle control to the respective wells and incubate for 15-30 minutes at room temperature or 37°C.[1]
-
-
Agonist Stimulation and Data Acquisition:
-
Prepare a solution of ATP in HBSS at a concentration that will elicit a submaximal response (e.g., EC80, which should be predetermined in a separate experiment).
-
Place the microplate in the fluorescence plate reader.
-
Establish a baseline fluorescence reading for each well for approximately 1-2 minutes.
-
Using the instrument's injection system, add the ATP solution to all wells simultaneously.
-
Continue to record the fluorescence intensity for several minutes until the signal returns to baseline.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) for each well by subtracting the baseline fluorescence from the peak fluorescence after ATP addition.
-
Normalize the data by expressing the response in the presence of this compound as a percentage of the response in the vehicle control wells.
-
Plot the normalized response against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value of this compound.
-
Visualizations
Caption: P2X4 Receptor Signaling and Antagonism by this compound.
Caption: Workflow for Optimizing this compound Concentration.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound Datasheet DC Chemicals [dcchemicals.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ahajournals.org [ahajournals.org]
- 5. This compound - Immunomart [immunomart.com]
- 6. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Target specificity and off-target effects as determinants of cancer drug efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting MRS4719 solubility issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the solubility of MRS4719, a potent P2X4 receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective antagonist of the P2X4 receptor, with an IC50 value of 0.503 μM for the human P2X4 receptor.[1] The P2X4 receptor is an ATP-gated ion channel. By blocking this receptor, this compound can inhibit the influx of ions like calcium and sodium that are triggered by extracellular ATP. This mechanism of action makes it a valuable tool for studying the roles of the P2X4 receptor in various physiological and pathological processes, including neuroinflammation and ischemic stroke.[1]
Q2: I am having trouble dissolving this compound in aqueous buffers. Is this expected?
Yes, this is expected. This compound is sparingly soluble in aqueous buffers. Many small molecule inhibitors, including other P2X4 receptor antagonists, exhibit low water solubility.[2][3] To achieve the desired concentration for your experiments, it is necessary to first dissolve the compound in an organic solvent.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
The most commonly recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (DMSO).[4] It is a powerful, polar aprotic solvent capable of dissolving a wide range of organic compounds.[5][6]
Q4: What is the maximum concentration of DMSO that is safe for my cell-based assays?
The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid cellular toxicity, typically below 0.5%, and ideally at 0.1% or lower. It is crucial to prepare a concentrated stock solution in DMSO so that the volume of the stock solution added to the aqueous experimental medium is minimal. Always include a vehicle control (medium with the same final concentration of DMSO without this compound) in your experiments to account for any solvent effects.
Q5: How should I store this compound powder and its stock solutions?
-
Solid this compound: Store the solid powder at -20°C in a desiccated and dark environment to maintain its stability.
-
This compound Stock Solutions: Prepare aliquots of your DMSO stock solution to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound. These aliquots should be stored at -20°C or -80°C.[7]
Troubleshooting Guide
Issue: Precipitate formation when diluting DMSO stock solution into aqueous buffer.
-
Possible Cause 1: Low solubility in the final buffer.
-
Solution: Decrease the final concentration of this compound. It's possible that the desired final concentration exceeds the solubility limit of the compound in the aqueous buffer, even with a small amount of DMSO.
-
-
Possible Cause 2: The stock solution is too concentrated.
-
Solution: Try preparing a less concentrated intermediate stock solution in DMSO. Then, use a larger volume of this intermediate stock to achieve your final concentration. This can sometimes help with the transition from a high-DMSO environment to a predominantly aqueous one.
-
-
Possible Cause 3: Insufficient mixing.
-
Solution: When diluting the DMSO stock, add it to the aqueous buffer while vortexing or stirring to ensure rapid and thorough mixing. This can prevent localized high concentrations of the compound that may lead to precipitation.
-
-
Possible Cause 4: Temperature effects.
-
Solution: Ensure that both the DMSO stock and the aqueous buffer are at room temperature before mixing. Some compounds are less soluble at lower temperatures.
-
Issue: Inconsistent experimental results.
-
Possible Cause 1: Degradation of this compound.
-
Solution: Ensure proper storage of both the solid compound and the stock solutions (see Q5 in the FAQ). Avoid repeated freeze-thaw cycles by using single-use aliquots. Prepare fresh working solutions from a new aliquot for each experiment.
-
-
Possible Cause 2: Inaccurate concentration of the stock solution.
-
Solution: Use a calibrated analytical balance to weigh the this compound powder. Ensure the compound is completely dissolved in DMSO before making aliquots.
-
-
Possible Cause 3: Cellular toxicity from the solvent.
-
Solution: Verify that the final DMSO concentration in your experimental setup is non-toxic to your specific cell line. Perform a toxicity assay with varying concentrations of DMSO to determine the acceptable limit. Always include a vehicle control.
-
Data Presentation
This compound Solubility Data
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | Soluble | Recommended for preparing high-concentration stock solutions. |
| Aqueous Buffers (e.g., PBS) | Sparingly soluble | Direct dissolution is not recommended. |
| 1:10 DMF:PBS Solution | Approx. 1 mg/mL | A method involving initial dissolution in DMF followed by dilution in PBS has been reported. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound powder (Molecular Weight: 504.6 g/mol )
-
Anhydrous, cell culture grade Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes
Procedure:
-
On a calibrated analytical balance, carefully weigh out 5.05 mg of this compound.
-
Transfer the weighed powder to a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous, cell culture grade DMSO to the tube.
-
Vortex the tube until the this compound is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles.
-
Dispense the 10 mM stock solution into smaller, single-use aliquots (e.g., 10-20 µL) in sterile microcentrifuge tubes.
-
Label each aliquot clearly with the compound name, concentration, and date of preparation.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Preparation of a 10 µM Working Solution for an In Vitro Assay
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium or physiological buffer (e.g., PBS)
Procedure:
-
Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.
-
To prepare a 10 µM working solution, dilute the 10 mM stock solution 1:1000 in your desired cell culture medium or buffer. For example, add 1 µL of the 10 mM stock solution to 999 µL of medium.
-
Mix thoroughly by gentle pipetting or vortexing.
-
This working solution now contains this compound at a final concentration of 10 µM with a final DMSO concentration of 0.1%.
-
Prepare fresh working solutions for each experiment.
Note: For other final concentrations, adjust the dilution factor accordingly. To improve accuracy for very low final concentrations, it is recommended to perform serial dilutions.
Mandatory Visualizations
P2X4 Receptor Signaling Pathway
Caption: Simplified signaling pathway of the P2X4 receptor and the inhibitory action of this compound.
Experimental Workflow for In Vitro P2X4 Antagonism Assay
Caption: General experimental workflow for assessing this compound efficacy in a cell-based assay.
References
- 1. ahajournals.org [ahajournals.org]
- 2. The P2X4 Receptor: Cellular and Molecular Characteristics of a Promising Neuroinflammatory Target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recommended tool compounds and drugs for blocking P2X and P2Y receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibiting the P2X4 Receptor Suppresses Prostate Cancer Growth In Vitro and In Vivo, Suggesting a Potential Clinical Target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Potential off-target effects of MRS4719
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MRS4719, a potent and selective P2X4 receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound is a potent antagonist of the human P2X4 receptor, with a reported IC50 value of 0.503 μM.[1] It is often used in research to investigate the role of the P2X4 receptor in various physiological and pathological processes, particularly in the context of neuroinflammation and ischemic stroke.[1]
Q2: What is the known selectivity profile of this compound?
This compound has been shown to be selective for the human P2X4 receptor over other human P2X receptor subtypes. Specifically, it has demonstrated selectivity against hP2X1R, hP2X2/3R, and hP2X3R.[1]
Q3: Is there a comprehensive off-target screening profile available for this compound?
Currently, a comprehensive off-target screening profile for this compound against a broad panel of unrelated receptors, enzymes, and ion channels is not publicly available. The primary literature focuses on its selectivity within the P2X receptor family.[1] Researchers should exercise caution and consider performing their own off-target assessments depending on the experimental context and sensitivity of their model system.
Q4: Are there any known off-target effects for the chemical class of P2X4 receptor antagonists?
While specific off-target data for this compound is limited, the development of other P2X4 receptor antagonists has highlighted some potential off-target considerations. For example, some P2X4 inhibitors have been profiled for their effects on cytochrome P450 (CYP) enzymes to assess potential drug-drug interactions.[2] It is good practice to consider potential interactions with CYP enzymes, especially when planning in vivo studies.
Q5: What are the potential functional consequences of P2X4 receptor antagonism?
Antagonism of the P2X4 receptor can lead to various cellular and physiological effects. The P2X4 receptor is an ATP-gated ion channel, and its inhibition will block the influx of cations like Ca2+ and Na+ upon ATP binding.[3] This can modulate inflammatory responses, particularly in immune cells like microglia and macrophages where P2X4 is highly expressed.[4] In the central nervous system, P2X4 antagonism has been associated with neuroprotective effects.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected or inconsistent results in cell-based assays. | Cell line variability: P2X4 receptor expression levels can vary between cell lines and passages. | - Confirm P2X4 receptor expression in your specific cell line using techniques like qPCR, Western blot, or flow cytometry.- Use a stable cell line with consistent P2X4 expression. |
| Compound solubility: this compound may have limited aqueous solubility. | - Prepare stock solutions in an appropriate organic solvent (e.g., DMSO) and ensure final solvent concentration is low and consistent across all experimental conditions.- Visually inspect for any precipitation in your final assay medium. | |
| Off-target effects: In sensitive systems, even minor off-target activity could influence results. | - If unexpected phenotypes are observed, consider validating key results with a structurally unrelated P2X4 antagonist.- Perform control experiments to rule out non-specific effects of the compound or vehicle. | |
| Lack of efficacy in in vivo models. | Pharmacokinetic properties: Poor absorption, rapid metabolism, or inability to cross the blood-brain barrier (for CNS targets) can limit efficacy. | - Review available pharmacokinetic data for this compound or related compounds.- Consider alternative routes of administration or formulation strategies to improve exposure.- Measure compound levels in plasma and target tissue to confirm adequate exposure. |
| Species differences in P2X4 receptor pharmacology: The potency of P2X4 antagonists can differ between species. | - Confirm the potency of this compound on the P2X4 receptor of the species used in your model system (e.g., mouse, rat).[5] | |
| Observed toxicity or adverse effects. | On-target toxicity: High levels of P2X4 receptor blockade may lead to unintended physiological consequences. | - Perform a dose-response study to identify a therapeutic window with minimal toxicity.- Monitor for potential on-target related adverse effects based on the known physiological roles of the P2X4 receptor. |
| Off-target toxicity: The compound may be interacting with other targets, leading to toxicity. | - If toxicity is observed at concentrations where the compound is expected to be selective, consider a broader off-target screening to identify potential liabilities. |
Quantitative Data Summary
Table 1: In Vitro Potency and Selectivity of this compound
| Target | IC50 (μM) | Assay Type | Species | Reference |
| hP2X4R | 0.503 | Not specified | Human | [1] |
| hP2X1R | > 30 | Not specified | Human | [1] |
| hP2X2/3R | > 30 | Not specified | Human | [1] |
| hP2X3R | > 30 | Not specified | Human | [1] |
Experimental Protocols
Protocol 1: General Guideline for In Vitro Cell-Based Assays
-
Cell Culture: Culture cells expressing the P2X4 receptor in appropriate media and conditions.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 10 mM in DMSO). Make serial dilutions to achieve the desired final concentrations. The final solvent concentration in the assay should be kept low (e.g., <0.1%) and be consistent across all wells.
-
Assay Procedure (Example: Calcium Flux Assay):
-
Plate cells in a 96-well or 384-well plate.
-
Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Pre-incubate the cells with varying concentrations of this compound or vehicle control for a specified period.
-
Stimulate the cells with an EC80 concentration of ATP.
-
Measure the change in fluorescence using a plate reader.
-
-
Data Analysis: Calculate the percent inhibition of the ATP-induced response for each concentration of this compound. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: General Workflow for Investigating Potential Off-Target Effects
If off-target effects are suspected, a tiered approach is recommended:
-
Literature Review: Conduct a thorough search for any reported off-target activities of this compound or structurally similar compounds.
-
In Silico Profiling: Use computational tools and databases to predict potential off-target interactions based on the chemical structure of this compound.
-
In Vitro Screening:
-
Tier 1 (Broad Screening): Screen this compound at a single high concentration (e.g., 10 µM) against a broad panel of receptors, enzymes, and ion channels (e.g., a safety pharmacology panel).
-
Tier 2 (Confirmation and Potency): For any "hits" identified in Tier 1, perform concentration-response curves to determine the potency (IC50 or Ki) of this compound at these off-targets.
-
-
Cellular Validation: If a significant off-target interaction is identified, design cell-based assays to confirm the functional consequence of this interaction in a relevant cell type.
Visualizations
Caption: P2X4 Receptor Signaling and Point of Intervention for this compound.
Caption: Recommended Workflow for Investigating Potential Off-Target Effects.
References
- 1. Structure–Activity Relationship and Neuroprotective Activity of 1,5-Dihydro-2H-naphtho[1,2-b][1,4]diazepine-2,4(3H)-diones as P2X4 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. scbt.com [scbt.com]
- 4. The P2X4 Receptor: Cellular and Molecular Characteristics of a Promising Neuroinflammatory Target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification and characterization of a selective allosteric antagonist of human P2X4 receptor channels - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving Subcutaneous Delivery of MRS4719 in Rodents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the subcutaneous (SC) delivery of MRS4719 in rodents.
FAQs & Troubleshooting Guides
This section addresses common issues encountered during the formulation and subcutaneous administration of the P2X4 receptor antagonist, this compound.
1. Formulation Challenges
Q1: My this compound solution is precipitating upon preparation or after injection. What can I do?
A1: Precipitation is a common issue for poorly soluble compounds like this compound. Here’s a troubleshooting guide:
-
Solubility Assessment: The first crucial step is to determine the solubility of this compound in various pharmaceutically acceptable solvents. This data is essential for developing a stable formulation. While specific public data on this compound's solubility is limited, a systematic approach to testing is recommended.
-
Co-solvent Systems: For many researchers, a co-solvent system is the first approach.
-
DMSO: Dimethyl sulfoxide (DMSO) is a powerful solvent, but its concentration in formulations for subcutaneous injection in rodents should be minimized to avoid tissue irritation and potential toxicity. It is recommended to keep the DMSO concentration below 10% (v/v) in the final formulation, and ideally as low as possible.[1][2][3]
-
Ethanol: Can be used in combination with other solvents.
-
Polyethylene Glycols (PEGs): PEGs of various molecular weights (e.g., PEG 300, PEG 400) are common co-solvents that can improve the solubility of lipophilic compounds.
-
Propylene Glycol (PG): Another frequently used solvent in parenteral formulations.
-
-
Surfactants: The addition of a non-ionic surfactant can help to maintain the solubility of hydrophobic compounds in aqueous solutions by forming micelles.
-
Polysorbate 80 (Tween 80): Often used in parenteral formulations at concentrations typically ranging from 0.1% to 5%.[4][5] It's important to use an injectable grade and be aware of potential anaphylactoid reactions at higher concentrations.[5]
-
Other Surfactants: Other options include Poloxamers (e.g., Pluronic F-68) and Cremophor EL.
-
-
pH Adjustment: If this compound has ionizable groups (which is likely given its chemical structure), adjusting the pH of the formulation can significantly impact its solubility. The pKa of the compound would be needed to guide this strategy effectively.
-
Complexation Agents:
-
Cyclodextrins: Molecules like hydroxypropyl-β-cyclodextrin (HP-β-CD) can encapsulate the drug molecule, increasing its apparent solubility in water.
-
Troubleshooting Flowchart for Formulation Issues
Caption: Troubleshooting workflow for addressing this compound precipitation issues.
Q2: I'm observing skin irritation or lesions at the injection site in my rodents. What could be the cause?
A2: Injection site reactions can be caused by the formulation, the injection technique, or the compound itself.
-
Formulation Components:
-
High DMSO Concentration: As mentioned, DMSO can cause local irritation. Aim for the lowest effective concentration.
-
pH: A non-physiological pH of the formulation can cause pain and inflammation. The ideal pH for subcutaneous injections is close to neutral (pH 7.4).
-
Osmolality: Hypertonic or hypotonic solutions can lead to tissue damage. Adjust the osmolality of your formulation to be close to physiological (~300 mOsm/kg).
-
-
Injection Technique: Refer to the "Injection Procedure and Best Practices" section below for detailed guidance. Improper technique can cause unnecessary tissue damage.
-
Compound Irritancy: this compound itself may have some inherent irritant properties. If you have optimized the formulation and injection technique and still observe reactions, consider lowering the concentration and increasing the injection volume (within acceptable limits) to reduce the localized concentration of the drug.
2. Injection Procedure and Best Practices
Q1: What is the correct procedure for subcutaneous injection in mice and rats?
A1: A proper injection technique is critical to ensure the welfare of the animal and the reliability of your experimental data.
-
Restraint: Gently but firmly restrain the animal. For mice, scruffing the neck to create a "tent" of skin is a common and effective method. For rats, a similar technique can be used, or they can be gently wrapped in a towel.
-
Injection Site: The loose skin over the back, between the shoulder blades, is the most common and recommended site for subcutaneous injections in rodents.
-
Needle Selection: Use a sterile, sharp needle of an appropriate gauge. For mice, a 25-27 gauge needle is typically suitable. For rats, a 23-25 gauge needle can be used.
-
Injection Volume: The maximum volume that can be injected subcutaneously depends on the size of the animal. For mice, a general guideline is up to 1-2 mL per site, while for rats, it can be up to 5 mL per site. However, it is always best to consult your institution's animal care and use committee guidelines.
-
Injection Process:
-
Lift the skin to form a tent.
-
Insert the needle, bevel up, at the base of the tented skin, parallel to the body.
-
Gently pull back on the plunger (aspirate) to ensure you have not entered a blood vessel. If blood appears in the syringe hub, withdraw the needle and try a new site with a fresh needle and syringe.
-
Inject the solution slowly and steadily.
-
Withdraw the needle and apply gentle pressure to the injection site for a few seconds to prevent leakage.
-
Experimental Workflow for Subcutaneous Injection
Caption: Step-by-step workflow for subcutaneous injection in rodents.
Q2: My injected solution is leaking back out from the injection site. How can I prevent this?
A2: Leakage can occur due to several factors:
-
Injection Volume: Injecting too large a volume for the chosen site can cause leakage. Consider splitting the dose into two separate injection sites if a large volume is necessary.
-
Injection Speed: Injecting too quickly can increase the pressure at the injection site, forcing the liquid out. Administer the dose slowly and steadily.
-
Needle Withdrawal: After the injection is complete, pause for a moment before withdrawing the needle to allow the tissue to start closing around the injected bolus. When withdrawing, do so smoothly. Applying gentle pressure with a sterile gauze pad for a few seconds after withdrawal can also help.
-
"Z-track" Technique (more common for intramuscular, but can be adapted): Displace the skin slightly before inserting the needle. After injection and before withdrawing, release the skin. This creates a non-linear path for the needle track, which can help to seal the injection site.
3. Pharmacokinetics and Bioavailability
Q1: I am seeing low or inconsistent bioavailability of this compound after subcutaneous administration. What could be the reasons?
A1: Poor bioavailability of a subcutaneously administered drug that is poorly soluble is often due to:
-
Precipitation at the Injection Site: If the drug precipitates out of the formulation upon injection into the physiological environment of the subcutaneous space, its dissolution and subsequent absorption will be slow and erratic. This is a primary concern for compounds formulated in non-aqueous or co-solvent systems. The change in pH and dilution with interstitial fluid can cause the drug to crash out of solution.
-
Slow Dissolution: Even if it doesn't precipitate immediately, a poorly soluble compound will have a slow dissolution rate from the subcutaneous depot, leading to slow and incomplete absorption.
-
Local Metabolism: The subcutaneous tissue has some metabolic activity, which could potentially degrade this compound before it reaches systemic circulation.
-
Poor Perfusion: The rate of blood flow at the injection site can influence the rate of absorption.
To improve bioavailability, consider the following:
-
Formulation Optimization: The strategies discussed in the "Formulation Challenges" section (e.g., use of surfactants, complexing agents) are key to improving bioavailability. The goal is to keep the drug in a solubilized state for as long as possible to facilitate absorption.
-
Nanosuspensions: Formulating this compound as a nanosuspension can increase the surface area of the drug particles, leading to a faster dissolution rate and improved absorption.
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) or lipid-based formulations can help to keep lipophilic drugs in a solubilized state in the subcutaneous tissue.
Data and Protocols
Table 1: Example Formulation Components for Poorly Soluble Compounds
| Component Category | Example | Typical Concentration Range (for SC injection in rodents) | Purpose |
| Solvent/Co-solvent | DMSO | < 10% (v/v) | Primary solvent for highly insoluble compounds. |
| PEG 300/400 | 10 - 60% (v/v) | Increase solubility of lipophilic compounds. | |
| Propylene Glycol | 10 - 50% (v/v) | Co-solvent and viscosity modifier. | |
| Surfactant | Polysorbate 80 (Tween 80) | 0.1 - 5% (v/v) | Enhance and maintain solubility; prevent precipitation. |
| Poloxamer 188 (Pluronic F-68) | 0.1 - 2% (w/v) | Surfactant and stabilizer. | |
| Complexing Agent | Hydroxypropyl-β-cyclodextrin | 10 - 40% (w/v) | Forms inclusion complexes to increase aqueous solubility. |
| Aqueous Vehicle | Saline (0.9% NaCl) | q.s. (quantity sufficient) | Primary vehicle for adjusting to final volume. |
| Phosphate Buffered Saline (PBS) | q.s. | Buffered aqueous vehicle. |
Note: These are general ranges. The optimal concentration for each component must be determined experimentally for this compound. Always start with the lowest possible concentration of excipients.
Experimental Protocol: Preparation of a Co-solvent/Surfactant Formulation for this compound
This is a general protocol and should be optimized based on the determined solubility of this compound.
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile filtered
-
PEG 400, sterile filtered
-
Polysorbate 80 (Tween 80), sterile filtered
-
Sterile Saline (0.9% NaCl)
-
Sterile, pyrogen-free vials and syringes
-
-
Procedure:
-
Weigh the required amount of this compound into a sterile vial.
-
Add the required volume of DMSO to dissolve the this compound completely. Vortex or sonicate briefly if necessary.
-
In a separate sterile vial, mix the required volumes of PEG 400 and Tween 80.
-
Slowly add the PEG 400/Tween 80 mixture to the this compound/DMSO solution while vortexing.
-
Add the sterile saline dropwise while continuously vortexing to bring the formulation to the final desired volume and concentration.
-
Visually inspect the final formulation for any signs of precipitation.
-
If the solution is clear, filter it through a 0.22 µm sterile filter into a final sterile vial.
-
Example Final Formulation: 5% DMSO, 40% PEG 400, 2% Tween 80, 53% Saline (v/v/v/v). This is an example and must be optimized.
Signaling Pathway
P2X4 Receptor Signaling
This compound is an antagonist of the P2X4 receptor, an ATP-gated ion channel. Activation of the P2X4 receptor by its endogenous ligand, ATP, leads to an influx of cations, primarily Ca²⁺ and Na⁺. This increase in intracellular Ca²⁺ can trigger various downstream signaling cascades depending on the cell type. In immune cells like microglia and macrophages, this can lead to the activation of p38 MAPK and the subsequent release of inflammatory mediators such as brain-derived neurotrophic factor (BDNF) and prostaglandins.
Caption: Simplified signaling pathway of the P2X4 receptor and the antagonistic action of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. In vivo screening of subcutaneous tolerability for the development of novel excipients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US5085864A - Injectable formulation for lipophilic drugs - Google Patents [patents.google.com]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. Development of an In Vitro System To Emulate an In Vivo Subcutaneous Environment: Small Molecule Drug Assessment - PMC [pmc.ncbi.nlm.nih.gov]
MRS4719 stability and proper storage conditions
This technical support center provides guidance on the stability and proper storage of MRS4719, a potent P2X4 receptor antagonist. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity of the compound throughout their experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store the solid form of this compound?
For optimal stability, the solid form of this compound should be stored under specific temperature and light conditions. Recommendations from suppliers indicate a shelf life of over two years if stored properly.
Q2: What are the recommended storage conditions for this compound in solution?
Once dissolved, the stability of this compound can be maintained by adhering to the recommended storage temperatures for stock solutions.
Q3: How is this compound shipped, and is it stable upon arrival?
This compound is typically shipped at ambient temperatures as a non-hazardous chemical. It is considered stable for several weeks under standard shipping and customs timelines.
Stability and Storage Conditions Summary
To ensure the longevity and efficacy of this compound in your research, please refer to the following storage recommendations. These conditions are critical for maintaining the compound's purity and activity.
| Form | Storage Condition | Duration |
| Solid | Dry, dark at 0 - 4°C | Short-term (days to weeks) |
| Dry, dark at -20°C | Long-term (months to years) | |
| In DMSO | 4°C | Up to 2 weeks |
| -80°C | Up to 6 months |
Troubleshooting Guide
Encountering unexpected results can be a challenge. This guide addresses common issues that may arise during experiments with this compound.
| Issue | Potential Cause | Recommended Action |
| Reduced or no biological activity | Improper storage leading to degradation. | Verify that the compound has been stored according to the recommended conditions. Prepare a fresh stock solution from solid material. |
| Multiple freeze-thaw cycles of stock solution. | Aliquot stock solutions upon initial preparation to minimize freeze-thaw cycles. | |
| Inconsistent results between experiments | Degradation of the compound in experimental buffer. | The stability of this compound in various aqueous buffers has not been extensively reported. It is advisable to prepare fresh dilutions in your experimental buffer immediately before each experiment. Consider performing a pilot experiment to assess the compound's stability in your specific buffer system over the duration of your assay. |
| Photodegradation. | Protect solutions containing this compound from light, especially during long incubations. Use amber vials or cover containers with aluminum foil. |
Experimental Workflow and Logical Relationships
Understanding the experimental context is crucial for troubleshooting. The following diagram illustrates a typical workflow for investigating the effects of this compound and highlights key decision points related to its stability.
Caption: Workflow for using this compound, highlighting stability checkpoints.
Signaling Pathway Context
This compound is an antagonist of the P2X4 receptor, a ligand-gated ion channel. Understanding its place in the relevant signaling pathway is key to interpreting experimental outcomes.
Caption: Inhibition of P2X4 receptor signaling by this compound.
Technical Support Center: Minimizing Variability in MRS4719 Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in experiments involving MRS4719, a potent and selective P2X4 receptor antagonist.[1][2] Consistent and reproducible data are critical for accurately assessing the neuroprotective and neuro-rehabilitative effects of this compound in research, particularly in studies related to ischemic stroke.[1][3][4][5]
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent antagonist of the P2X4 receptor, with an IC50 value of 0.503 μM for the human P2X4 receptor.[1] Its primary mechanism is to block the P2X4 receptor, which is an ATP-gated ion channel. By inhibiting this receptor, this compound can reduce ATP-induced intracellular calcium ([Ca2+]) influx.[1] This activity is the basis for its neuroprotective effects observed in ischemic stroke models.[1][3]
Q2: What are the common sources of variability in cell-based assays using this compound?
A2: Variability in cell-based assays can arise from several factors.[6][7] For experiments with this compound, key sources of variability include:
-
Cell Health and Passage Number: The health, density, and passage number of cell lines can significantly influence experimental outcomes.[6][7]
-
Reagent Preparation: Inconsistent preparation of this compound stock solutions and dilutions can lead to dose-response variability.
-
Assay Conditions: Factors such as incubation times, temperature, and CO2 levels can affect cell responses.[8]
-
Plate and Edge Effects: The type of microtiter plate used and evaporation at the edges of the plate can introduce variability.[9][10]
-
Instrumentation: The settings and calibration of plate readers and liquid handlers can be a source of error.[8]
Q3: How should I prepare and store this compound?
A3: this compound should be stored in a dry, dark place at 0 - 4°C for short-term storage (days to weeks) or -20°C for long-term storage (months to years).[4] For experiments, prepare a concentrated stock solution in a suitable solvent like DMSO and then make fresh dilutions in your assay buffer for each experiment to ensure consistency.
Troubleshooting Guide
This guide addresses specific issues that can lead to variability in your this compound experiments.
| Problem | Potential Cause | Recommended Solution |
| High variability between replicate wells | Inconsistent Cell Seeding: Uneven cell distribution across the plate. | Ensure thorough cell suspension mixing before and during plating. Use a multichannel pipette for seeding and verify cell density with a cell counter. |
| Pipetting Errors: Inaccurate dispensing of this compound or other reagents. | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent tip immersion depth. | |
| Edge Effects: Increased evaporation in the outer wells of the microplate.[9] | Avoid using the outer wells for experimental data. Fill the perimeter wells with sterile water or PBS to maintain humidity. | |
| Inconsistent Dose-Response Curve | Incorrect this compound Concentration: Errors in serial dilutions or degradation of the compound. | Prepare fresh serial dilutions for each experiment from a validated stock solution. Store the stock solution appropriately. |
| Cell Passage Number: High passage numbers can lead to phenotypic drift and altered receptor expression.[6] | Use cells within a consistent and low passage number range for all experiments. | |
| Low Signal-to-Noise Ratio | Suboptimal Assay Window: The timing of this compound treatment and signal detection may not be optimal. | Perform a time-course experiment to determine the optimal incubation time for this compound and the peak signal for your assay endpoint (e.g., calcium influx). |
| Inappropriate Plate Type: The plate material and color can affect signal detection.[10] | For fluorescence-based assays, use black-walled, clear-bottom plates to minimize background and crosstalk. For luminescence, use white-walled plates.[10] | |
| Unexpected Cell Toxicity | Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) used to dissolve this compound can be toxic to cells. | Ensure the final solvent concentration in your assay is consistent across all wells and below the toxic threshold for your cell line (typically <0.5%). |
| This compound Cytotoxicity: At high concentrations, the compound itself may be toxic. | Perform a cell viability assay (e.g., MTT or LDH) in parallel with your functional assay to determine the cytotoxic concentration of this compound. |
Experimental Protocols
Key Experiment: In Vitro Calcium Influx Assay
This protocol describes a common experiment to measure the effect of this compound on ATP-induced calcium influx in a cell line overexpressing the P2X4 receptor.[11]
-
Cell Plating: Seed HEK293 cells stably expressing the human P2X4 receptor into a black-walled, clear-bottom 96-well plate at a density of 50,000 cells/well. Culture overnight to allow for cell attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in a suitable assay buffer to achieve the desired final concentrations (e.g., 0.1, 0.3, 1, 3, 10 μM).
-
Dye Loading: Wash the cells with assay buffer and then incubate with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
This compound Incubation: After dye loading, wash the cells and incubate with the various concentrations of this compound for 15-30 minutes.
-
Signal Measurement: Place the plate in a fluorescence plate reader. Measure the baseline fluorescence.
-
ATP Stimulation: Add a solution of ATP to all wells to a final concentration known to elicit a robust response (e.g., 10 μM).
-
Post-Stimulation Measurement: Immediately measure the fluorescence intensity at regular intervals to capture the peak calcium influx.
-
Data Analysis: Calculate the change in fluorescence for each well. Normalize the data to the positive control (ATP alone) and negative control (no ATP). Plot the normalized response against the this compound concentration to determine the IC50 value.
Visualizations
P2X4 Receptor Signaling Pathway
Caption: P2X4 receptor activation by ATP and inhibition by this compound.
Experimental Workflow for Calcium Influx Assay
Caption: Workflow for an in vitro calcium influx assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound [CAS: 2840581-32-8] P2X4R antagonist | Glixxlabs.com High Quality Supplier [glixxlabs.com]
- 3. This compound|CAS 2840581-32-8|DC Chemicals [dcchemicals.com]
- 4. medkoo.com [medkoo.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 7. Troubleshooting Cell-based Assays - Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [labroots.com]
- 8. Adapting Cell-Based Assays to the High Throughput Screening Platform: Problems Encountered and Lessons Learned - PMC [pmc.ncbi.nlm.nih.gov]
- 9. focus.gbo.com [focus.gbo.com]
- 10. selectscience.net [selectscience.net]
- 11. researchgate.net [researchgate.net]
Interpreting unexpected results with MRS4719
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using MRS4719, a potent and selective P2X4 receptor antagonist. Here, you will find information to help interpret unexpected results and refine your experimental protocols.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address potential issues you might encounter during your experiments with this compound.
Q1: Why am I not observing the expected inhibitory effect of this compound on ATP-induced responses in my cell system?
A1: If this compound is not producing the expected antagonist effect, consider the following troubleshooting steps:
-
Cellular P2X4R Expression: Confirm that your cell model expresses the P2X4 receptor at a sufficient level. P2X4R action is often mediated by cell types like microglia and macrophages.[1] You can verify expression using techniques like qPCR or Western blotting.
-
This compound Integrity and Concentration:
-
Ensure the compound has been stored correctly and has not degraded.
-
Verify the final concentration in your assay. The reported IC50 for this compound at human P2X4R is approximately 0.503 μM.[1][2][3][4] Consider performing a dose-response curve to determine the optimal concentration for your specific system.
-
-
ATP Concentration: The concentration of ATP used to elicit a response is critical. If the ATP concentration is too high, it may overcome the competitive antagonism of this compound. Try titrating the ATP concentration to find an EC50 or EC80 value for your response and then test the effect of this compound.
-
Assay Conditions: Ensure that your assay buffer and conditions are optimal for P2X4R activity. Factors like pH and ion concentrations can influence receptor function.
-
Presence of Allosteric Modulators: The P2X4R can be modulated by substances like ethanol and zinc ions.[1] Check your media and reagents for any potential confounding factors.
Q2: I am observing unexpected cytotoxicity in my cell cultures when using this compound. Is this a known off-target effect?
A2: While the provided literature does not highlight specific cytotoxic off-target effects of this compound, unexpected cell death can occur for several reasons:
-
Compound Solubility: Ensure that this compound is fully dissolved in your vehicle (e.g., DMSO) and that the final concentration of the vehicle is not toxic to your cells. It is advisable to run a vehicle-only control.
-
Concentration-Dependent Toxicity: High concentrations of any small molecule can lead to off-target effects and cytotoxicity.[5][6] Perform a cell viability assay (e.g., MTT or LDH assay) with a range of this compound concentrations to determine if the observed toxicity is dose-dependent.
-
Cell Line Sensitivity: Some cell lines may be more sensitive to chemical compounds than others. Consider testing the toxicity of this compound in a different cell line that also expresses P2X4R.
-
Contamination: Rule out contamination of your cell cultures or reagents as a source of cytotoxicity.
Q3: The effect of this compound in my in vivo model is less pronounced than expected based on in vitro data. What could be the reason?
A3: Discrepancies between in vitro and in vivo results are common in drug development. Here are some factors to consider:
-
Pharmacokinetics and Bioavailability: The route of administration, dosage, and formulation of this compound will influence its absorption, distribution, metabolism, and excretion (ADME) profile. The published studies on this compound used subcutaneous administration in a mouse model of ischemic stroke.[2][3] You may need to optimize the dosing regimen and route of administration for your specific animal model and disease state.
-
Metabolism: this compound may be metabolized in vivo into less active or inactive compounds.
-
Target Engagement: It is crucial to confirm that this compound is reaching its target tissue at a sufficient concentration to inhibit P2X4R. This can be assessed through pharmacokinetic studies and measuring compound levels in the tissue of interest.
-
Complexity of the In Vivo System: The in vivo environment is significantly more complex than an in vitro cell culture. Other signaling pathways and cell types may compensate for the inhibition of P2X4R, leading to a diminished overall effect.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound based on published literature.
| Parameter | Value | Species | Assay System | Reference |
| IC50 | 0.503 µM | Human | [Ca2+]i influx in P2X4R-overexpressing HEK cells | [1][2][3][4] |
| Selectivity | Selective vs. hP2X1R, hP2X2/3R, hP2X3R | Human | Not specified | [1][2][3] |
| In Vivo Efficacy | Reduced infarct volume at 1.5 mg/kg/day (s.c.) | Mouse | Middle cerebral artery occlusion (MCAO) model | [2][3] |
Key Experimental Protocols
Calcium Influx Assay for P2X4R Activity
This protocol provides a general framework for measuring the effect of this compound on ATP-induced calcium influx in P2X4R-expressing cells.
-
Cell Preparation:
-
Plate P2X4R-expressing cells (e.g., HEK293-P2X4R or primary macrophages) in a 96-well black, clear-bottom plate.
-
Culture the cells until they reach the desired confluency.
-
-
Fluorescent Calcium Indicator Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Remove the cell culture medium and wash the cells with a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).
-
Add the loading buffer to the cells and incubate at 37°C for the recommended time (typically 30-60 minutes).
-
-
Compound Incubation:
-
Wash the cells to remove the excess dye.
-
Add assay buffer containing different concentrations of this compound or the vehicle control to the respective wells.
-
Incubate for a predetermined time to allow the compound to bind to the receptors.
-
-
Measurement of Calcium Influx:
-
Use a fluorescence plate reader equipped with an automated injection system.
-
Set the plate reader to the appropriate excitation and emission wavelengths for the chosen calcium indicator.
-
Establish a baseline fluorescence reading.
-
Inject a solution of ATP at a predetermined concentration (e.g., EC50) into the wells.
-
Immediately begin recording the fluorescence intensity over time.
-
-
Data Analysis:
-
The increase in fluorescence intensity corresponds to the influx of calcium.
-
Calculate the peak fluorescence response for each well.
-
Normalize the data to the vehicle control.
-
Plot the normalized response against the concentration of this compound to generate a dose-response curve and determine the IC50 value.
-
Visualizations
Caption: P2X4R Signaling Pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting unexpected experimental results with this compound.
References
- 1. Structure–Activity Relationship and Neuroprotective Activity of 1,5-Dihydro-2H-naphtho[1,2-b][1,4]diazepine-2,4(3H)-diones as P2X4 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ahajournals.org [ahajournals.org]
- 4. Structure-Activity Relationship and Neuroprotective Activity of 1,5-Dihydro-2 H-naphtho[1,2- b][1,4]diazepine-2,4(3 H)-diones as P2X4 Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Target specificity and off-target effects as determinants of cancer drug efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
Avoiding degradation of MRS4719 in solution
This technical support center provides researchers, scientists, and drug development professionals with guidance on the proper handling and storage of MRS4719 to prevent its degradation in solution. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Troubleshooting Guide
Q1: My this compound solution appears to have precipitated. What should I do?
Precipitation of this compound from a solution, particularly when diluting a concentrated stock into an aqueous buffer, is a common issue for hydrophobic small molecules.
Immediate Steps:
-
Do not use the solution with precipitate. This will lead to inaccurate concentration and unreliable experimental results.
-
Centrifuge the vial to pellet the precipitate.
-
Prepare a fresh dilution from your stock solution using the optimized methods described below.
Troubleshooting Workflow for Precipitation:
Validation & Comparative
Validating the Selectivity of MRS4719 for the P2X4 Receptor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of MRS4719, a potent P2X4 receptor antagonist, with other commercially available alternatives. The information presented is supported by experimental data to aid researchers in selecting the most appropriate pharmacological tools for their studies of the P2X4 receptor, a key player in neuroinflammation and chronic pain.
P2X4 Receptor Antagonists: A Comparative Analysis
This compound has emerged as a valuable tool for investigating the physiological and pathological roles of the P2X4 receptor. Its potency and selectivity are crucial attributes for reliable experimental outcomes. Below is a detailed comparison of this compound with other known P2X4 antagonists.
Quantitative Comparison of P2X4 Antagonist Potency and Selectivity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and its alternatives against the human P2X4 receptor and other P2X subtypes. Lower IC50 values indicate higher potency. The selectivity can be inferred by comparing the IC50 for P2X4 to that of other P2X receptors.
| Compound | Human P2X4 IC50 (µM) | Selectivity Profile (IC50 in µM for other human P2X subtypes) | Species Reactivity | Mechanism of Action |
| This compound | 0.503[1] | Highly selective vs. hP2X1, hP2X2/3, hP2X3[2] | Human | Antagonist |
| 5-BDBD | 0.50[3] | No significant antagonist effects at other P2X receptors[3]. At 10 µM, it did not affect P2X2a, P2X2b, and P2X7 receptors but showed some inhibition of P2X1 (13%) and P2X3 (35%) in rats[4]. | Human, Rat (IC50 = 0.75 µM)[5]. Inactive on mouse P2X4[6]. | Allosteric Antagonist[4][7] |
| PSB-12054 | 0.189[2][8] | >50-fold selective against P2X2, P2X3, and P2X7; >30-fold against P2X1[2]. | Human, Rat (IC50 = 2.1 µM), Mouse (IC50 = 1.77 µM)[2]. | Allosteric Antagonist[8] |
| PSB-12062 | 1.38[2] | 35-fold selective toward P2X4 vs. P2X1, P2X2, P2X3, and P2X7[2]. | Human, Rat (IC50 = 0.928 µM), Mouse (IC50 = 1.76 µM)[2]. | Allosteric Antagonist |
| BX430 | 0.54[9][10] | >10-fold selective over P2X1, P2X2, P2X3, P2X5, and P2X7. | Human, Zebrafish. Inactive on rat and mouse P2X4[9]. | Non-competitive Allosteric Antagonist[9] |
| BAY-1797 | 0.108 | Selective over P2X1 (>50 µM), P2X3 (8.3 µM), and P2X7 (10.6 µM). | Human, Mouse (IC50 = 0.112 µM), Rat (IC50 = 0.233 µM). | Antagonist |
P2X4 Receptor Signaling Pathway
The P2X4 receptor is an ATP-gated cation channel. Its activation by extracellular ATP leads to the influx of sodium (Na+) and calcium (Ca2+), causing membrane depolarization. This influx of cations, particularly Ca2+, triggers downstream signaling cascades. In immune cells like microglia, P2X4 activation is linked to the p38 MAPK pathway, leading to the synthesis and release of brain-derived neurotrophic factor (BDNF). BDNF, in turn, can modulate neuronal function and contribute to pain hypersensitivity.[2][11]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. P2X4 Receptor Function in the Nervous System and Current Breakthroughs in Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rndsystems.com [rndsystems.com]
- 4. Characterization of the antagonist actions of 5-BDBD at the rat P2X4 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Pharmacological differences between human and mouse P2X4 receptor explored using old and new tools - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of P2X4 receptor agonists and antagonists by calcium influx and radioligand binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. N-substituted phenoxazine and acridone derivatives: structure-activity relationships of potent P2X4 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification and characterization of a selective allosteric antagonist of human P2X4 receptor channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. P2X4 purinoceptor signaling in chronic pain - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of P2X4 Receptor Antagonists: MRS4719 versus 5-BDBD
For researchers, scientists, and drug development professionals, the selection of a potent and selective antagonist is critical for investigating the physiological and pathological roles of the P2X4 receptor. This guide provides an objective comparison of two prominent P2X4 antagonists, MRS4719 and 5-BDBD, summarizing their performance based on available experimental data.
The P2X4 receptor, an ATP-gated ion channel, is a key player in neuroinflammation and chronic pain, making it a promising therapeutic target.[1] Both this compound and 5-(3-Bromophenyl)-1,3-dihydro-2H-benzofuro[3,2-e]-1,4-diazepin-2-one (5-BDBD) have emerged as valuable tools for studying P2X4 function. This guide will delve into their comparative potency, selectivity, and therapeutic potential.
Quantitative Comparison of Antagonist Performance
The following tables summarize the key quantitative data for this compound and 5-BDBD, providing a clear comparison of their in vitro efficacy.
Table 1: Potency of P2X4 Receptor Antagonists
| Compound | Species | IC50 (µM) | Assay Type | Reference |
| This compound | Human | 0.503 | Ca2+ Influx Assay | [2][3][4][5][6] |
| 5-BDBD | Human | 0.50 | Ca2+ Influx Assay (CHO cells) | [7] |
| 5-BDBD | Rat | 0.75 | Electrophysiology (HEK293 cells) | [8][9][10][11] |
Table 2: Selectivity Profile of 5-BDBD against other P2X Receptors
| P2X Receptor Subtype | Inhibition at 10 µM 5-BDBD | Species | Reference |
| P2X1 | 13% | Rat | [9][11] |
| P2X2a | No significant effect | Rat | [8][9] |
| P2X2b | No significant effect | Rat | [8][9] |
| P2X3 | 35% | Rat | [9][11] |
| P2X7 | No significant effect | Rat | [8][9] |
Note: Detailed selectivity data for this compound against a wide panel of P2X receptors was not available in the provided search results, though it is described as highly selective.[12]
In Vivo and Therapeutic Potential
This compound: this compound has demonstrated significant neuroprotective and neuro-rehabilitative effects in an ischemic stroke model.[2][4][6] Administration of this compound was shown to reduce infarct volume and brain atrophy.[2][4][6] Furthermore, it has shown potential in enhancing learning and memory following a stroke.[2] These findings suggest that this compound holds translational potential for treating ischemic stroke.[12][13]
5-BDBD: 5-BDBD has been utilized in various preclinical models. It has been shown to completely block basal and acute hyperalgesia induced by nitroglycerin.[10] In models of traumatic brain injury, 5-BDBD suppressed the activation of microglia and reduced the expression of inflammatory cytokines.[14] Additionally, it has been shown to reduce long-term potentiation (LTP) in rat hippocampal slices, suggesting a role in modulating synaptic plasticity.[7][9]
P2X4 Receptor Signaling Pathway
Activation of the P2X4 receptor by ATP leads to the influx of cations, primarily Na+ and Ca2+.[15] This influx of Ca2+ is a critical intracellular signal that triggers downstream signaling cascades.[15] In immune cells like microglia, this can lead to the activation of p38 MAPK and the subsequent release of brain-derived neurotrophic factor (BDNF), which contributes to pain hypersensitivity.[15] In other cell types, P2X4 activation can lead to the release of inflammatory mediators such as prostaglandin E2 (PGE2).[15][16]
Caption: Simplified P2X4 receptor signaling cascade.
Experimental Protocols
Below are descriptions of key experimental methodologies used to characterize this compound and 5-BDBD.
Calcium Influx Assay
This assay is a common method to determine the potency of P2X4 antagonists.
-
Cell Culture: Human embryonic kidney (HEK293) or Chinese hamster ovary (CHO) cells stably expressing the human or rat P2X4 receptor are cultured in appropriate media.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM, for 30-60 minutes at 37°C.[17]
-
Antagonist Incubation: The cells are then incubated with varying concentrations of the antagonist (this compound or 5-BDBD) for a defined period (e.g., 15 minutes).[2]
-
Agonist Stimulation: The P2X4 receptor is activated by adding a specific concentration of ATP (e.g., EC80).
-
Signal Detection: The change in intracellular calcium concentration is measured using a fluorescence plate reader or microscope.
-
Data Analysis: The antagonist's inhibitory effect is calculated, and the IC50 value is determined by fitting the data to a concentration-response curve.
Electrophysiology (Whole-Cell Patch Clamp)
This technique directly measures the ion channel activity of the P2X4 receptor.
-
Cell Preparation: HEK293 cells expressing the P2X4 receptor are prepared for patch-clamp recording.
-
Recording: A glass micropipette forms a high-resistance seal with the cell membrane. The membrane is then ruptured to allow for whole-cell recording of ionic currents.
-
Antagonist Application: The antagonist is applied to the cell for a set duration (e.g., 2 minutes) prior to and during the application of ATP.[9]
-
Agonist Application: ATP is applied to elicit an inward current through the P2X4 receptors.
-
Data Acquisition and Analysis: The amplitude of the ATP-induced current is measured in the presence and absence of the antagonist to determine the degree of inhibition and calculate the IC50.
In Vivo Models
-
Ischemic Stroke Model (for this compound): A middle cerebral artery occlusion (MCAo) model in mice is used to induce ischemic stroke. This compound is administered (e.g., via continuous infusion with a minipump) for a set period post-stroke.[2] The effects are assessed by measuring infarct volume and evaluating neurological function through behavioral tests.[2]
-
Neuropathic Pain Model (for 5-BDBD): Animal models of neuropathic pain, such as those induced by nerve injury, are utilized.[18] 5-BDBD is administered (e.g., intraperitoneally), and its effect on pain hypersensitivity (allodynia) is measured using behavioral tests like the von Frey filament test.[10][18]
Caption: Workflow for P2X4 antagonist characterization.
References
- 1. mdpi.com [mdpi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound - Immunomart [immunomart.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound|CAS 2840581-32-8|DC Chemicals [dcchemicals.com]
- 7. rndsystems.com [rndsystems.com]
- 8. researchgate.net [researchgate.net]
- 9. Characterization of the antagonist actions of 5-BDBD at the rat P2X4 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Characterization of the antagonist actions of 5-BDBD at the rat P2X4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ahajournals.org [ahajournals.org]
- 13. medkoo.com [medkoo.com]
- 14. Inhibition of P2X4 and P2X7 receptors improves histological and behavioral outcomes after experimental traumatic brain injury in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. P2X4 Receptor Function in the Nervous System and Current Breakthroughs in Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Structural and Functional Features of the P2X4 Receptor: An Immunological Perspective [frontiersin.org]
- 17. Pharmacological and genetic characterisation of the canine P2X4 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Behavioral phenotypes of mice lacking purinergic P2X4 receptors in acute and chronic pain assays - PMC [pmc.ncbi.nlm.nih.gov]
Confirming P2X4 Receptor Blockade: A Comparative Guide to Experimental Protocols
For researchers, scientists, and drug development professionals, confirming the effective blockade of the P2X4 receptor is a critical step in developing novel therapeutics for conditions ranging from neuropathic pain to inflammation. This guide provides a comparative overview of key experimental protocols, supported by performance data and detailed methodologies, to aid in the selection and execution of the most appropriate validation assays.
The P2X4 receptor, an ATP-gated cation channel, plays a significant role in various physiological and pathological processes.[1][2][3] Its activation leads to an influx of cations, primarily Ca2+ and Na+, triggering downstream signaling cascades.[1][4] Consequently, the development of selective P2X4 receptor antagonists is a promising avenue for therapeutic intervention. This guide outlines robust in vitro and in vivo methods to confirm the efficacy of such antagonists.
Comparative Efficacy of P2X4 Receptor Antagonists
The selection of an appropriate antagonist is paramount for successful P2X4 receptor blockade. Several antagonists have been developed, each with distinct characteristics in terms of potency, selectivity, and species specificity. The table below summarizes the half-maximal inhibitory concentration (IC50) values for commonly used P2X4 receptor antagonists across different species and experimental assays.
| Antagonist | Species | Assay | IC50 (µM) | Reference |
| 5-BDBD | Human | Electrophysiology (HEK293 cells) | ~1 | [3] |
| Human | Calcium Imaging (PC3 cells) | ~1 | [5] | |
| Mouse | Not effective | - | [6][7] | |
| Rat | Not effective | - | [6] | |
| PSB-12062 | Human | Calcium Imaging | Potent | [3][6][7] |
| Mouse | Calcium Imaging | Potent | [6][7] | |
| Rat | Not specified | Potent | [3] | |
| BX430 | Human | Electrophysiology | 0.54 | [2] |
| Human | Calcium Imaging | Potent | [6][7] | |
| Mouse | Not effective | - | [2][6][7] | |
| Rat | Not effective | - | [2] | |
| BAY-1797 | Human | In vitro assays | Potent | [3][6][7] |
| Mouse | In vitro assays | Potent | [3][6][7] | |
| Rat | In vitro assays | Potent | [3] |
Note: The potency of antagonists can vary depending on the specific experimental conditions and cell types used. It is crucial to consider the species-specific differences in antagonist efficacy when designing experiments.[6][7] For instance, 5-BDBD and BX430 are effective against human P2X4 receptors but not their mouse or rat orthologs.[2][6][7]
Key Experimental Protocols
To rigorously confirm P2X4 receptor blockade, a combination of electrophysiological, cell-based, and biochemical assays is recommended.
Patch-Clamp Electrophysiology
This "gold standard" technique directly measures the ion channel activity of the P2X4 receptor.
Methodology:
-
Cell Preparation: Utilize whole-cell patch-clamp recordings on cells endogenously expressing or recombinantly overexpressing P2X4 receptors (e.g., HEK293 cells, neurons, or microglia).
-
Agonist Application: Apply the P2X4 receptor agonist, ATP, to elicit an inward current.
-
Antagonist Application: Pre-incubate the cells with the test antagonist before co-application with ATP.
-
Data Analysis: A reduction in the ATP-evoked current in the presence of the antagonist confirms blockade.[2] The degree of inhibition can be quantified to determine the antagonist's potency (IC50).
Calcium Imaging
This high-throughput method measures changes in intracellular calcium concentration ([Ca2+]i) following P2X4 receptor activation.
Methodology:
-
Cell Loading: Load cells expressing P2X4 receptors with a calcium-sensitive fluorescent indicator (e.g., Fura-2 AM or Fluo-4 AM).
-
Baseline Measurement: Record the baseline fluorescence intensity.
-
Stimulation and Inhibition: Stimulate the cells with ATP in the presence and absence of the P2X4 receptor antagonist.
-
Data Analysis: A decrease in the ATP-induced fluorescence signal indicates receptor blockade.[2][8][9] This method is well-suited for screening compound libraries.
Fluorescent Dye Uptake Assay
This assay assesses the permeabilization of the cell membrane to large molecules, a hallmark of sustained P2X4 receptor activation.
Methodology:
-
Cell Preparation: Culture cells expressing P2X4 receptors.
-
Incubation: Incubate the cells with a fluorescent dye (e.g., YO-PRO-1 or ethidium bromide) in the presence of ATP and the test antagonist.
-
Measurement: Measure the fluorescence intensity using a fluorescence plate reader or microscopy.
-
Data Analysis: Inhibition of dye uptake in the presence of the antagonist confirms the blockade of pore dilation.[2]
Downstream Signaling Pathway Analysis
Confirming the inhibition of downstream signaling cascades provides further evidence of P2X4 receptor blockade.
Methodology:
-
Cell Treatment: Treat P2X4-expressing cells (e.g., microglia) with ATP in the presence or absence of the antagonist.
-
Protein Extraction and Analysis: Lyse the cells and analyze the phosphorylation status of key signaling molecules like p38 MAPK via Western blotting.
-
BDNF Measurement: Measure the release of brain-derived neurotrophic factor (BDNF) into the cell culture supernatant using an ELISA kit.
-
Data Analysis: A reduction in p38 MAPK phosphorylation and BDNF release confirms the functional blockade of the P2X4 receptor signaling pathway.[1]
In Vivo Models
To assess the therapeutic potential of a P2X4 receptor antagonist, in vivo studies are essential. Animal models of neuropathic pain and inflammation are commonly used.
Methodology:
-
Model Induction: Induce neuropathic pain (e.g., through chronic constriction injury of the sciatic nerve) or inflammation in rodents.
-
Antagonist Administration: Administer the P2X4 receptor antagonist systemically or locally (e.g., intrathecally).
-
Behavioral Testing: Assess pain behaviors (e.g., mechanical allodynia and thermal hyperalgesia) at different time points.
-
Tissue Analysis: Collect relevant tissues (e.g., spinal cord, dorsal root ganglia) for immunohistochemical or biochemical analysis of P2X4 receptor expression and downstream markers.
-
Data Analysis: A significant attenuation of pain-related behaviors and a reduction in inflammatory markers in the treated group compared to the control group indicate effective P2X4 receptor blockade in vivo.[10][11]
Visualizing the Process
To better understand the mechanisms and workflows involved, the following diagrams illustrate the P2X4 receptor signaling pathway and a typical experimental workflow for confirming blockade.
Caption: P2X4 Receptor Signaling Pathway and Blockade.
Caption: Experimental Workflow for Confirming P2X4R Blockade.
References
- 1. P2X4 Receptor Function in the Nervous System and Current Breakthroughs in Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification and characterization of a selective allosteric antagonist of human P2X4 receptor channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The P2X4 Receptor: Cellular and Molecular Characteristics of a Promising Neuroinflammatory Target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Pharmacological differences between human and mouse P2X4 receptor explored using old and new tools - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological differences between human and mouse P2X4 receptor explored using old and new tools - UEA Digital Repository [ueaeprints.uea.ac.uk]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Characterization of P2X4 receptor agonists and antagonists by calcium influx and radioligand binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of P2X4 and P2X7 receptors improves histological and behavioral outcomes after experimental traumatic brain injury in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Blockade of P2X4 Receptors Inhibits Neuropathic Pain-Related Behavior by Preventing MMP-9 Activation and, Consequently, Pronociceptive Interleukin Release in a Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
MRS4719: A Comparative Guide to its P2X Receptor Cross-Reactivity
For researchers and professionals in drug development, understanding the selectivity of a pharmacological tool is paramount. This guide provides a detailed comparison of MRS4719's cross-reactivity with other P2X receptors, supported by experimental data and protocols.
Introduction to this compound
This compound is a potent and selective antagonist of the P2X4 receptor, a ligand-gated ion channel activated by extracellular ATP. P2X4 receptors are implicated in various physiological and pathological processes, including inflammation, neuropathic pain, and immune responses, making them a significant target for therapeutic intervention. The selectivity of an antagonist like this compound is a critical determinant of its utility in both preclinical research and potential clinical applications.
Cross-Reactivity Profile of this compound
Recent studies have characterized the selectivity of this compound against a panel of human P2X receptor subtypes. The following table summarizes the available quantitative data on the inhibitory potency (IC50) of this compound.
| Receptor Subtype | IC50 (µM) | Species | Reference |
| P2X4 | 0.503 | Human | [1][2] |
| P2X1 | > 10 | Human | [1][2] |
| P2X2/3 | > 10 | Human | [1][2] |
| P2X3 | > 10 | Human | [1][2] |
| P2X2 | Not Reported | - | - |
| P2X5 | Not Reported | - | - |
| P2X6 | Not Reported | - | - |
| P2X7 | Not Reported | - | - |
Data from Toti et al., J Med Chem, 2022.[1][2]
The data clearly demonstrates the high selectivity of this compound for the human P2X4 receptor over the P2X1, P2X2/3, and P2X3 receptors, with at least a 20-fold selectivity margin. The activity of this compound against P2X2, P2X5, P2X6, and P2X7 receptors has not been reported in the key study.
Experimental Protocols
The determination of the cross-reactivity profile of this compound involves robust experimental methodologies. The two primary techniques employed are calcium imaging assays and whole-cell patch-clamp electrophysiology.
Calcium Imaging Assay for IC50 Determination
This method measures the ability of an antagonist to inhibit the rise in intracellular calcium ([Ca2+]) triggered by a P2X receptor agonist.
1. Cell Culture and Dye Loading:
-
Human embryonic kidney (HEK293) cells stably expressing the human P2X receptor subtypes of interest are cultured in appropriate media.
-
On the day of the experiment, cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer solution (e.g., Hanks' Balanced Salt Solution - HBSS) for 45-60 minutes at 37°C.[3]
-
After incubation, the cells are washed to remove excess dye.[3]
2. Compound Incubation:
-
Serial dilutions of this compound are prepared in the assay buffer.
-
The diluted compound or vehicle control is added to the wells containing the dye-loaded cells and incubated for a specific period to allow for receptor binding.
3. Agonist Stimulation and Data Acquisition:
-
A P2X receptor agonist (e.g., ATP) at a concentration that elicits a submaximal response (EC80) is added to the wells.
-
The changes in intracellular calcium are monitored in real-time using a fluorescence plate reader.
4. Data Analysis:
-
The antagonist's inhibitory effect is calculated as a percentage of the response observed with the agonist alone.
-
The IC50 value, the concentration of the antagonist that causes 50% inhibition of the agonist response, is determined by fitting the concentration-response data to a sigmoidal dose-response curve.
References
- 1. Structure–Activity Relationship and Neuroprotective Activity of 1,5-Dihydro-2H-naphtho[1,2-b][1,4]diazepine-2,4(3H)-diones as P2X4 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-Activity Relationship and Neuroprotective Activity of 1,5-Dihydro-2 H-naphtho[1,2- b][1,4]diazepine-2,4(3 H)-diones as P2X4 Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
In Vivo Target Engagement of MRS4719: A Comparative Guide for P2X4 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo target engagement and efficacy of MRS4719, a potent P2X4 receptor (P2X4R) antagonist, with other relevant alternatives. The experimental data cited is intended to support researchers in the evaluation and selection of pharmacological tools for preclinical studies in the field of neuroinflammation and ischemic stroke.
Comparative Efficacy of P2X4R Antagonists in an In Vivo Stroke Model
The following table summarizes the in vivo efficacy of this compound and a comparable P2X4R antagonist, 5-BDBD, in a mouse model of middle cerebral artery occlusion (MCAO), a common model for ischemic stroke.
| Compound | Animal Model | Dosing Regimen | Key Efficacy Readouts | Reference |
| This compound | C57BL/6 Mice (Male) | 1.5 mg/kg/day, s.c. for 3 days post-MCAO | - Reduced Infarct Volume: Significantly smaller infarcts compared to vehicle-treated animals. - Improved Neurological Score: Dose-dependent improvement in neurological function. - Enhanced Learning and Memory: Improved performance in cognitive tasks post-stroke. | [1] |
| 5-BDBD | C57BL/6 Mice (Male & Female) | 1 mg/kg/day, p.o. for 3 days post-MCAO | - Reduced Infarct Volume: Significant reduction in infarct size. - Decreased Neurological Deficit Score: Improved neurological outcomes. - Reduced BBB Permeability: Attenuated blood-brain barrier disruption. | [2] |
Note: Direct head-to-head comparative studies between this compound and other P2X4R antagonists in the same in vivo model are limited in the current literature. The data presented here is compiled from separate studies utilizing a similar MCAO model.
Experimental Protocols
Middle Cerebral Artery Occlusion (MCAO) in Mice
This protocol describes a widely used method to induce focal cerebral ischemia.
Materials:
-
Anesthesia (e.g., isoflurane)
-
Heating pad to maintain body temperature
-
Surgical microscope
-
Micro-surgical instruments
-
6-0 nylon monofilament with a silicon-coated tip
-
Sutures
Procedure:
-
Anesthetize the mouse and maintain its body temperature at 37°C.
-
Make a midline neck incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal end of the ECA and place a temporary ligature around the CCA.
-
Make a small incision in the ECA.
-
Introduce the nylon monofilament through the ECA stump and advance it into the ICA until it occludes the origin of the middle cerebral artery (MCA).
-
After the desired occlusion period (e.g., 60 minutes), withdraw the filament to allow for reperfusion.
-
Suture the incision and allow the animal to recover.
-
Neurological deficit scoring and infarct volume analysis (e.g., using TTC staining) are performed at specified time points post-MCAO.[2][3][4][5]
ATP-Induced Intracellular Calcium ([Ca2+]i) Influx Assay
This assay is used to determine the antagonist activity of compounds on P2X4R in vitro, providing evidence of target engagement.
Materials:
-
HEK293 cells stably expressing P2X4R or primary cells endogenously expressing the receptor (e.g., macrophages).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM).
-
ATP solution (agonist).
-
Test compounds (e.g., this compound).
-
Plate reader with fluorescence detection or fluorescence microscope.
Procedure:
-
Plate the cells in a 96-well plate and allow them to adhere.
-
Load the cells with a calcium-sensitive fluorescent dye.
-
Pre-incubate the cells with the test compound (e.g., this compound) or vehicle control.
-
Stimulate the cells with an ATP solution to activate P2X4R.
-
Measure the change in fluorescence intensity, which corresponds to the influx of intracellular calcium.
-
The inhibitory effect of the test compound is calculated by comparing the fluorescence signal in compound-treated wells to control wells.[6][7][8]
Visualizing a Key Signaling Pathway and Experimental Workflow
P2X4 Receptor Signaling in Neuroinflammation
The following diagram illustrates the signaling pathway of the P2X4 receptor, a key player in neuroinflammatory processes.
In Vivo Validation Workflow for a P2X4R Antagonist
This diagram outlines the typical experimental workflow for the in vivo validation of a P2X4R antagonist like this compound in a stroke model.
References
- 1. Neuroprotection for Ischemic Stroke: Two Decades of Success and Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroprotective and Neuro-rehabilitative Effects of Acute Purinergic Receptor P2X4 (P2X4R) Blockade after Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. drugtargetreview.com [drugtargetreview.com]
- 5. Characterization of the antagonist actions of 5-BDBD at the rat P2X4 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5-BDBD | Purinergic P2X4 Receptor Antagonist | Tocris Bioscience [tocris.com]
- 7. Structural Basis of the Negative Allosteric Modulation of 5-BDBD at Human P2X4 Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Neuroprotection in Acute Ischemic Stroke: A Battle Against the Biology of Nature [frontiersin.org]
A Comparative Guide to P2X4 Receptor Antagonists for Researchers
The P2X4 receptor, an ATP-gated ion channel, has emerged as a significant therapeutic target for a range of pathological conditions, most notably neuropathic pain and neuroinflammation.[1][2][3][4] The development of selective antagonists for this receptor is a key area of research in pharmacology and drug discovery. This guide provides a side-by-side comparison of prominent P2X4 receptor antagonists, presenting key experimental data, detailed methodologies for common assays, and visual representations of relevant pathways and workflows to aid researchers in selecting the appropriate tools for their studies.
Performance Comparison of P2X4 Receptor Antagonists
The following table summarizes the in vitro potency and selectivity of several widely studied P2X4 receptor antagonists. It is important to note that IC50 values can vary between studies due to different experimental conditions, such as the cell line used, the concentration of the agonist (ATP), and the specific assay technique.
| Antagonist | Chemical Class | Species | Assay | IC50 | Selectivity | Reference |
| 5-BDBD | Benzodiazepine | Human | Electrophysiology (CHO cells) | 0.50 µM | Selective over other P2X receptors | |
| Rat | Electrophysiology (HEK293 cells) | 0.75 µM | Modest effects on P2X1 and P2X3 at higher concentrations | [5][6][7] | ||
| PSB-12062 | Phenoxazine | Human | Calcium Influx (1321N1 cells) | 1.38 µM | Good selectivity over P2X1, P2X2, P2X3, and P2X7 | [8][9] |
| Human, Rat, Mouse | Calcium Influx (1321N1 cells) | 0.928 - 1.76 µM | Equally potent across species | [10] | ||
| BX430 | Phenylurea | Human | Electrophysiology (HEK293 cells) | 0.54 µM | Highly selective over P2X1, P2X2, P2X3, P2X5, and P2X7 | [1][11][12][13] |
| Zebrafish | Electrophysiology (HEK293 cells) | ~0.54 µM | Potent | [1][12] | ||
| Rat, Mouse | Electrophysiology (HEK293 cells) | >10 µM | Ineffective | [1][12] | ||
| NP-1815-PX | Naphthodiazepine | Human | Calcium Influx (1321N1 cells) | 0.26 µM | Selective over P2X3 and P2X7 | [2] |
| Rat, Mouse | Calcium Influx | Potent | Effective in rodent models | [2] | ||
| BAY-1797 | Sulfonamide | Human | Calcium Influx | 108 nM | Selective over P2X1, P2X3, and P2X7 | [14] |
| Mouse | Calcium Influx | 112 nM | Orally active and effective in in vivo pain models | [14] | ||
| Rat | Calcium Influx | 233 nM | [14] |
Key Experimental Methodologies
Detailed and reproducible experimental protocols are crucial for the accurate evaluation of P2X4 receptor antagonists. Below are representative protocols for common in vitro and in vivo assays.
In Vitro Assays
1. Calcium Influx Assay
This high-throughput assay is widely used to screen for and characterize P2X4 receptor modulators by measuring changes in intracellular calcium concentration upon receptor activation.
-
Cell Culture: Human embryonic kidney (HEK293) or Chinese hamster ovary (CHO) cells stably expressing the P2X4 receptor of the desired species are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Plating: Cells are seeded into 96-well black-walled, clear-bottom plates at a density of 50,000-100,000 cells per well and cultured for 24-48 hours.
-
Dye Loading: The culture medium is removed, and cells are washed with a buffered salt solution (e.g., Hanks' Balanced Salt Solution, HBSS). Cells are then incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in the dark at 37°C for 30-60 minutes.
-
Antagonist Incubation: After dye loading, cells are washed to remove excess dye and then incubated with varying concentrations of the P2X4 receptor antagonist for a predetermined period (e.g., 10-30 minutes) at 37°C.
-
Signal Detection: The plate is placed in a fluorescence microplate reader. Baseline fluorescence is measured before the addition of an ATP solution (at a concentration that elicits a submaximal response, e.g., EC80) to all wells. The change in fluorescence intensity, corresponding to the influx of calcium, is monitored over time.
-
Data Analysis: The antagonist's effect is calculated as the percentage of inhibition of the ATP-induced calcium response. IC50 values are determined by fitting the concentration-response data to a sigmoidal dose-response curve.
2. Patch-Clamp Electrophysiology
This technique provides a direct measure of the ion channel activity of the P2X4 receptor and is considered the gold standard for characterizing the mechanism of action of antagonists.
-
Cell Preparation: Cells expressing P2X4 receptors are plated on glass coverslips.
-
Recording Setup: Whole-cell patch-clamp recordings are performed using a patch-clamp amplifier and data acquisition system. The extracellular solution typically contains (in mM): 147 NaCl, 2 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 13 glucose, with the pH adjusted to 7.4. The intracellular (pipette) solution typically contains (in mM): 140 CsCl, 10 EGTA, 10 HEPES, and 4 Mg-ATP, with the pH adjusted to 7.2.
-
Recording Procedure: A glass micropipette with a resistance of 3-5 MΩ is used to form a high-resistance seal with the cell membrane. The membrane patch is then ruptured to achieve the whole-cell configuration. The cell is held at a holding potential of -60 mV.
-
Drug Application: ATP is applied to the cell to evoke an inward current. The antagonist is co-applied with ATP, often with a pre-incubation period, to assess its inhibitory effect on the ATP-gated current.
-
Data Analysis: The peak amplitude of the inward current is measured before and after the application of the antagonist. The percentage of inhibition is calculated, and concentration-response curves are generated to determine the IC50 value.
In Vivo Assays
1. Neuropathic Pain Model (Chronic Constriction Injury - CCI)
This model is frequently used to evaluate the analgesic efficacy of P2X4 receptor antagonists in a setting of nerve injury-induced pain.
-
Animal Model: Adult male Sprague-Dawley rats or C57BL/6 mice are used.
-
Surgical Procedure: Under anesthesia, the common sciatic nerve is exposed at the mid-thigh level. Four loose ligatures are tied around the nerve with a 1 mm spacing. The incision is then closed.
-
Behavioral Testing: Mechanical allodynia (pain response to a non-painful stimulus) is assessed using von Frey filaments. The paw withdrawal threshold is determined before and at various time points after CCI surgery.
-
Drug Administration: The P2X4 receptor antagonist or vehicle is administered, typically via intrathecal or oral routes, at a specific time point after surgery.
-
Data Analysis: The effect of the antagonist on the paw withdrawal threshold is measured and compared to the vehicle-treated group. A significant increase in the paw withdrawal threshold indicates an anti-allodynic effect.
Visualizing P2X4 Receptor Signaling and Experimental Processes
To further clarify the context of P2X4 receptor antagonist research, the following diagrams illustrate the receptor's signaling pathway and a typical experimental workflow.
Caption: P2X4 receptor signaling pathway.
Caption: Experimental workflow for P2X4 antagonist screening.
References
- 1. Identification and characterization of a selective allosteric antagonist of human P2X4 receptor channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel P2X4 receptor-selective antagonist produces anti-allodynic effect in a mouse model of herpetic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of the molecular determinants of antagonist potency in the allosteric binding pocket of human P2X4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. P2X4 receptors and neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Characterization of the antagonist actions of 5-BDBD at the rat P2X4 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. P2X Receptors as Drug Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. N-substituted phenoxazine and acridone derivatives: structure-activity relationships of potent P2X4 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. BX 430 | Purinergic (P2X) Receptors | Tocris Bioscience [tocris.com]
- 12. Redirecting [linkinghub.elsevier.com]
- 13. researchgate.net [researchgate.net]
- 14. BAY 1797 | Purinergic (P2X) Receptors | Tocris Bioscience [tocris.com]
Validating MRS4719 Activity: A Comparative Guide to Functional Assays
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of functional assays to validate the activity of MRS4719, a potent P2X4 receptor antagonist. Experimental data and detailed methodologies are presented to support the evaluation of this compound against alternative compounds.
This compound has emerged as a significant tool in the study of P2X4 receptor (P2X4R) signaling, particularly in the context of neuroinflammation and ischemic stroke.[1] Its validation relies on a series of functional assays designed to characterize its potency, selectivity, and in vivo efficacy. This guide outlines the key experimental approaches and provides a comparative analysis with other known P2X4R antagonists.
Comparative Efficacy of P2X4R Antagonists
The primary measure of a P2X4R antagonist's potency is its half-maximal inhibitory concentration (IC50), determined through in vitro functional assays. This compound demonstrates high potency, positioning it as a leading candidate for therapeutic development. A comparison with other notable P2X4R antagonists is summarized below.
| Compound | Target | IC50 (µM) | Assay System |
| This compound | human P2X4R | 0.503 | [Ca2+]i influx in hP2X4R-HEK cells |
| MRS4596 | human P2X4R | 1.38 | [Ca2+]i influx in hP2X4R-HEK cells |
| 5-BDBD | human P2X4R | ~0.5 | [Ca2+]i influx in hP2X4R-HEK293 cells |
| 5-BDBD | rat P2X4R | 0.75 | Electrophysiology in rat P2X4R-expressing cells[2][3] |
| NP-1815-PX | human P2X4R | ~0.25 | [Ca2+]i influx in hP2X4R-1321N1 cells[4] |
| BX430 | human P2X4R | 0.54 | Electrophysiology in hP2X4R-expressing cells[5] |
| PSB-12054 | human P2X4R | 0.19 | [Ca2+]i influx in hP2X4R-1321N1 cells[6] |
| PSB-12062 | human P2X4R | 0.93 | [Ca2+]i influx in hP2X4R-1321N1 cells[6] |
| BAY-1797 | human P2X4R | 0.1 | In vitro assay[7] |
| BAY-1797 | rat P2X4R | 0.1 | In vitro assay[4] |
| BAY-1797 | mouse P2X4R | 0.2 | In vitro assay[4] |
In Vivo Validation of Neuroprotective Activity
The therapeutic potential of this compound has been primarily investigated in preclinical models of ischemic stroke, where it has demonstrated significant neuroprotective effects.[1] The standard model for this evaluation is the transient middle cerebral artery occlusion (MCAO) model in mice.
| Compound | Animal Model | Dose | Key Findings |
| This compound | Mouse MCAO | 1.5 mg/kg/day | Significantly reduced infarct volume (59.6±5.3 vs. 27.47±10.23 mm³; p<0.05) in middle-aged mice.[1] |
| 5-BDBD | Mouse MCAO | 1 mg/kg P.O. daily x 3 days | Significantly reduced infarct volume, neurological deficit, and blood-brain barrier permeability.[8] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided.
Experimental Protocols
Intracellular Calcium ([Ca²⁺]i) Influx Assay
This assay is the primary in vitro method for quantifying the antagonistic activity of compounds like this compound on the P2X4 receptor.
1. Cell Culture and Plating:
-
Human Embryonic Kidney (HEK293) cells stably overexpressing the human P2X4 receptor (hP2X4R) are cultured in appropriate media (e.g., DMEM with 10% FBS).
-
Cells are seeded into 96-well black, clear-bottom plates and allowed to adhere overnight.
2. Dye Loading:
-
The culture medium is removed, and cells are washed with a buffered salt solution (e.g., HBSS).
-
Cells are then incubated in the dark with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) at 37°C for a specified time (typically 30-60 minutes). This allows the dye to enter the cells.
3. Compound Incubation:
-
After dye loading, cells are washed again to remove excess extracellular dye.
-
A solution containing this compound or an alternative antagonist at various concentrations is added to the wells.
-
The plate is incubated for a predetermined period to allow the compound to interact with the P2X4 receptors.
4. Stimulation and Measurement:
-
The 96-well plate is placed in a fluorescence plate reader.
-
An automated injection system adds a solution of adenosine triphosphate (ATP), a natural agonist of P2X4R, to each well to stimulate the receptors.
-
The fluorescence intensity in each well is measured immediately before and after the addition of ATP. An increase in fluorescence indicates an influx of calcium into the cells.
5. Data Analysis:
-
The change in fluorescence intensity is proportional to the intracellular calcium concentration.
-
The inhibitory effect of the antagonist is calculated by comparing the fluorescence change in treated wells to that in control wells (no antagonist).
-
The IC50 value is determined by plotting the percent inhibition against the log of the antagonist concentration and fitting the data to a dose-response curve.
Transient Middle Cerebral Artery Occlusion (MCAO) Model
This in vivo model is crucial for evaluating the neuroprotective efficacy of this compound in a setting that mimics human ischemic stroke.
1. Animal Preparation:
-
A mouse is anesthetized, and its body temperature is maintained at 37°C.
-
A midline incision is made in the neck to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
2. Occlusion Procedure:
-
The ECA is carefully dissected and ligated distally.
-
A small incision is made in the ECA, and a coated filament is inserted and advanced through the ICA until it blocks the origin of the middle cerebral artery (MCA), thereby inducing ischemia.
3. Reperfusion:
-
After a specific period of occlusion (e.g., 60 minutes), the filament is carefully withdrawn to allow blood flow to be restored to the MCA territory (reperfusion).
4. Drug Administration:
-
Following the surgery, this compound or a vehicle control is administered to the mice, typically via subcutaneous injection, at a predetermined dose and frequency (e.g., 1.5 mg/kg/day for 3 days).
5. Assessment of Outcome:
-
After a set post-operative period (e.g., 3 days), the animals are euthanized.
-
The brains are removed and sectioned.
-
The brain slices are stained with 2,3,5-triphenyltetrazolium chloride (TTC), which stains viable tissue red, leaving the infarcted (damaged) tissue white.
-
The infarct volume is then quantified using image analysis software.
-
Neurological deficit scores can also be assessed at various time points to evaluate functional recovery.
References
- 1. researchgate.net [researchgate.net]
- 2. Characterization of the antagonist actions of 5-BDBD at the rat P2X4 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of the antagonist actions of 5-BDBD at the rat P2X4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of the molecular determinants of antagonist potency in the allosteric binding pocket of human P2X4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification and characterization of a selective allosteric antagonist of human P2X4 receptor channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. mdpi.com [mdpi.com]
- 8. Neuroprotective and Neuro-rehabilitative Effects of Acute Purinergic Receptor P2X4 (P2X4R) Blockade after Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Specificity of MRS4719 in Primary Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the P2X4 receptor antagonist MRS4719 with alternative compounds, focusing on its specificity in primary cells. The information is intended to assist researchers in selecting the most appropriate tool for their studies of P2X4 receptor function.
Introduction to this compound
This compound is a potent and selective antagonist of the P2X4 receptor, a ligand-gated ion channel activated by extracellular ATP.[1][2] P2X4 receptors are implicated in various physiological and pathological processes, including neuroinflammation, chronic pain, and ischemic stroke.[1][3] this compound has demonstrated neuroprotective effects in preclinical models of ischemic stroke and has been shown to inhibit ATP-induced calcium influx in primary human monocyte-derived macrophages, confirming its activity on endogenously expressed P2X4 receptors.[1][3][4][5]
Comparative Analysis of P2X4 Receptor Antagonists
The specificity of a pharmacological tool is paramount for the accurate interpretation of experimental results. This section compares the potency and selectivity of this compound with other commonly used P2X4 receptor antagonists: NP-1815-PX, 5-BDBD, and BX430.
Potency and Selectivity Profile
The following table summarizes the available quantitative data for the inhibitory activity (IC50) of each compound on the human P2X4 receptor and their selectivity against other purinergic receptor subtypes.
| Compound | Primary Target | hP2X4 IC50 (µM) | Selectivity Profile (IC50 or % inhibition @ concentration in µM) |
| This compound | hP2X4 | 0.503[1][5] | Highly selective vs. hP2X1, hP2X2/3, hP2X3[1][4][5] (Quantitative data against a broad panel of P2Y receptors is not readily available in the public domain) |
| NP-1815-PX | hP2X4 | 0.26 | >30 µM for hP2X1, rP2X3, hP2X2/3, hP2X7; 7.3 µM for hP2X2 |
| 5-BDBD | rP2X4 | 0.75 | No significant effect on rP2X2a, rP2X2b, rP2X7 at 10 µM. Partial inhibition of rP2X1 (13%) and rP2X3 (35%) at 10 µM.[6] |
| BX430 | hP2X4 | 0.54[7] | No functional impact on hP2X1, hP2X2, hP2X3, hP2X5, hP2X7 at 10-100x its IC50.[7] Note: Species-dependent; no effect on rat and mouse P2X4.[7] |
Key Observations:
-
This compound and NP-1815-PX exhibit high potency for the human P2X4 receptor.
-
BX430 is also a potent antagonist for the human P2X4 receptor and displays high selectivity against other tested P2X subtypes. However, its species-specific activity is a critical consideration.
-
5-BDBD is a potent antagonist of the rat P2X4 receptor but shows some cross-reactivity with P2X1 and P2X3 receptors at higher concentrations.
-
While this compound is reported to be highly selective, comprehensive quantitative data on its activity against a wide range of P2Y receptors is not as readily available as for some of the other compounds.
Experimental Methodologies
The following sections describe the general experimental protocols used to assess the specificity of P2X4 receptor antagonists in primary cells.
Primary Cell Isolation and Culture
Primary Human Monocyte-Derived Macrophages:
-
Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Purify monocytes from PBMCs by magnetic-activated cell sorting (MACS) using CD14 microbeads.
-
Culture the isolated monocytes in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin/streptomycin, and M-CSF (Macrophage Colony-Stimulating Factor) for 5-7 days to differentiate them into macrophages.
Primary Mouse Peritoneal Macrophages: [8]
-
Elicit macrophage recruitment by intraperitoneal injection of a sterile eliciting agent (e.g., thioglycollate broth) into mice.
-
After 3-4 days, euthanize the mice and harvest the peritoneal cavity with cold phosphate-buffered saline (PBS).
-
Centrifuge the peritoneal lavage fluid to pellet the cells.
-
Resuspend the cells in DMEM supplemented with 10% FBS and penicillin/streptomycin and plate them in culture dishes.
-
Allow the macrophages to adhere for 2-4 hours, then wash away non-adherent cells.
Calcium Influx Assay
This assay is a common method to determine the inhibitory activity of antagonists on P2X4 receptors, which are calcium-permeable channels.
General Protocol:
-
Cell Plating: Seed primary macrophages into 96-well black, clear-bottom plates and allow them to adhere.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a physiological salt solution (e.g., Hanks' Balanced Salt Solution, HBSS) for 30-60 minutes at 37°C.
-
Washing: Gently wash the cells with HBSS to remove extracellular dye.
-
Compound Incubation: Add the P2X4 receptor antagonist (e.g., this compound) at various concentrations to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.
-
Agonist Stimulation and Signal Detection: Place the plate in a fluorescence microplate reader. Record baseline fluorescence, then inject a P2X4 receptor agonist (e.g., ATP) and immediately measure the change in fluorescence intensity over time.
-
Data Analysis: The increase in fluorescence upon agonist addition reflects the influx of calcium. The inhibitory effect of the antagonist is calculated as the percentage reduction in the agonist-induced fluorescence signal. IC50 values are determined by fitting the concentration-response data to a sigmoidal dose-response curve.
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental process and the underlying biological mechanisms, the following diagrams are provided.
References
- 1. ahajournals.org [ahajournals.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Structure–Activity Relationship and Neuroprotective Activity of 1,5-Dihydro-2H-naphtho[1,2-b][1,4]diazepine-2,4(3H)-diones as P2X4 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-Activity Relationship and Neuroprotective Activity of 1,5-Dihydro-2 H-naphtho[1,2- b][1,4]diazepine-2,4(3 H)-diones as P2X4 Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of the antagonist actions of 5-BDBD at the rat P2X4 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification and characterization of a selective allosteric antagonist of human P2X4 receptor channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Macrophage-P2X4 receptors pathway is essential to persistent inflammatory muscle hyperalgesia onset, and is prevented by physical exercise - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of MRS4719 in a Laboratory Setting
Immediate Safety Precautions and Handling
Before initiating any disposal protocol, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). Although MRS4719 is shipped as a non-hazardous chemical, the toxicological properties of this compound have not been thoroughly characterized.[2] Therefore, standard laboratory hygiene and safety practices should be strictly followed.
Recommended Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Eye Protection | Safety glasses with side shields or chemical safety goggles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). |
| Skin and Body Protection | Laboratory coat. |
In the event of exposure, adhere to the following first-aid measures and seek medical attention:
-
Eye Contact: Immediately flush with copious amounts of water for at least 15 minutes.
-
Skin Contact: Wash the affected area thoroughly with soap and water.
-
Inhalation: Move to a well-ventilated area with fresh air.
-
Ingestion: Rinse the mouth with water and seek immediate medical advice.
Step-by-Step Disposal Procedures for this compound
The disposal of this compound, as with any research chemical lacking a specific SDS, should be approached with caution and in strict accordance with institutional and local regulations. The following steps provide a general workflow for its safe disposal.
Step 1: Waste Identification and Segregation Properly identify and label all waste containing this compound. This includes pure compound, contaminated solutions, and any materials that have come into contact with the chemical, such as pipette tips, gloves, and empty containers. This waste must be segregated from other laboratory waste streams to prevent unintended chemical reactions.
Step 2: Waste Collection and Storage Collect all this compound waste in a designated, leak-proof, and clearly labeled waste container. The label should include the chemical name ("this compound"), the quantity, and any known hazard information. Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials.
Step 3: Consultation with Environmental Health and Safety (EHS) Contact your institution's Environmental Health and Safety (EHS) office to determine the appropriate disposal route. Provide them with all available information on this compound, including its chemical name, structure (if available), and any information from the supplier. Your EHS office will provide specific instructions based on local and national regulations.
Step 4: Arranging for Professional Disposal Your EHS office will coordinate with a licensed chemical waste disposal contractor for the pickup and disposal of the this compound waste. Do not attempt to dispose of this chemical down the drain or in regular trash.
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the safe disposal of a research chemical like this compound, for which a specific Safety Data Sheet is not available.
Quantitative Data for this compound
The following table summarizes the available quantitative data for this compound based on information from chemical suppliers.[1][3]
| Property | Value |
| Molecular Formula | C26H28N6O3S |
| Molecular Weight | 504.61 g/mol |
| IC50 | 0.503 μM (for human P2X4 receptor) |
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always prioritize safety and consult with your institution's EHS professionals for guidance on handling and disposing of research chemicals.
References
Navigating the Safe Handling of MRS4719: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals working with the novel P2X4 receptor antagonist MRS4719, a comprehensive understanding of its handling and disposal is paramount for ensuring laboratory safety and experimental integrity. While specific hazard data for this compound is not extensively documented, this guide provides essential, immediate safety and logistical information based on general best practices for handling new chemical entities in a research setting.
Immediate Safety and Handling Protocols
Given that this compound is a novel compound intended for research use only, it should be handled with caution, assuming it may possess unknown toxicological properties.[1] Adherence to standard laboratory safety protocols is crucial.
Personal Protective Equipment (PPE): The following table summarizes the recommended PPE for handling this compound in various laboratory settings.
| Equipment | Specification | Purpose |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from splashes or airborne particles. |
| Hand Protection | Nitrile or other chemically resistant gloves | Prevents skin contact with the compound. |
| Body Protection | Laboratory coat | Protects clothing and skin from contamination. |
Engineering Controls:
-
Ventilation: All handling of solid this compound and preparation of its solutions should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.
-
Eyewash and Safety Shower: An eyewash station and safety shower should be readily accessible in the event of accidental exposure.
Operational Plan:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. The work area within the chemical fume hood should be clean and uncluttered.
-
Weighing and Solution Preparation:
-
Carefully weigh the solid compound within the fume hood. Avoid creating dust.
-
When preparing solutions, add the solvent to the solid slowly to prevent splashing.
-
-
Handling of Solutions:
-
Clearly label all containers with the compound name, concentration, date, and responsible individual's name.
-
Use appropriate pipetting aids; never pipette by mouth.
-
-
Spill Management:
-
In case of a small spill, absorb the material with an inert absorbent material (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
-
Storage and Disposal
Proper storage and disposal are critical for maintaining the stability of this compound and ensuring environmental safety.
| Aspect | Recommendation |
| Storage | Store in a tightly sealed container in a cool, dry, and dark place.[1] |
| Disposal | Dispose of waste this compound and contaminated materials in accordance with local, state, and federal regulations for chemical waste. Do not dispose of down the drain. |
Logical Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
